Product packaging for D-Ribose-d2(Cat. No.:)

D-Ribose-d2

Cat. No.: B15139421
M. Wt: 152.14 g/mol
InChI Key: PYMYPHUHKUWMLA-PTEVNSBISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Ribose-d2 is a useful research compound. Its molecular formula is C5H10O5 and its molecular weight is 152.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O5 B15139421 D-Ribose-d2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H10O5

Molecular Weight

152.14 g/mol

IUPAC Name

(2R,3R,4R)-5,5-dideuterio-2,3,4,5-tetrahydroxypentanal

InChI

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m0/s1/i2D2

InChI Key

PYMYPHUHKUWMLA-PTEVNSBISA-N

Isomeric SMILES

[2H]C([2H])([C@H]([C@H]([C@H](C=O)O)O)O)O

Canonical SMILES

C(C(C(C(C=O)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

Isotopic Purity of D-Ribose-d2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of D-Ribose-d2, a deuterated variant of the essential pentose sugar D-Ribose. The precise determination of isotopic purity is critical for applications in metabolic research, pharmacokinetic studies, and as an internal standard in mass spectrometry-based quantification. This document outlines the available specifications for this compound, details the experimental protocols for assessing its isotopic enrichment, and presents a typical workflow for its use in metabolomics.

Data Presentation: Isotopic Purity of Commercially Available this compound

The isotopic purity of commercially available this compound can vary between suppliers and even between different batches from the same supplier. It is crucial for researchers to consult the certificate of analysis (CoA) for the specific lot they are using. Below is a summary of representative isotopic purity data for deuterated D-Ribose products.

SupplierProduct NameIsotopic Purity SpecificationChemical Purity
Cambridge Isotope LaboratoriesD-Ribose (2-D, 97%)97 atom % D≥98%
Various Suppliers (Typical)This compound>95%>98%

Note: The table will be updated as more specific data from other suppliers becomes available through ongoing research. Researchers are strongly encouraged to obtain lot-specific certificates of analysis for precise data.

Experimental Protocols for Determining Isotopic Purity

The determination of the isotopic purity of this compound is primarily accomplished through two analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry Protocol

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic enrichment of labeled compounds.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, water) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase to be used for analysis.

  • Instrumentation and Conditions:

    • Mass Spectrometer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is required to resolve the isotopologues.

    • Ionization Source: Electrospray ionization (ESI) is commonly used for polar molecules like ribose.

    • Analysis Mode: Perform the analysis in full scan mode to capture the entire isotopic distribution.

    • Mass Range: Set the mass range to encompass the expected m/z values of the unlabeled (d0), singly deuterated (d1), and doubly deuterated (d2) forms of D-Ribose.

    • Resolution: A mass resolution of at least 10,000 is recommended to distinguish between the different isotopologues.

  • Data Analysis:

    • Extract the ion chromatograms for the expected m/z values of the different isotopologues.

    • Integrate the peak areas for each isotopologue.

    • Calculate the isotopic purity using the following formula:

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Quantitative NMR (qNMR) provides information on the position and extent of deuteration.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound and dissolve it in a known volume of a deuterated solvent (e.g., D₂O, DMSO-d₆) that does not have signals overlapping with the ribose protons.

    • Add a known amount of an internal standard with a certified purity (e.g., maleic acid) for quantification.

  • Instrumentation and Parameters:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

    • Nucleus: Acquire a ¹H NMR spectrum.

    • Pulse Sequence: Use a standard quantitative pulse sequence with a long relaxation delay (D1) of at least 5 times the longest T1 of the protons being analyzed to ensure full relaxation and accurate integration.

    • Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Process the NMR spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate the signals corresponding to the remaining protons in the this compound molecule and the signal of the internal standard.

    • The reduction in the integral of the proton signal at the deuterated position relative to the integrals of other non-deuterated protons in the molecule or the internal standard allows for the calculation of the isotopic enrichment at that specific site.

Mandatory Visualization: Experimental Workflow and Signaling Pathways

The following diagrams illustrate a typical experimental workflow for using this compound as an internal standard in a metabolomics study and a conceptual representation of its role in metabolic analysis.

experimental_workflow Experimental Workflow: Metabolite Quantification using this compound Internal Standard cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data_processing Data Processing and Quantification sample Biological Sample (e.g., Plasma, Cell Lysate) spike Spike with known amount of this compound sample->spike 1. extract Metabolite Extraction spike->extract 2. lc_separation Liquid Chromatography Separation extract->lc_separation 3. ms_detection Mass Spectrometry Detection lc_separation->ms_detection 4. peak_integration Peak Integration (Endogenous D-Ribose and this compound) ms_detection->peak_integration 5. ratio_calculation Calculate Peak Area Ratio (Endogenous/Internal Standard) peak_integration->ratio_calculation 6. quantification Quantification using Calibration Curve ratio_calculation->quantification 7.

Caption: Workflow for metabolite quantification using this compound.

logical_relationship Logical Relationship: Role of this compound in Quantitative Analysis cluster_analyte Analyte of Interest cluster_standard Internal Standard cluster_analysis_concept Analytical Principle endogenous_ribose Endogenous D-Ribose co_elution Co-elution during Chromatography endogenous_ribose->co_elution d_ribose_d2 This compound d_ribose_d2->co_elution mass_difference Distinct m/z in Mass Spectrometry co_elution->mass_difference ratio_quant Ratio of Peak Areas for Quantification mass_difference->ratio_quant

Caption: Role of this compound in quantitative analysis.

A Technical Guide to D-Ribose-d2 for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, key specifications, and research applications of D-Ribose-d2. It is designed to assist researchers, scientists, and drug development professionals in sourcing and utilizing this deuterated sugar for metabolic studies and other advanced research applications.

Introduction to this compound

This compound is a stable isotope-labeled form of D-Ribose, a naturally occurring five-carbon sugar that is a fundamental component of essential biomolecules such as RNA and ATP.[1] The replacement of one or more hydrogen atoms with deuterium, a heavy isotope of hydrogen, makes this compound a valuable tracer for metabolic flux analysis and other studies investigating the pentose phosphate pathway (PPP) and nucleotide biosynthesis.[2][3][4] Its use allows for the tracking of ribose metabolism and its contribution to various cellular processes without the safety concerns associated with radioactive isotopes.

Commercial Suppliers and Quantitative Data

Several commercial suppliers offer this compound for research purposes. The table below summarizes the key quantitative data available from prominent suppliers. Researchers are advised to request certificates of analysis for lot-specific details.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityIsotopic Enrichment
MedChemExpress This compound478506-32-0C₅H₈D₂O₅152.15≥98.0%Not specified
GlpBio This compound478506-32-0C₅H₈D₂O₅152.14Not specifiedNot specified
CymitQuimica D-Ribose-2-d202480-69-1C₅H₉DO₅151.14Not specifiedNot specified

Key Research Applications and Experimental Protocols

This compound is primarily utilized as a tracer in metabolic flux analysis (MFA) to investigate the dynamics of the pentose phosphate pathway and nucleotide biosynthesis.[5][6] The deuterium label allows for the differentiation of exogenously supplied ribose from endogenous pools, enabling precise measurement of its uptake and incorporation into downstream metabolites.

Metabolic Flux Analysis using Mass Spectrometry

A common application of this compound involves its introduction into cell culture media, followed by the analysis of isotopic enrichment in key metabolites using mass spectrometry (MS).

Experimental Protocol: General Workflow for this compound Tracing in Cell Culture

  • Cell Culture: Plate cells at a desired density and culture in standard growth medium.

  • Isotope Labeling: Replace the standard medium with a medium containing a known concentration of this compound. The concentration and labeling duration will depend on the specific cell type and experimental goals.

  • Metabolite Extraction: After the desired incubation time, rapidly quench metabolism and extract intracellular metabolites. A common method involves washing the cells with ice-cold saline followed by the addition of a cold solvent mixture (e.g., 80% methanol).

  • Sample Preparation: Centrifuge the cell lysate to pellet debris and collect the supernatant containing the metabolites. Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Derivatization (Optional): For analysis by gas chromatography-mass spectrometry (GC-MS), derivatize the dried metabolites to increase their volatility.

  • Mass Spectrometry Analysis: Analyze the prepared samples using either liquid chromatography-mass spectrometry (LC-MS) or GC-MS to determine the mass isotopologue distribution of key metabolites, such as nucleotides (ATP, GTP, etc.) and intermediates of the pentose phosphate pathway.

  • Data Analysis: Correct the raw mass spectrometry data for the natural abundance of isotopes and calculate the fractional enrichment of the deuterium label in the metabolites of interest. This data can then be used in metabolic flux models to quantify pathway fluxes.

Note: This is a generalized protocol. Specific parameters such as cell number, labeling medium composition, incubation times, and mass spectrometry settings should be optimized for each experiment.

Signaling Pathways and Experimental Workflows

The metabolic fate of this compound can be visualized through diagrams of the relevant biochemical pathways and the experimental workflow for its use as a tracer.

Pentose Phosphate Pathway and Nucleotide Biosynthesis

D-Ribose, and by extension this compound, is a central molecule in the pentose phosphate pathway, which generates NADPH and the precursor for nucleotide synthesis, ribose-5-phosphate.[7] Exogenously supplied D-Ribose can enter this pathway and be incorporated into nucleotides.

Pentose_Phosphate_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular D-Ribose-d2_ext This compound D-Ribose-d2_int This compound D-Ribose-d2_ext->D-Ribose-d2_int Transport R5P Ribose-5-Phosphate-d2 D-Ribose-d2_int->R5P Phosphorylation PRPP PRPP-d2 R5P->PRPP PRPP Synthetase PPP Pentose Phosphate Pathway R5P->PPP Nucleotides Nucleotides (ATP, GTP, etc.)-d2 PRPP->Nucleotides De novo and Salvage Pathways Glycolysis Glycolysis PPP->Glycolysis

Metabolic fate of this compound.

Experimental Workflow for Metabolic Tracing

The following diagram illustrates a typical workflow for a metabolic tracing experiment using this compound.

Experimental_Workflow Cell_Culture 1. Cell Culture Labeling 2. Isotopic Labeling with this compound Cell_Culture->Labeling Quenching 3. Rapid Quenching of Metabolism Labeling->Quenching Extraction 4. Metabolite Extraction Quenching->Extraction Analysis 5. Mass Spectrometry Analysis (LC-MS or GC-MS) Extraction->Analysis Data_Processing 6. Data Processing and Isotopic Enrichment Calculation Analysis->Data_Processing Flux_Analysis 7. Metabolic Flux Analysis Data_Processing->Flux_Analysis

This compound metabolic tracing workflow.

Conclusion

This compound is a powerful tool for researchers studying cellular metabolism, particularly the pentose phosphate pathway and nucleotide biosynthesis. The availability of this stable isotope-labeled compound from commercial suppliers, coupled with advanced analytical techniques like mass spectrometry, enables detailed investigation of metabolic fluxes in various biological systems. This guide provides a foundational understanding for the effective utilization of this compound in research and drug development.

References

The Role of D-Ribose-d2 in Elucidating the Pentose Phosphate Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the use of deuterated D-Ribose (D-Ribose-d2) as a stable isotope tracer in studies of the Pentose Phosphate Pathway (PPP). While direct experimental data using this compound is not extensively available in published literature, this document outlines the theoretical framework, experimental design considerations, and data interpretation strategies based on the well-established use of other isotopic tracers, particularly 13C-labeled glucose, in metabolic flux analysis of the PPP.

Introduction to the Pentose Phosphate Pathway and Isotope Tracing

The Pentose Phosphate Pathway (PPP) is a fundamental metabolic pathway that runs parallel to glycolysis.[1] It is critical for the production of nicotinamide adenine dinucleotide phosphate (NADPH), a key reductant in anabolic processes and antioxidant defense, and for the synthesis of pentose sugars, which are essential precursors for nucleotides and nucleic acids.[1] The PPP is divided into two main branches: the oxidative phase, which generates NADPH, and the non-oxidative phase, which interconverts pentose phosphates with glycolytic intermediates.[2]

Stable isotope tracing is a powerful technique used to track the flow of atoms through metabolic pathways, providing quantitative insights into reaction rates, or fluxes.[3] By introducing a substrate labeled with a heavy isotope (e.g., deuterium (²H or D) or carbon-13 (¹³C)), researchers can follow the incorporation of the isotope into downstream metabolites using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

This compound as a Tracer for the Pentose Phosphate Pathway

The use of deuterated substrates offers a unique advantage in metabolic studies. While ¹³C tracers are excellent for tracking the carbon backbone of molecules, deuterium labeling can provide specific insights into redox reactions and the fate of hydrogen atoms.

Theoretically, administering D-Ribose labeled with deuterium (this compound) to cells or organisms would allow researchers to trace its entry and metabolism within the non-oxidative branch of the PPP. This could be particularly useful for:

  • Quantifying the flux through the non-oxidative PPP: By measuring the rate of incorporation of deuterium from this compound into glycolytic intermediates like fructose-6-phosphate and glyceraldehyde-3-phosphate, the activity of transketolase and transaldolase can be determined.

  • Investigating the contribution of ribose salvage to nucleotide synthesis: this compound can be used to differentiate between de novo synthesis of ribose-5-phosphate from glucose via the oxidative PPP and the salvage of exogenous ribose for nucleotide production.

  • Probing the reversibility of the non-oxidative PPP reactions: The pattern of deuterium labeling in various sugar phosphates can reveal the directionality and reversibility of the transketolase and transaldolase reactions under different physiological conditions.

Quantitative Data from Isotope Tracing Studies of the PPP

Table 1: Mass Isotopomer Distribution of Ribose in Human Hepatoma Cells (Hep G2) Incubated with [1,2-¹³C₂]glucose

Mass IsotopomerMeasured Relative Abundance (%)
m₀ (unlabeled)55.0 ± 2.5
m₁ (¹³C₁)25.0 ± 1.5
m₂ (¹³C₂)15.0 ± 1.0
m₃ (¹³C₃)3.0 ± 0.5
m₄ (¹³C₄)1.5 ± 0.3
m₅ (¹³C₅)0.5 ± 0.1

Data adapted from Lee et al., American Journal of Physiology-Endocrinology and Metabolism, 1998.[1][4] This table shows the percentage of ribose molecules containing zero (m₀) to five (m₅) ¹³C atoms after incubation with [1,2-¹³C₂]glucose. The presence of m₁ isotopomers is indicative of flux through the oxidative PPP, while m₂ isotopomers are primarily generated through the non-oxidative PPP. The m₃, m₄, and m₅ isotopomers arise from the recycling of labeled intermediates through the pathway.

Experimental Protocols

The following sections outline detailed methodologies for conducting stable isotope tracing experiments to study the PPP. While the example focuses on ¹³C-labeled glucose, the principles are directly applicable to experiments using this compound.

Cell Culture and Isotope Labeling
  • Cell Seeding: Plate cells (e.g., mammalian cell lines, primary cells) in appropriate culture vessels (e.g., 6-well plates, flasks) at a density that ensures they are in the exponential growth phase at the time of the experiment.

  • Tracer Introduction: After allowing the cells to adhere and resume growth (typically 24 hours), replace the standard culture medium with a medium containing the isotopically labeled substrate. For this compound, this would involve using a custom medium where unlabeled D-Ribose is replaced with this compound at a known concentration. For experiments with labeled glucose, a glucose-free medium is supplemented with the desired ¹³C-glucose isotopomer. It is recommended to use dialyzed fetal bovine serum (FBS) to minimize the introduction of unlabeled metabolites.

  • Incubation: Incubate the cells with the labeled medium for a predetermined period. The incubation time is crucial and should be optimized to achieve isotopic steady-state for the metabolites of interest. For central carbon metabolism, this can range from minutes to several hours.

Metabolite Extraction
  • Quenching Metabolism: Rapidly aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining extracellular tracer. Immediately add a pre-chilled extraction solvent to quench all enzymatic activity. A common extraction solvent is 80% methanol (-80°C).

  • Cell Lysis and Metabolite Collection: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C for 5-10 minutes to pellet cell debris and proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the intracellular metabolites, and transfer it to a new tube. The supernatant can then be dried using a vacuum concentrator.

Mass Spectrometry Analysis
  • Sample Derivatization (for GC-MS): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the dried metabolite extracts are often derivatized to increase their volatility and thermal stability. A common derivatization agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

  • LC-MS or GC-MS Analysis: Reconstitute the dried extracts (or derivatized samples) in an appropriate solvent and inject them into a Liquid Chromatography-Mass Spectrometer (LC-MS) or GC-MS system. The instrument will separate the metabolites and detect the mass-to-charge ratio (m/z) of the ions, allowing for the determination of the mass isotopomer distributions.

Data Analysis and Flux Calculation
  • Mass Isotopomer Distribution (MID) Correction: The raw mass spectrometry data is corrected for the natural abundance of heavy isotopes to determine the fractional enrichment of the tracer in each metabolite.

  • Metabolic Flux Analysis (MFA): The corrected MIDs are then used as input for computational models of cellular metabolism. Software packages such as INCA or Metran use iterative algorithms to estimate the intracellular metabolic fluxes that best reproduce the experimentally measured MIDs.

Visualization of Pathways and Workflows

Pentose Phosphate Pathway

The following diagram illustrates the key reactions of the oxidative and non-oxidative branches of the Pentose Phosphate Pathway.

PentosePhosphatePathway cluster_oxidative Oxidative Phase cluster_non_oxidative Non-Oxidative Phase cluster_glycolysis Glycolysis G6P Glucose-6-Phosphate PGL 6-Phosphoglucono- δ-lactone G6P->PGL G6PD NADPH1 NADPH G6P->NADPH1 Glycolysis_F6P Fructose-6-Phosphate G6P->Glycolysis_F6P PGI PG 6-Phosphogluconate PGL->PG 6PGL Ru5P Ribulose-5-Phosphate PG->Ru5P 6PGD NADPH2 NADPH PG->NADPH2 X5P Xylulose-5-Phosphate Ru5P->X5P Epimerase R5P Ribose-5-Phosphate Ru5P->R5P Isomerase G3P Glyceraldehyde-3-Phosphate X5P->G3P Transketolase F6P Fructose-6-Phosphate X5P->F6P Transketolase S7P Sedoheptulose-7-Phosphate R5P->S7P Transketolase E4P Erythrose-4-Phosphate S7P->E4P Transaldolase G3P->F6P Transaldolase Glycolysis_G3P Glyceraldehyde-3-Phosphate G3P->Glycolysis_G3P E4P->G3P Transketolase F6P->Glycolysis_F6P

Figure 1. The Pentose Phosphate Pathway and its connection to Glycolysis.
Experimental Workflow for Stable Isotope Tracing

This diagram outlines the major steps involved in a typical stable isotope labeling experiment for metabolic flux analysis.

ExperimentalWorkflow cluster_experiment Experimental Phase cluster_analysis Analytical & Computational Phase cluster_results Results A Cell Culture B Isotope Labeling (e.g., this compound) A->B C Metabolite Extraction B->C D Mass Spectrometry (LC-MS or GC-MS) C->D E Data Processing & Isotopomer Correction D->E F Metabolic Flux Analysis (MFA) E->F G Quantitative Flux Map F->G

Figure 2. General workflow for stable isotope-based metabolic flux analysis.

Conclusion

The use of stable isotope tracers, such as the proposed this compound, provides an unparalleled level of detail into the dynamic regulation of the Pentose Phosphate Pathway. While the direct application of this compound in PPP studies requires further investigation, the established methodologies from ¹³C-based metabolic flux analysis provide a robust framework for its implementation. By carefully designing and executing these experiments, researchers can gain critical insights into the metabolic reprogramming that occurs in various physiological and pathological states, paving the way for the development of novel therapeutic strategies.

References

The Unseen Isotope: A Technical Guide to the Natural Abundance of Deuterium in D-Ribose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the natural abundance of deuterium in D-ribose, a cornerstone molecule in cellular metabolism and the backbone of RNA. While the general abundance of deuterium in nature is well-established, its specific distribution within biological molecules like D-ribose is a nuanced field of study with significant implications for metabolic research, isotopic labeling, and drug development. This document provides a comprehensive overview of the current understanding, outlines the sophisticated experimental protocols for its determination, and visualizes the key metabolic pathway involved in ribose synthesis.

Quantitative Data on Deuterium Abundance

The natural abundance of deuterium (²H) is approximately 0.0156% of all hydrogen isotopes on Earth. However, its distribution within a specific molecule like D-ribose is not uniform and is influenced by the isotopic composition of substrates and the kinetic isotope effects of the enzymatic reactions in its biosynthetic pathway. To date, precise, high-resolution data on the natural site-specific abundance of deuterium in D-ribose is not widely available in published literature. Such data requires highly specialized and sensitive analytical techniques.

The following table presents the generally accepted natural abundance of deuterium and provides a framework for the type of data researchers would seek to populate through the experimental methods detailed in this guide.

Isotopic ParameterValue
General Natural Abundance of Deuterium (²H) ~ 0.0156%
Site-Specific Natural Abundance in D-Ribose
Position C1-HData not readily available
Position C2-HData not readily available
Position C3-HData not readily available
Position C4-HData not readily available
Position C5-H'Data not readily available
Position C5-H''Data not readily available

Researchers are encouraged to use the experimental protocols outlined below to determine these values for their specific samples of interest.

Experimental Protocols for Determining Deuterium Abundance

The determination of the natural abundance of deuterium in D-ribose, particularly at specific atomic positions, necessitates the use of advanced analytical techniques. The two primary methods employed for this purpose are Isotope Ratio Mass Spectrometry (IRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Isotope Ratio Mass Spectrometry (IRMS)

IRMS is a powerful technique for determining the bulk deuterium content of a sample with very high precision.

Methodology:

  • Sample Preparation and Derivatization:

    • Pure D-ribose is isolated from the biological sample of interest.

    • The purified ribose is then derivatized to make it volatile for gas chromatography. A common derivatization procedure involves the formation of a tetra-acetate derivative.

  • Gas Chromatography (GC) Separation:

    • The derivatized ribose is injected into a gas chromatograph. The GC separates the ribose derivative from other volatile compounds in the sample.

  • Combustion and Reduction:

    • The separated ribose derivative is combusted at a high temperature (typically >1000°C) in the presence of an oxidant to produce CO₂, H₂O, and N₂.

    • The resulting water is then passed over a reducing agent (e.g., hot chromium) to produce H₂ gas.

  • Isotope Ratio Measurement:

    • The H₂ gas is introduced into the ion source of the mass spectrometer.

    • The mass spectrometer separates the ions based on their mass-to-charge ratio, allowing for the precise measurement of the ratio of ²H¹H to ¹H₂.

    • The results are typically expressed in delta (δ) notation relative to a standard, such as Vienna Standard Mean Ocean Water (VSMOW).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative ²H NMR spectroscopy is the primary method for determining the site-specific abundance of deuterium within a molecule.

Methodology:

  • Sample Preparation:

    • A highly purified and concentrated sample of D-ribose is dissolved in a suitable solvent that does not contain deuterium atoms that would interfere with the measurement (e.g., a deuterated solvent with a known, low level of residual protons).

  • NMR Data Acquisition:

    • The sample is placed in a high-field NMR spectrometer equipped with a deuterium probe.

    • A quantitative ²H NMR spectrum is acquired. This requires careful optimization of experimental parameters to ensure accurate integration of the signals, including:

      • A long relaxation delay to allow for full relaxation of all deuterium nuclei between scans.

      • Suppression of the nuclear Overhauser effect (NOE) where applicable.

      • A calibrated pulse width.

  • Spectral Analysis:

    • The resulting spectrum will show distinct peaks corresponding to the deuterium atoms at each position in the D-ribose molecule.

    • The integral of each peak is directly proportional to the abundance of deuterium at that specific position.

    • By comparing the integrals of the different signals, the relative site-specific deuterium abundance can be determined. To obtain absolute abundance, an internal or external standard with a known deuterium concentration is required.

Visualizing the Experimental Workflow and Metabolic Context

To aid in the understanding of the processes involved, the following diagrams, created using the DOT language, illustrate the experimental workflow for deuterium abundance determination and the metabolic pathway for D-ribose synthesis.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_IRMS Isotope Ratio Mass Spectrometry (Bulk Abundance) cluster_NMR NMR Spectroscopy (Site-Specific Abundance) cluster_Results Data Output Sample Biological Sample Purification Purification of D-Ribose Sample->Purification Derivatization Derivatization Purification->Derivatization Dissolution Dissolution in NMR Solvent Purification->Dissolution GC Gas Chromatography Derivatization->GC Combustion Combustion & Reduction to H2 GC->Combustion MS Mass Spectrometry Combustion->MS Bulk_Abundance Bulk δ²H Value MS->Bulk_Abundance NMR_Acquisition Quantitative 2H NMR Acquisition Dissolution->NMR_Acquisition Spectral_Analysis Spectral Analysis NMR_Acquisition->Spectral_Analysis Site_Specific Site-Specific ²H Abundance Spectral_Analysis->Site_Specific

Experimental workflow for determining deuterium abundance in D-Ribose.

D-ribose is synthesized in the pentose phosphate pathway (PPP), a crucial metabolic route that also produces NADPH. The isotopic composition of the glucose substrate and the water in the cellular environment will influence the final deuterium distribution in the ribose product.

Pentose_Phosphate_Pathway Glucose6P Glucose-6-Phosphate Phosphogluconolactone 6-Phosphoglucono-δ-lactone Glucose6P->Phosphogluconolactone G6PD Phosphogluconate 6-Phosphogluconate Phosphogluconolactone->Phosphogluconate Lactonase Ribulose5P Ribulose-5-Phosphate Phosphogluconate->Ribulose5P 6PGD Ribose5P Ribose-5-Phosphate Ribulose5P->Ribose5P Isomerase Xylulose5P Xylulose-5-Phosphate Ribulose5P->Xylulose5P Epimerase CO2_out CO₂ Sedoheptulose7P Sedoheptulose-7-Phosphate Ribose5P->Sedoheptulose7P Transketolase Xylulose5P->Sedoheptulose7P Glyceraldehyde3P Glyceraldehyde-3-Phosphate Glyceraldehyde3P->Xylulose5P Fructose6P Fructose-6-Phosphate Glyceraldehyde3P->Fructose6P Sedoheptulose7P->Fructose6P Transaldolase Erythrose4P Erythrose-4-Phosphate Erythrose4P->Xylulose5P Transketolase NADP_in1 NADP+ NADPH_out1 NADPH H2O_in1 H₂O H_out1 H⁺ NADP_in2 NADP+ NADPH_out2 NADPH

A Technical Guide to the Application of D-Ribose-d2 in Nucleotide Biosynthesis Research

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of D-Ribose-d2, a stable isotope-labeled sugar, as a powerful tool for investigating the complexities of nucleotide biosynthesis. By tracing the path of the deuterium-labeled ribose, researchers can gain critical insights into metabolic fluxes, pathway activities, and the effects of therapeutic agents on the synthesis of DNA and RNA precursors.

Core Concepts: Tracing Nucleotide Synthesis

Nucleotides, the building blocks of DNA and RNA, are synthesized through two primary pathways: the de novo pathway, which builds nucleotides from simple precursors like amino acids and bicarbonate, and the salvage pathway, which recycles pre-existing nucleobases and nucleosides.[1][2] Central to both pathways is the molecule 5-phosphoribosyl-1-pyrophosphate (PRPP), which provides the ribose sugar backbone.[3]

This compound serves as a metabolic tracer. When introduced to cells, it is processed through the pentose phosphate pathway (PPP) and incorporated into the cellular pool of PRPP.[4][5] By using mass spectrometry to detect the deuterium label in newly synthesized nucleotides, researchers can precisely quantify the contribution of exogenous ribose to these critical biosynthetic pathways.

D_Ribose_d2_Metabolism cluster_uptake Cellular Uptake cluster_ppp Pentose Phosphate Pathway cluster_synthesis Nucleotide Synthesis D_Ribose_d2_ext This compound (External Tracer) R5P Ribose-5-Phosphate (R5P) D_Ribose_d2_ext->R5P Bypasses upper PPP Glucose Glucose PRPP Phosphoribosyl Pyrophosphate (PRPP) R5P->PRPP PRPP Synthetase De_Novo De Novo Pathway PRPP->De_Novo Salvage Salvage Pathway PRPP->Salvage Nucleotides Labeled Nucleotides (ATP, GTP, CTP, UTP) De_Novo->Nucleotides Salvage->Nucleotides

Key Applications in Research

Metabolic Flux Analysis

Stable isotope tracing is a cornerstone of metabolic flux analysis (MFA), a technique used to measure the rates of metabolic reactions within a cell.[6] this compound is particularly valuable for dissecting the pentose phosphate pathway (PPP), the primary route for endogenous ribose synthesis.[5] By comparing the incorporation of labels from this compound and labeled glucose, researchers can quantify the relative activities of the oxidative and non-oxidative branches of the PPP, providing a detailed picture of cellular metabolic strategy.

Distinguishing De Novo and Salvage Pathways

The balance between de novo and salvage synthesis is critical for cellular homeostasis and varies significantly between cell types and disease states.[7] Since both pathways utilize PRPP, this compound labeling effectively traces the ribose contribution to both. This allows for the quantification of the overall rate of nucleotide synthesis and can help infer the relative activity of each pathway, especially when combined with other tracers that label the base portion of the nucleotide (e.g., labeled glycine or hypoxanthine).[1]

Drug Development and Mechanism of Action

Many anticancer and antiviral drugs function by inhibiting nucleotide synthesis. This compound tracing offers a powerful method to study the effects of these drugs on cellular metabolism. A drug that inhibits the de novo pathway, for example, might lead to a compensatory increase in salvage activity, a phenomenon that can be quantitatively measured through changes in this compound incorporation. This provides direct evidence of a drug's mechanism of action and can help identify potential resistance mechanisms.

Experimental Protocols

A typical tracer experiment involves cell culture, labeling, metabolite extraction, and analysis by mass spectrometry.

General Experimental Workflow

The process begins with culturing cells to a desired density, followed by the introduction of media containing this compound. After a specific incubation period, cellular metabolism is quenched, and polar metabolites, including nucleotides, are extracted for analysis.

Experimental_Workflow Cell_Culture 1. Cell Seeding & Growth Labeling 2. Introduction of this compound (e.g., 24-hour incubation) Cell_Culture->Labeling Quenching 3. Rapid Metabolic Quenching (e.g., Liquid Nitrogen) Labeling->Quenching Extraction 4. Metabolite Extraction (e.g., 80% Methanol) Quenching->Extraction Analysis 5. LC-MS/MS Analysis Extraction->Analysis Data_Processing 6. Isotopologue Distribution Analysis Analysis->Data_Processing

Detailed Methodologies

1. Cell Culture and Labeling:

  • Seed cells (e.g., HeLa, A549) in appropriate culture vessels and grow to ~70-80% confluency.

  • Remove the standard growth medium and replace it with a labeling medium containing a known concentration of this compound (typically in the range of 10-100 µM).

  • Incubate the cells for a predetermined time course (e.g., 0, 4, 8, 24 hours) to monitor the kinetics of label incorporation.

2. Metabolite Extraction:

  • Aspirate the labeling medium and wash the cells rapidly with ice-cold phosphate-buffered saline (PBS).

  • Immediately quench metabolism by adding liquid nitrogen directly to the culture dish.

  • Add a pre-chilled extraction solvent (e.g., 80:20 methanol:water solution) to the frozen cells.

  • Scrape the cells and transfer the cell lysate/solvent mixture to a microcentrifuge tube.

  • Vortex thoroughly and centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet protein and cell debris.

  • Collect the supernatant containing the polar metabolites for analysis.

3. LC-MS/MS Analysis:

  • Analyze the extracted metabolites using a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system.[8]

  • Chromatography: Use a reverse-phase column suitable for separating polar analytes like nucleotides (e.g., an ACQUITY UPLC HSS T3 column).[8]

  • Mass Spectrometry: Operate the mass spectrometer in negative ion mode to detect the phosphate-containing nucleotides.[8]

  • Acquire data in full scan mode to observe all isotopologues or use Selected Ion Monitoring (SIM) for targeted analysis.

Data Presentation and Interpretation

The primary output of a this compound experiment is the isotopologue distribution for each nucleotide of interest. An "isotopologue" is a molecule that differs only in its isotopic composition.

  • M+0: The unlabeled nucleotide (containing only naturally abundant isotopes).

  • M+1: The nucleotide containing one deuterium atom from the tracer.

  • M+2: The nucleotide containing two deuterium atoms from the tracer.

Sample Quantitative Data

The table below presents hypothetical data from an experiment testing the effect of a de novo synthesis inhibitor on a cancer cell line.

Table 1: Fractional Enrichment of Nucleotides After 24h this compound Labeling

ConditionNucleotideM+0 (Unlabeled)M+1M+2Total Labeled Fraction
Control (Vehicle) ATP55%5%40%45%
GTP58%6%36%42%
Drug Treatment ATP75%4%21%25%
GTP78%5%17%22%

Interpretation: The significant decrease in the M+2 fraction for both ATP and GTP in the drug-treated cells indicates that the drug is effectively inhibiting the synthesis of new nucleotides, confirming its mechanism of action.

Logical Interpretation of Outcomes

The pattern of labeling provides direct insight into the state of nucleotide metabolism.

Logical_Interpretation

References

An In-depth Technical Guide to Understanding D-Ribose Metabolism with Deuterated Tracers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-ribose, a five-carbon sugar, is a fundamental building block for life, forming the backbone of RNA and DNA and being a critical component of adenosine triphosphate (ATP), the primary energy currency of the cell. The biosynthesis of D-ribose is intricately linked to central carbon metabolism, primarily through the pentose phosphate pathway (PPP). Understanding the dynamics of D-ribose metabolism is crucial for research in various fields, including cancer biology, metabolic disorders, and neurodegenerative diseases.

Deuterated tracers, which are molecules where one or more hydrogen atoms have been replaced by their stable isotope deuterium (²H or D), have emerged as powerful tools for elucidating metabolic pathways and quantifying metabolic fluxes. When introduced into biological systems, these tracers are incorporated into downstream metabolites, and their journey can be tracked using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This guide provides a comprehensive overview of D-ribose metabolism, its regulation, and the application of deuterated tracers for its quantitative analysis.

Core Concepts of D-Ribose Metabolism

The primary route for de novo synthesis of D-ribose is the pentose phosphate pathway (PPP), a metabolic pathway that runs parallel to glycolysis. The PPP is divided into two main phases: the oxidative and the non-oxidative phase.

  • Oxidative Phase: This phase is irreversible and involves the conversion of glucose-6-phosphate into ribulose-5-phosphate, generating two molecules of NADPH for each molecule of glucose-6-phosphate that enters the pathway. NADPH is a crucial reducing agent for antioxidant defense and reductive biosynthesis.

  • Non-oxidative Phase: This phase consists of a series of reversible reactions that interconvert various sugar phosphates. It allows for the synthesis of ribose-5-phosphate from glycolytic intermediates (fructose-6-phosphate and glyceraldehyde-3-phosphate) without the production of NADPH. This phase provides flexibility to the cell to produce either NADPH or ribose-5-phosphate, depending on its metabolic needs.

D-ribose, in the form of ribose-5-phosphate, is a precursor for the synthesis of nucleotides through both de novo and salvage pathways. The de novo pathway synthesizes nucleotides from simpler precursors, while the salvage pathway recycles bases and nucleosides from the degradation of RNA and DNA.

Signaling Regulation of D-Ribose Metabolism

The flux through the pentose phosphate pathway is tightly regulated to meet the cell's demand for NADPH and ribose-5-phosphate. This regulation occurs at multiple levels, including allosteric regulation of enzymes and transcriptional control of gene expression.

Key Regulatory Nodes:

  • Glucose-6-Phosphate Dehydrogenase (G6PD): This is the rate-limiting enzyme of the oxidative PPP and is primarily regulated by the cellular ratio of NADP+ to NADPH. High levels of NADPH inhibit G6PD activity, thus slowing down the oxidative PPP when the demand for NADPH is low.

  • AMP-activated protein kinase (AMPK): As a central energy sensor, AMPK is activated under conditions of energy stress (low ATP). Activated AMPK can regulate the PPP to maintain NADPH homeostasis, which is critical for cell survival during metabolic stress.[1][2][3][4]

  • Carbohydrate Response Element-Binding Protein (ChREBP): This transcription factor is activated by high glucose levels and promotes the expression of genes involved in glycolysis and lipogenesis. ChREBP also upregulates the expression of key PPP enzymes, such as G6PD and transketolase (TKT), to support nucleotide and fatty acid synthesis.[5][6][7][8][9]

  • Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): Primarily known for its role in regulating lipid metabolism, SREBP-1c is activated by insulin and also induces the expression of G6PD.[10][11][12][13] This provides a mechanism for coordinating the synthesis of fatty acids and the NADPH required for this process.

Deuterated Tracers in D-Ribose Metabolism Studies

Stable isotope tracing is a powerful technique to quantitatively analyze metabolic pathways in living systems. Deuterated tracers, in particular, offer several advantages. Deuterium is non-radioactive and can be incorporated into various positions of a molecule. The increase in mass due to the presence of deuterium allows for the detection and quantification of labeled metabolites by mass spectrometry.

Commonly Used Deuterated Tracers:

  • Deuterated water (D₂O): When cells are cultured in a medium containing D₂O, deuterium is incorporated into newly synthesized biomolecules, including the ribose moiety of RNA. The rate of deuterium incorporation into RNA can be used to quantify the rate of RNA synthesis.[14]

  • Deuterated glucose: Glucose molecules labeled with deuterium at specific positions (e.g., [1,2-²H₂]-glucose, [6,6-²H₂]-glucose) can be used to trace the flow of carbon and hydrogen atoms through the PPP and into ribose. This allows for the quantification of the relative contributions of the oxidative and non-oxidative phases of the PPP to ribose synthesis.

Analytical Techniques:

  • Mass Spectrometry (MS): This is the most common technique for analyzing deuterated metabolites. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are used to separate complex mixtures of metabolites and determine their isotopic enrichment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can also be used to detect and quantify deuterated compounds, providing information about the specific position of the deuterium label within a molecule.

Quantitative Analysis of D-Ribose Metabolism

The data obtained from deuterated tracer experiments can be used to calculate various metabolic parameters, such as metabolic flux rates and the fractional contribution of different pathways to the synthesis of a particular metabolite.

Table 1: Quantification of RNA Synthesis Rate in C2C12 Myotubes using D₂O Tracing

Time (hours)RNA Molar Percent Enrichment (MPE) (%)
150.28 ± 0.03
27.50.35 ± 0.02
1170.52 ± 0.02
Data adapted from Brook et al., 2016.[14] MPE represents the percentage of newly synthesized RNA molecules.

Table 2: Illustrative Example of Quantifying Ribose Contribution from Glucose using Deuterated Glucose Tracing

ConditionOxidative PPP Contribution to Ribose (%)Non-oxidative PPP Contribution to Ribose (%)
Control35 ± 465 ± 4
Drug Treatment X60 ± 540 ± 5
This table presents hypothetical data to illustrate how deuterated glucose tracers can be used to quantify the relative contributions of the oxidative and non-oxidative PPP to ribose synthesis. The specific values would be determined experimentally by analyzing the mass isotopologue distribution of ribose derived from specifically labeled glucose tracers.

Experimental Protocols

Protocol 1: Quantification of RNA Synthesis using D₂O and GC-MS/MS Analysis

This protocol is adapted from Brook et al., 2016.[14]

1. Cell Culture and Labeling:

  • Culture C2C12 myotubes in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
  • To initiate labeling, replace the culture medium with a medium containing a known enrichment of D₂O (e.g., 4%).
  • Incubate the cells for the desired period (e.g., 0, 15, 27.5, 117 hours).

2. RNA Extraction and Hydrolysis:

  • Harvest the cells and extract total RNA using a standard method (e.g., TRIzol reagent).
  • Hydrolyze the RNA to its constituent ribonucleosides by incubating with nuclease P1 and alkaline phosphatase.

3. Derivatization of Ribose:

  • The ribose from the hydrolyzed RNA is derivatized to a volatile compound suitable for GC-MS analysis. A common method is to convert it to its aldonitrile acetate derivative.

4. GC-MS/MS Analysis:

  • Analyze the derivatized samples using a gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS).
  • Use a suitable capillary column for the separation of the ribose derivative.
  • Set the mass spectrometer to monitor the specific mass-to-charge (m/z) transitions for the unlabeled (M+0) and labeled (M+1, M+2, etc.) ribose derivative.

5. Data Analysis:

  • Calculate the molar percent enrichment (MPE) of deuterium in ribose using the following formula: MPE = (Σ [Area of labeled peaks] / [Area of all peaks]) * 100
  • The rate of RNA synthesis can be calculated from the rate of increase in MPE over time.

Protocol 2: General Protocol for Targeted LC-MS/MS Analysis of PPP Intermediates from Cell Culture

1. Cell Culture and Isotope Labeling:

  • Culture cells in a suitable medium. For labeling experiments, use a medium where the unlabeled glucose is replaced with a deuterated glucose tracer (e.g., [1,2-²H₂]-glucose).
  • Incubate the cells for a time sufficient to achieve isotopic steady-state in the PPP intermediates (typically a few hours).

2. Rapid Quenching and Metabolite Extraction:

  • Rapidly quench metabolic activity by aspirating the medium and adding a cold quenching solution (e.g., -80°C methanol).
  • Scrape the cells in the cold methanol and transfer to a tube.
  • Perform a liquid-liquid extraction to separate the polar metabolites from lipids and proteins. A common method is to use a mixture of methanol, chloroform, and water.

3. LC-MS/MS Analysis:

  • Analyze the polar metabolite extract using a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).
  • Use a suitable chromatography column for the separation of sugar phosphates, such as a hydrophilic interaction liquid chromatography (HILIC) column or an anion-exchange column.[15]
  • Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify the PPP intermediates (e.g., glucose-6-phosphate, 6-phosphogluconate, ribose-5-phosphate) and their deuterated isotopologues.

4. Data Analysis:

  • Integrate the peak areas for each metabolite and its isotopologues.
  • Correct for the natural abundance of stable isotopes.
  • The mass isotopologue distribution (MID) of each metabolite can be used to infer the relative fluxes through different pathways. This often requires the use of metabolic flux analysis software.

Visualizing Metabolic and Signaling Pathways

DOT language scripts for generating diagrams of the key pathways are provided below.

cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P Glycolysis SixPG 6-P-Gluconolactone G6P->SixPG G6PD (Oxidative PPP) G3P Glyceraldehyde-3-P F6P->G3P G3P->F6P Pyruvate Pyruvate G3P->Pyruvate SixPGluconate 6-P-Gluconate SixPG->SixPGluconate Ru5P Ribulose-5-P SixPGluconate->Ru5P R5P Ribose-5-P Ru5P->R5P X5P Xylulose-5-P Ru5P->X5P R5P->X5P Nucleotides Nucleotides (RNA, DNA, ATP) R5P->Nucleotides X5P->G3P Transketolase S7P Sedoheptulose-7-P X5P->S7P Transketolase S7P->F6P Transaldolase E4P Erythrose-4-P S7P->E4P Transaldolase E4P->F6P

Caption: D-Ribose Metabolism via the Pentose Phosphate Pathway.

Start Cell Culture with D₂O-enriched Medium Harvest Harvest Cells and Extract Total RNA Start->Harvest Hydrolysis Enzymatic Hydrolysis of RNA to Ribonucleosides Harvest->Hydrolysis Derivatization Derivatization of Ribose Hydrolysis->Derivatization Analysis GC-MS/MS Analysis Derivatization->Analysis Data Data Processing and MPE Calculation Analysis->Data Result Quantification of RNA Synthesis Rate Data->Result

Caption: Experimental Workflow for D₂O-based RNA Synthesis Measurement.

Glucose High Glucose ChREBP ChREBP Glucose->ChREBP activates Insulin Insulin SREBP1c SREBP-1c Insulin->SREBP1c activates EnergyStress Energy Stress (Low ATP) AMPK AMPK EnergyStress->AMPK activates G6PD G6PD Expression ChREBP->G6PD SREBP1c->G6PD PPP Pentose Phosphate Pathway Flux AMPK->PPP regulates G6PD->PPP

References

D-Ribose-d2: A Technical Guide for Investigating Metabolic Disorders

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of D-Ribose-d2 as a stable isotope tracer for studying metabolic disorders. Deuterated ribose serves as a powerful tool to probe the dynamics of the pentose phosphate pathway (PPP), nucleotide biosynthesis, and related metabolic networks that are often dysregulated in diseases such as diabetes, cancer, and neurodegenerative disorders. This document outlines the core principles, experimental methodologies, data interpretation, and potential applications of this compound in metabolic research.

Introduction to D-Ribose and its Role in Metabolism

D-ribose is a naturally occurring five-carbon monosaccharide that is a fundamental component of essential biomolecules, including ribonucleic acid (RNA), adenosine triphosphate (ATP), and nicotinamide adenine dinucleotide (NAD).[1][2][3][4] Its synthesis is primarily governed by the pentose phosphate pathway (PPP), a crucial metabolic route that runs parallel to glycolysis.[5][6][7] The PPP has two main branches: the oxidative branch, which produces NADPH and ribose-5-phosphate, and the non-oxidative branch, which interconverts pentose phosphates with intermediates of glycolysis.[5][7]

Disturbances in D-ribose metabolism have been linked to several metabolic disorders. For instance, elevated levels of D-ribose have been observed in patients with type 2 diabetes mellitus, suggesting a potential role in the pathophysiology of the disease.[1][8] Furthermore, due to its role in ATP synthesis, D-ribose supplementation has been explored as a therapeutic strategy for conditions associated with impaired cellular bioenergetics, such as congestive heart failure.[1][8][9]

This compound as a Metabolic Tracer

Stable isotope tracers, such as this compound (deuterated D-ribose), are invaluable tools for elucidating the flux through metabolic pathways.[10][11] By replacing one or more hydrogen atoms with deuterium, the mass of the ribose molecule is increased. This mass shift allows for the tracking of the labeled ribose and its metabolic products using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[12][13][14]

The use of this compound offers several advantages:

  • Directly Probing the PPP: It provides a direct means to measure the flux into and out of the pentose phosphate pathway, offering insights into both the oxidative and non-oxidative branches.

  • Tracing Nucleotide Biosynthesis: The incorporation of the deuterium label into RNA and DNA precursors can be monitored to quantify the rate of de novo nucleotide synthesis.[2][15][16]

  • Non-Radioactive: As a stable isotope, it is non-radioactive and safe for use in a wide range of experimental systems, including cell cultures, animal models, and potentially human studies.[17]

Key Metabolic Pathways Investigated with this compound

The primary application of this compound is to trace the flow of carbon and hydrogen atoms through central metabolic pathways.

Pentose Phosphate Pathway (PPP)

This compound can be used to quantify the relative contributions of the oxidative and non-oxidative branches of the PPP to the synthesis of ribose-5-phosphate. By analyzing the mass isotopomer distribution of ribose isolated from RNA or other nucleotides, researchers can model the flux through the key enzymes of the PPP, such as glucose-6-phosphate dehydrogenase (G6PD), transketolase (TKT), and transaldolase (TALDO).

Experimental Workflow for PPP Flux Analysis using this compound

cluster_0 Sample Preparation cluster_1 Metabolite Extraction & Analysis cluster_2 Data Analysis A Cell Culture or Animal Model B Introduction of This compound Tracer A->B Labeling C Quenching Metabolism B->C Time Course D Metabolite Extraction C->D E Derivatization (optional) D->E F LC-MS/MS or GC-MS Analysis E->F G Mass Isotopomer Distribution Analysis F->G H Metabolic Flux Calculation G->H I Pathway Visualization H->I

Caption: A typical experimental workflow for metabolic flux analysis using this compound.

Nucleotide Biosynthesis

The ribose moiety of nucleotides is derived from ribose-5-phosphate. By supplying this compound, the rate of de novo synthesis of purine and pyrimidine nucleotides can be determined by measuring the incorporation of the deuterium label into the ribose component of RNA and DNA. This is particularly relevant in cancer research, where rapidly proliferating cells exhibit high rates of nucleotide synthesis.

De Novo Nucleotide Biosynthesis Pathway Tracing

cluster_purine Purine Synthesis cluster_pyrimidine Pyrimidine Synthesis DRd2 This compound R5P Ribose-5-Phosphate-d2 DRd2->R5P PRPP PRPP-d2 R5P->PRPP IMP IMP-d2 PRPP->IMP UMP UMP-d2 PRPP->UMP AMP AMP-d2 IMP->AMP GMP GMP-d2 IMP->GMP ATP ATP-d2 AMP->ATP GTP GTP-d2 GMP->GTP UTP UTP-d2 UMP->UTP CTP CTP-d2 UTP->CTP

Caption: Tracing of this compound into de novo purine and pyrimidine synthesis pathways.

Experimental Protocols

While specific protocols will vary depending on the experimental system, the following provides a general framework for using this compound as a metabolic tracer.

Cell Culture Experiments
  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of labeling.

  • Tracer Introduction: Replace the standard culture medium with a medium containing a known concentration of this compound. The concentration will need to be optimized for the specific cell line and experimental question.

  • Time Course: Harvest cells at various time points to monitor the kinetics of label incorporation.

  • Metabolite Extraction:

    • Rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

    • Add a cold extraction solvent (e.g., 80% methanol) and scrape the cells.

    • Centrifuge to pellet the cell debris and collect the supernatant containing the metabolites.

  • Sample Preparation for MS:

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

    • Derivatize the samples if necessary to improve their volatility and chromatographic separation for gas chromatography-mass spectrometry (GC-MS) analysis. A common derivatization agent for sugars is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Mass Spectrometry Analysis: Analyze the samples using either liquid chromatography-mass spectrometry (LC-MS) or GC-MS to determine the mass isotopomer distribution of ribose and other relevant metabolites.

Animal Studies
  • Tracer Administration: this compound can be administered to animals via various routes, including oral gavage, intraperitoneal injection, or intravenous infusion. The choice of administration route will depend on the desired metabolic state and the target tissues.

  • Tissue Harvesting: At predetermined time points, euthanize the animals and rapidly collect the tissues of interest.

  • Metabolite Extraction: Immediately freeze-clamp the tissues in liquid nitrogen to halt metabolic activity. Homogenize the frozen tissue in a cold extraction solvent and proceed with the extraction as described for cell cultures.

  • Sample Preparation and MS Analysis: Follow the same procedures as outlined for cell culture experiments.

Data Presentation and Interpretation

Mass Isotopomer Distribution Analysis (MIDA)

The raw data from the mass spectrometer will consist of the relative abundances of different mass isotopomers for each metabolite of interest. For example, for ribose (molecular weight of the derivatized form will be higher), you would observe peaks corresponding to the unlabeled molecule (M+0) and molecules containing one (M+1), two (M+2), etc., deuterium atoms. This distribution of isotopomers provides a fingerprint of the metabolic pathways that were active.[13]

Quantitative Data Summary

The following tables provide examples of how quantitative data from this compound tracing experiments can be presented.

Table 1: Mass Isotopomer Distribution of Ribose in RNA from Healthy vs. Diseased Cells

Mass IsotopomerHealthy Control (% Abundance)Diseased Model (% Abundance)
M+0 (Unlabeled)85.2 ± 3.165.7 ± 4.5
M+110.5 ± 1.825.3 ± 3.2
M+23.1 ± 0.97.8 ± 1.5
M+31.2 ± 0.51.2 ± 0.6

Data are representative and will vary based on the specific experimental conditions.

Table 2: Calculated Metabolic Fluxes through the Pentose Phosphate Pathway

Metabolic FluxHealthy Control (Relative Flux)Diseased Model (Relative Flux)
Oxidative PPP0.15 ± 0.030.35 ± 0.05
Non-oxidative PPP (to Ribose-5-P)0.05 ± 0.010.10 ± 0.02
Glycolysis0.80 ± 0.070.55 ± 0.06

Fluxes are normalized to the rate of glucose uptake.

Applications in Drug Development

This compound can be a valuable tool in the development of drugs targeting metabolic pathways.

  • Target Validation: By measuring changes in metabolic fluxes in response to a drug candidate, researchers can confirm that the drug is engaging its intended target and modulating the desired pathway.

  • Mechanism of Action Studies: Tracing the metabolic fate of this compound can help to elucidate the downstream effects of a drug on interconnected metabolic networks.

  • Biomarker Discovery: Alterations in the labeling patterns of specific metabolites following drug treatment could serve as biomarkers of drug efficacy.

Logical Relationship in Drug Development using this compound

A Identify Metabolic Target in Disease B Develop Drug Candidate A->B C Treat Disease Model with Drug + this compound B->C D Metabolic Flux Analysis C->D E Assess Target Engagement D->E F Evaluate Off-Target Effects D->F G Optimize Drug Candidate E->G F->G G->B Iterate

Caption: A logical workflow illustrating the use of this compound in the drug development pipeline.

Conclusion

This compound is a powerful and versatile tool for researchers, scientists, and drug development professionals investigating the complexities of metabolic disorders. Its ability to directly probe the pentose phosphate pathway and nucleotide biosynthesis provides unparalleled insights into cellular metabolism. By incorporating the methodologies and principles outlined in this guide, researchers can leverage the power of stable isotope tracing to advance our understanding of metabolic diseases and accelerate the development of novel therapeutic interventions.

References

A Comprehensive Technical Guide to the Safe Handling and Laboratory Application of D-Ribose-d2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety, handling, and laboratory applications of D-Ribose-d2, a deuterated stable isotope of the naturally occurring pentose sugar, D-Ribose. This document is intended to serve as a technical resource for professionals in research and development, offering detailed safety information, experimental considerations, and insights into the metabolic pathways involving this compound.

Safety and Handling of this compound

The safe handling of this compound in a laboratory setting is paramount to ensure personnel safety and prevent contamination. The following information is synthesized from various safety data sheets (SDS) and general laboratory safety guidelines.

Hazard Identification and First Aid

This compound is generally not classified as a hazardous substance.[1] However, as with any chemical, it is important to handle it with care. Potential routes of exposure include inhalation, skin contact, eye contact, and ingestion.

Potential Health Effects:

  • Inhalation: May cause respiratory tract irritation.[1]

  • Skin Contact: May cause skin irritation.[1]

  • Eye Contact: May cause eye irritation.[1]

  • Ingestion: May be harmful if swallowed.[1]

First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[1]
Skin Contact Wash off with soap and plenty of water. Consult a physician if irritation persists.[1]
Eye Contact Flush eyes with water as a precaution for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Consult a physician.[1]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]
Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn when handling this compound to minimize exposure.

PPE CategoryRecommendation
Eye/Face Protection Wear chemical safety goggles or glasses with side shields.[1]
Skin Protection Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[1][2]
Respiratory Protection A NIOSH-approved respirator is recommended when working with large quantities or in poorly ventilated areas to avoid dust formation.[1]
Handling and Storage

Proper handling and storage procedures are crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling:

  • Avoid formation of dust and aerosols.[2]

  • Provide appropriate exhaust ventilation at places where dust is formed.[1][2]

  • Wash hands thoroughly after handling.[2]

  • General laboratory hygiene practices are recommended.[3]

Storage:

  • Keep container tightly closed in a dry, cool, and well-ventilated place.[1][2]

  • Store at room temperature away from light and moisture.[2]

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Small Spills: Sweep up the material and place it in a suitable, closed container for disposal. Avoid generating dust.[2]

  • Large Spills: Evacuate personnel to a safe area. Wear appropriate PPE and contain the spill. Sweep up the material and dispose of it as hazardous waste.[4]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][2]

  • Hazardous Combustion Products: Carbon oxides (CO, CO2) may be formed during a fire.[1]

  • Fire-Fighting Instructions: Wear a self-contained breathing apparatus for firefighting if necessary.[1][2]

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with federal, state, and local environmental regulations. It is recommended to contact a licensed professional waste disposal service.[1][2]

Metabolic Pathways and Biological Significance

D-Ribose is a central molecule in cellular metabolism, primarily known for its role as a key component of ATP, the main energy currency of the cell, as well as RNA and DNA.[5] this compound, as a stable isotope-labeled compound, is an invaluable tool for tracing the metabolic fate of ribose in various biological systems.

The Pentose Phosphate Pathway (PPP)

D-Ribose is synthesized in the body via the pentose phosphate pathway (PPP).[6] Supplemental D-Ribose can bypass the initial, rate-limiting steps of the PPP to be converted into D-ribose-5-phosphate, a precursor for nucleotide synthesis.[7] This pathway is crucial for producing NADPH, which is essential for reductive biosynthesis and protecting against oxidative stress.

PentosePhosphatePathway Glucose-6-Phosphate Glucose-6-Phosphate 6-Phosphoglucono-δ-lactone 6-Phosphoglucono-δ-lactone Glucose-6-Phosphate->6-Phosphoglucono-δ-lactone G6PD 6-Phosphogluconate 6-Phosphogluconate 6-Phosphoglucono-δ-lactone->6-Phosphogluconate 6PGL Ribulose-5-Phosphate Ribulose-5-Phosphate 6-Phosphogluconate->Ribulose-5-Phosphate 6PGD Ribose-5-Phosphate Ribose-5-Phosphate Ribulose-5-Phosphate->Ribose-5-Phosphate RPI Xylulose-5-Phosphate Xylulose-5-Phosphate Ribulose-5-Phosphate->Xylulose-5-Phosphate RPE Sedoheptulose-7-Phosphate Sedoheptulose-7-Phosphate Ribose-5-Phosphate->Sedoheptulose-7-Phosphate TKT Glyceraldehyde-3-Phosphate Glyceraldehyde-3-Phosphate Xylulose-5-Phosphate->Glyceraldehyde-3-Phosphate TKT Fructose-6-Phosphate Fructose-6-Phosphate Glyceraldehyde-3-Phosphate->Fructose-6-Phosphate TALDO Erythrose-4-Phosphate Erythrose-4-Phosphate Sedoheptulose-7-Phosphate->Erythrose-4-Phosphate TALDO Erythrose-4-Phosphate->Fructose-6-Phosphate TKT

Fig. 1: The Pentose Phosphate Pathway.
Influence on Insulin and AMPK Signaling

D-Ribose administration has been shown to influence key metabolic signaling pathways. It can cause a transient decrease in blood glucose levels, which is thought to be partly mediated by an indirect stimulation of insulin secretion.[8][9]

AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. Given D-Ribose's role in ATP synthesis, it is plausible that changes in cellular energy status induced by D-Ribose supplementation could impact AMPK activity, thereby influencing downstream metabolic processes such as glucose uptake and fatty acid oxidation.

SignalingPathways cluster_insulin Insulin Signaling cluster_ampk AMPK Signaling Insulin Insulin Insulin Receptor Insulin Receptor Insulin->Insulin Receptor IRS IRS Insulin Receptor->IRS PI3K PI3K IRS->PI3K PIP3 PIP3 PI3K->PIP3 Akt/PKB Akt/PKB PIP3->Akt/PKB GLUT4 Translocation GLUT4 Translocation Akt/PKB->GLUT4 Translocation Glucose Uptake Glucose Uptake GLUT4 Translocation->Glucose Uptake D-Ribose D-Ribose D-Ribose->Glucose Uptake Influences ATP Synthesis ATP Synthesis D-Ribose->ATP Synthesis AMP/ATP Ratio AMP/ATP Ratio ATP Synthesis->AMP/ATP Ratio AMPK AMPK AMP/ATP Ratio->AMPK Glucose Uptake (AMPK) Glucose Uptake (AMPK) AMPK->Glucose Uptake (AMPK) Fatty Acid Oxidation Fatty Acid Oxidation AMPK->Fatty Acid Oxidation

Fig. 2: D-Ribose Influence on Signaling.

Experimental Protocols: Metabolic Tracing with this compound

This compound is a powerful tool for metabolic flux analysis, allowing researchers to trace the incorporation of ribose into various metabolic pathways. The following provides a generalized workflow for an in vitro metabolic tracing experiment using this compound in cultured cells.

Conceptual Experimental Workflow

The general workflow for a stable isotope tracing experiment involves culturing cells in the presence of the labeled substrate, followed by quenching of metabolism, extraction of metabolites, and analysis by mass spectrometry.

ExperimentalWorkflow Cell Culture Cell Culture This compound Labeling This compound Labeling Cell Culture->this compound Labeling Metabolism Quenching Metabolism Quenching This compound Labeling->Metabolism Quenching Metabolite Extraction Metabolite Extraction Metabolism Quenching->Metabolite Extraction LC-MS/MS Analysis LC-MS/MS Analysis Metabolite Extraction->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Metabolic Flux Interpretation Metabolic Flux Interpretation Data Analysis->Metabolic Flux Interpretation

Fig. 3: Isotope Tracing Workflow.
Detailed Methodology for In Vitro Metabolic Tracing

This protocol outlines the key steps for conducting a metabolic flux analysis experiment using this compound in cultured mammalian cells.

Materials:

  • This compound (stable isotope-labeled)

  • Cell culture medium (appropriate for the cell line)

  • Dialyzed fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (LC-MS grade), ice-cold

  • Acetonitrile (LC-MS grade), ice-cold

  • Water (LC-MS grade), ice-cold

  • Liquid nitrogen

  • Cell scraper

  • Centrifuge tubes

  • High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system

Protocol:

  • Cell Seeding and Culture:

    • Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and culture under standard conditions until they reach the desired confluency (typically 70-80%).

  • Isotope Labeling:

    • Prepare the labeling medium by supplementing the base medium with this compound at the desired concentration. The standard glucose concentration may need to be adjusted depending on the experimental goals.

    • Aspirate the standard culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the pre-warmed this compound labeling medium to the cells.

    • Incubate the cells for a specific period (e.g., 0, 1, 4, 8, 24 hours) to allow for the incorporation of the labeled ribose into various metabolic pathways. The incubation time will depend on the turnover rate of the metabolites of interest.

  • Metabolism Quenching and Metabolite Extraction:

    • To rapidly halt metabolic activity, aspirate the labeling medium and immediately wash the cells with ice-cold PBS.

    • Add a sufficient volume of liquid nitrogen to flash-freeze the cell monolayer.

    • Add ice-cold extraction solvent (e.g., 80% methanol in water) to the frozen cells.

    • Scrape the cells from the culture vessel into the extraction solvent.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Vortex the tube vigorously and incubate on ice for 15-20 minutes to ensure complete extraction.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C for 10-15 minutes to pellet cell debris.

    • Carefully transfer the supernatant containing the metabolites to a new pre-chilled tube.

  • Sample Preparation for Mass Spectrometry:

    • Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac).

    • Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis (e.g., a mixture of acetonitrile and water).

    • Centrifuge the reconstituted sample to remove any remaining particulates.

    • Transfer the supernatant to an autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using an appropriate HPLC-MS/MS method to separate and detect the deuterated metabolites.

    • The mass spectrometer will be set to detect the mass shifts corresponding to the incorporation of deuterium from this compound into downstream metabolites.

  • Data Analysis and Interpretation:

    • Process the raw mass spectrometry data to identify and quantify the isotopologues of the metabolites of interest.

    • Calculate the fractional enrichment of the deuterium label in each metabolite over time.

    • Use metabolic flux analysis software to model the data and determine the relative and absolute fluxes through the relevant metabolic pathways.

Conclusion

This compound is a valuable tool for researchers studying cellular metabolism. When handled with the appropriate safety precautions, it can provide detailed insights into the dynamics of the pentose phosphate pathway and its connections to other key metabolic and signaling networks. This guide provides a foundational understanding of the safe handling and experimental application of this compound to support its effective use in a laboratory setting. Researchers should always consult the specific Safety Data Sheet for the product they are using and adhere to their institution's safety protocols.

References

The Use of D-Ribose-d2 in Cell Culture: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of deuterium-labeled D-Ribose (D-Ribose-d2) in cell culture for metabolic studies. While direct preliminary studies on this compound are emerging, this document synthesizes the well-established roles of D-Ribose in cellular metabolism with proposed methodologies for utilizing its deuterated isotopologue as a powerful tracer. This guide will cover the core principles of D-Ribose metabolism, its impact on cellular functions, and detailed protocols for conducting metabolic tracing experiments using this compound.

Introduction to D-Ribose and its Cellular Significance

D-Ribose, a naturally occurring five-carbon sugar, is a fundamental building block for essential biomolecules and a key player in cellular energy metabolism.[1][2][3] It is a central component of ribonucleic acid (RNA) and adenosine triphosphate (ATP), the primary energy currency of the cell.[1][2][4] D-Ribose is synthesized endogenously via the pentose phosphate pathway (PPP), a critical metabolic route that also produces NADPH, a key reductant in biosynthetic processes and antioxidant defense.[5]

Exogenously supplied D-Ribose can be readily taken up by cells and phosphorylated to ribose-5-phosphate, which then enters the PPP.[6] This can bypass rate-limiting steps in the endogenous synthesis of ribose, thereby accelerating the production of ATP and nucleotides.[2][7] This property has led to the investigation of D-Ribose as a supplement to support cellular energy in conditions of mitochondrial dysfunction and to aid in recovery after strenuous exercise.[2][7]

However, high concentrations of D-Ribose have also been shown to have potential cytotoxic effects. It is a highly reactive reducing sugar that can participate in non-enzymatic glycation of proteins, leading to the formation of advanced glycation end products (AGEs).[8][9][10][11][12][13] The accumulation of AGEs can induce cellular stress and has been linked to decreased cell viability.[8][10][14]

The use of deuterated D-Ribose (this compound) offers a powerful tool to dissect the metabolic fate of exogenous ribose in a precise and quantitative manner. As a stable isotope tracer, this compound can be distinguished from its endogenous, non-labeled counterpart by mass spectrometry. This allows researchers to trace the incorporation of the deuterated label into various downstream metabolites, providing invaluable insights into metabolic fluxes and pathway activities.

Key Metabolic Pathways Involving D-Ribose

The primary metabolic pathway for D-Ribose is the Pentose Phosphate Pathway (PPP). Exogenous D-Ribose enters this pathway after being phosphorylated to Ribose-5-Phosphate.

PentosePhosphatePathway cluster_exogenous Exogenous D-Ribose Entry cluster_ppp Pentose Phosphate Pathway cluster_glycolysis Glycolysis cluster_synthesis Nucleotide Synthesis This compound This compound Ribose-5-Phosphate Ribose-5-Phosphate This compound->Ribose-5-Phosphate Ribokinase D-Ribose D-Ribose D-Ribose->Ribose-5-Phosphate Ribokinase Sedoheptulose-7-Phosphate Sedoheptulose-7-Phosphate Ribose-5-Phosphate->Sedoheptulose-7-Phosphate Transketolase PRPP PRPP Ribose-5-Phosphate->PRPP PRPP Synthetase Xylulose-5-Phosphate Xylulose-5-Phosphate Erythrose-4-Phosphate Erythrose-4-Phosphate Xylulose-5-Phosphate->Erythrose-4-Phosphate Transketolase Glyceraldehyde-3-Phosphate Glyceraldehyde-3-Phosphate Xylulose-5-Phosphate->Glyceraldehyde-3-Phosphate Transketolase Fructose-6-Phosphate Fructose-6-Phosphate Sedoheptulose-7-Phosphate->Fructose-6-Phosphate Transaldolase Erythrose-4-Phosphate->Fructose-6-Phosphate Transketolase Glycolysis Glycolysis Fructose-6-Phosphate->Glycolysis Glyceraldehyde-3-Phosphate->Glycolysis Ribulose-5-Phosphate Ribulose-5-Phosphate Ribulose-5-Phosphate->Ribose-5-Phosphate Isomerase Ribulose-5-Phosphate->Xylulose-5-Phosphate Epimerase Glucose-6-Phosphate Glucose-6-Phosphate Glucose-6-Phosphate->Ribulose-5-Phosphate Oxidative Phase Nucleotides (ATP, GTP, etc.) Nucleotides (ATP, GTP, etc.) PRPP->Nucleotides (ATP, GTP, etc.)

Caption: Metabolic fate of D-Ribose via the Pentose Phosphate Pathway.

Proposed Experimental Protocols for this compound Tracing

The following protocols are proposed for conducting stable isotope tracing experiments in cell culture using this compound. These are based on established methodologies for metabolic tracing with other deuterated substrates.[15][16][17][18]

Cell Culture and Labeling
  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of the experiment (typically 70-80% confluency).

  • Medium Preparation: Prepare culture medium containing this compound at the desired concentration. It is recommended to use dialyzed fetal bovine serum to minimize the presence of unlabeled ribose. The standard culture medium should be used as a control.

  • Labeling: Remove the standard culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add the this compound containing medium to the cells.

  • Time Course: Harvest cells at various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamic incorporation of the deuterium label into downstream metabolites.

Metabolite Extraction
  • Quenching: Rapidly quench metabolic activity by aspirating the medium and washing the cells with ice-cold PBS.

  • Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells. Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet protein and cell debris.

  • Supernatant Collection: Collect the supernatant containing the polar metabolites.

  • Drying: Dry the metabolite extract, for example, using a vacuum concentrator.

Mass Spectrometry Analysis
  • Sample Resuspension: Resuspend the dried metabolite extract in a suitable solvent for mass spectrometry analysis (e.g., a mixture of water and acetonitrile).

  • LC-MS/MS Analysis: Analyze the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will be able to distinguish between the naturally occurring metabolites and their deuterated isotopologues based on the mass difference.

  • Data Analysis: Process the raw mass spectrometry data to identify and quantify the different isotopologues of each metabolite of interest. The fractional enrichment of the deuterium label can then be calculated.

ExperimentalWorkflow cluster_culture Cell Culture & Labeling cluster_extraction Metabolite Extraction cluster_analysis Analysis Seed Cells Seed Cells Exponential Growth Exponential Growth Seed Cells->Exponential Growth Prepare this compound Medium Prepare this compound Medium Exponential Growth->Prepare this compound Medium Label Cells Label Cells Prepare this compound Medium->Label Cells Harvest at Time Points Harvest at Time Points Label Cells->Harvest at Time Points Quench Metabolism Quench Metabolism Harvest at Time Points->Quench Metabolism Extract Metabolites Extract Metabolites Quench Metabolism->Extract Metabolites Collect Supernatant Collect Supernatant Extract Metabolites->Collect Supernatant Dry Extract Dry Extract Collect Supernatant->Dry Extract Resuspend Sample Resuspend Sample Dry Extract->Resuspend Sample LC-MS/MS Analysis LC-MS/MS Analysis Resuspend Sample->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Metabolic Flux Analysis Metabolic Flux Analysis Data Processing->Metabolic Flux Analysis

Caption: Proposed experimental workflow for this compound metabolic tracing.

Hypothetical Data Presentation

The following tables represent hypothetical quantitative data that could be generated from a this compound tracing experiment in a cancer cell line known for high glucose and ribose uptake.

Table 1: Fractional Enrichment of Deuterium in Key Metabolites Over Time

Metabolite1 hour4 hours8 hours24 hours
Ribose-5-Phosphate85%95%98%99%
PRPP70%88%92%95%
ATP35%65%80%90%
GTP30%60%75%88%
Fructose-6-Phosphate5%15%25%35%
Glyceraldehyde-3-Phosphate4%12%20%30%

Table 2: Impact of D-Ribose Concentration on Cell Viability and ATP Levels (24-hour incubation)

D-Ribose Conc. (mM)Cell Viability (% of Control)Relative ATP Levels (% of Control)
0100%100%
598%115%
1095%125%
2580%110%
5065%90%

Conclusion

The use of this compound in cell culture presents a significant opportunity for researchers to gain a deeper understanding of ribose metabolism and its impact on cellular bioenergetics and signaling. By employing the stable isotope tracing methodologies outlined in this guide, scientists can precisely track the metabolic fate of exogenous D-Ribose, quantify its contribution to various metabolic pathways, and assess its effects on cell health and function. This powerful technique will be invaluable for basic research in cell metabolism and for the development of novel therapeutic strategies targeting metabolic pathways in diseases such as cancer and metabolic disorders.

References

Methodological & Application

Application Notes and Protocols for D-Ribose-d2 Labeling in Mammalian Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling with stable isotopes is a powerful technique to trace the fate of molecules within biological systems, providing critical insights into metabolic pathways and the synthesis rates of macromolecules. D-Ribose-d2, a deuterated version of the essential pentose sugar D-Ribose, serves as a valuable tracer for studying the biosynthesis of nucleic acids (RNA and DNA), nucleotides, and other metabolic processes linked to the pentose phosphate pathway (PPP). When introduced to mammalian cells, this compound is incorporated into newly synthesized molecules, allowing for their detection and quantification using mass spectrometry (MS). This application note provides a detailed protocol for the use of this compound to label RNA in mammalian cells, enabling the measurement of RNA synthesis rates and the study of factors that modulate this fundamental process.

Principle of this compound Labeling

D-Ribose is a central component of the ribonucleotides that constitute RNA. Mammalian cells can utilize exogenous ribose, which enters the pentose phosphate pathway and is subsequently converted into phosphoribosyl pyrophosphate (PRPP), a key precursor for nucleotide synthesis. By replacing standard D-Ribose with this compound in the cell culture medium, the deuterium label is incorporated into the ribose moiety of newly synthesized RNA molecules. The extent of this incorporation can be precisely measured by mass spectrometry, providing a direct readout of RNA synthesis rates.

Applications

  • Quantification of RNA Synthesis: Determine the rate of new RNA synthesis under various experimental conditions, such as drug treatment, growth factor stimulation, or in disease models.

  • Studying Metabolic Pathways: Trace the flow of ribose through the pentose phosphate pathway and into nucleotide synthesis.

  • Drug Discovery and Development: Evaluate the effect of therapeutic compounds on RNA metabolism and cell proliferation.

  • Biomarker Discovery: Identify changes in RNA synthesis rates that may serve as biomarkers for disease or drug response.

Quantitative Data Summary

The following table summarizes typical quantitative parameters and expected outcomes for a this compound labeling experiment in a standard mammalian cell line (e.g., HEK293, HeLa). Actual values may vary depending on the cell type, proliferation rate, and experimental conditions.

ParameterTypical Value/RangeNotes
This compound Concentration 1 - 10 mMHigher concentrations can increase labeling efficiency but should be tested for cytotoxicity.
Labeling Duration 4 - 48 hoursShorter times are suitable for rapidly dividing cells and measuring acute changes. Longer times allow for the detection of more subtle changes in slower-growing cells.
Expected RNA Labeling Enrichment 1 - 20%Dependent on cell proliferation rate, this compound concentration, and labeling duration.
Cell Seeding Density 2 x 10^5 - 1 x 10^6 cells/well (6-well plate)Optimize for logarithmic growth phase during the labeling period.

Signaling Pathway: Pentose Phosphate Pathway and RNA Synthesis

The diagram below illustrates the entry of D-Ribose into the pentose phosphate pathway and its subsequent incorporation into RNA.

PentosePhosphatePathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm D-Ribose-d2_ext This compound D-Ribose-d2_int This compound D-Ribose-d2_ext->D-Ribose-d2_int Transport Ribose-5P Ribose-5-Phosphate-d2 D-Ribose-d2_int->Ribose-5P Ribokinase PRPP PRPP-d2 Ribose-5P->PRPP PRPP Synthetase Nucleotides Nucleotides-d2 (ATP, GTP, CTP, UTP) PRPP->Nucleotides Nucleotide Synthesis RNA_Polymerase RNA Polymerase Nucleotides->RNA_Polymerase new_RNA Newly Synthesized RNA-d2 RNA_Polymerase->new_RNA Transcription Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase PPP Pentose Phosphate Pathway (Oxidative) G6P->PPP Glycolysis Glycolysis G6P->Glycolysis PPP->Ribose-5P

Caption: Metabolic fate of this compound in mammalian cells.

Experimental Workflow

The following diagram outlines the major steps in a this compound labeling experiment.

ExperimentalWorkflow Cell_Culture 1. Mammalian Cell Culture (e.g., HEK293, HeLa) Labeling 2. Metabolic Labeling with this compound Cell_Culture->Labeling Harvesting 3. Cell Harvesting and Lysis Labeling->Harvesting RNA_Extraction 4. Total RNA Extraction Harvesting->RNA_Extraction RNA_Hydrolysis 5. RNA Hydrolysis to Nucleosides RNA_Extraction->RNA_Hydrolysis Derivatization 6. Nucleoside Derivatization (Optional, for GC-MS) RNA_Hydrolysis->Derivatization MS_Analysis 7. Mass Spectrometry Analysis (LC-MS/MS or GC-MS) Derivatization->MS_Analysis Data_Analysis 8. Data Analysis (Quantification of d2-Ribose enrichment) MS_Analysis->Data_Analysis

Caption: Experimental workflow for this compound labeling.

Detailed Experimental Protocols

Materials and Reagents
  • Mammalian cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS), dialyzed

  • Penicillin-Streptomycin solution

  • This compound (ensure high isotopic purity)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • RNA extraction kit (e.g., TRIzol, RNeasy)

  • Nuclease-free water

  • Enzymes for RNA hydrolysis (e.g., Nuclease P1, Alkaline Phosphatase)

  • LC-MS/MS or GC-MS system

  • Solvents for mass spectrometry (e.g., acetonitrile, methanol, formic acid)

Protocol 1: this compound Labeling of Mammalian Cells
  • Cell Seeding:

    • Seed mammalian cells in a 6-well plate at a density that will ensure they are in the logarithmic growth phase throughout the labeling period. A typical starting density is 2 x 10^5 to 5 x 10^5 cells per well.

    • Incubate the cells overnight at 37°C in a humidified incubator with 5% CO2 to allow for attachment.

  • Preparation of Labeling Medium:

    • Prepare the labeling medium by supplementing the appropriate base medium (e.g., DMEM without glucose and pyruvate) with dialyzed FBS, penicillin-streptomycin, and the desired concentration of this compound (e.g., 5 mM).

    • It is recommended to use dialyzed FBS to minimize the presence of unlabeled ribose and other small molecules.[1]

    • Prepare a control medium with an equivalent concentration of unlabeled D-Ribose.

  • Metabolic Labeling:

    • Aspirate the standard culture medium from the cells and wash once with sterile PBS.

    • Add 2 mL of the pre-warmed labeling medium (or control medium) to each well.

    • Incubate the cells for the desired labeling period (e.g., 24 hours). The optimal time should be determined empirically for each cell line and experimental goal.

Protocol 2: RNA Extraction and Hydrolysis
  • Cell Harvesting and Lysis:

    • After the labeling period, place the culture plate on ice.

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Lyse the cells directly in the well by adding 1 mL of TRIzol reagent or the lysis buffer from your chosen RNA extraction kit.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Total RNA Extraction:

    • Extract total RNA from the cell lysate according to the manufacturer's protocol of the chosen kit.

    • Ensure all steps are performed in an RNase-free environment.

    • Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity using gel electrophoresis or a Bioanalyzer.

  • RNA Hydrolysis to Nucleosides:

    • In a nuclease-free tube, combine 5-10 µg of the extracted RNA with nuclease-free water to a final volume of 20 µL.

    • Add 2.5 µL of Nuclease P1 buffer (10x) and 1 µL of Nuclease P1 (1 U/µL).

    • Incubate at 37°C for 2 hours.

    • Add 3 µL of Alkaline Phosphatase buffer (10x) and 1 µL of Calf Intestinal Alkaline Phosphatase (1 U/µL).

    • Incubate at 37°C for an additional 2 hours.

    • The resulting mixture contains ribonucleosides.

Protocol 3: Sample Preparation and Mass Spectrometry Analysis

The analysis of deuterated ribose can be performed using either Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.

For LC-MS/MS Analysis:

  • Sample Preparation:

    • After RNA hydrolysis, centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes to pellet the enzymes.

    • Transfer the supernatant containing the nucleosides to a new tube.

    • The sample is now ready for direct injection or can be diluted with the initial mobile phase.

  • LC-MS/MS Analysis:

    • Use a suitable liquid chromatography method to separate the ribonucleosides. A reverse-phase C18 column is commonly used.

    • The mass spectrometer should be operated in positive ion mode with electrospray ionization (ESI).

    • Monitor the transition of the protonated parent ion of ribose to a specific product ion. For this compound, the mass-to-charge ratio (m/z) will be shifted compared to unlabeled ribose.

    • Develop a Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) method to specifically detect and quantify both the unlabeled (M+0) and the deuterated (M+2) forms of ribose.

For GC-MS Analysis:

  • Derivatization:

    • The hydrolyzed nucleosides must be derivatized to increase their volatility for GC-MS analysis. A common method is acetylation.[2]

    • Dry the nucleoside sample under a stream of nitrogen.

    • Add 50 µL of acetic anhydride and 10 µL of 1-methylimidazole.

    • Incubate at room temperature for 15 minutes.

    • Quench the reaction with water and extract the derivatized nucleosides with an organic solvent like dichloromethane.[2]

    • Dry the organic phase and reconstitute in a suitable solvent for injection (e.g., ethyl acetate).

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Use a suitable temperature program to separate the derivatized ribose.

    • The mass spectrometer can be operated in selected ion monitoring (SIM) mode to detect the specific fragment ions corresponding to the unlabeled and deuterated ribose derivative.

Protocol 4: Data Analysis
  • Calculate Isotopic Enrichment:

    • Determine the peak areas for the unlabeled (M+0) and deuterated (M+2) forms of ribose from the mass spectra.

    • Calculate the mole percent excess (MPE) or the fractional isotopic enrichment using the following formula: % Enrichment = [Area(M+2) / (Area(M+0) + Area(M+2))] x 100

  • Calculate Fractional Synthesis Rate (FSR):

    • The FSR of RNA can be calculated by dividing the enrichment of the product (RNA-d2) by the enrichment of the precursor pool (intracellular this compound-5-phosphate) over time.

    • Determining the true precursor enrichment can be complex. A common approach is to assume that the intracellular precursor enrichment is in equilibrium with the labeling medium.

    • FSR (%/hour) = (% RNA Enrichment / Labeling Time in hours)

Troubleshooting

IssuePossible CauseSolution
Low Labeling Efficiency Insufficient this compound concentration or labeling time.Increase the concentration of this compound and/or extend the labeling duration.
Cell confluence is too high, leading to reduced proliferation.Seed cells at a lower density to ensure they are in the logarithmic growth phase.
High Variability between Replicates Inconsistent cell numbers or handling.Ensure accurate cell counting and consistent pipetting.
Incomplete RNA hydrolysis.Optimize enzyme concentrations and incubation times for hydrolysis.
No Deuterium Signal Detected Incorrect mass spectrometer settings.Verify the MRM transitions or SIM ions for the deuterated compound.
Degradation of this compound.Ensure the quality and proper storage of the this compound stock.

Conclusion

The protocol described in this application note provides a robust framework for utilizing this compound to metabolically label RNA in mammalian cells. This technique offers a powerful approach to quantitatively assess RNA synthesis and investigate the intricate regulation of gene expression. By carefully optimizing the experimental parameters and employing sensitive mass spectrometry-based analysis, researchers can gain valuable insights into cellular physiology and the mechanisms of action of novel therapeutic agents.

References

Application Notes and Protocols for D-Ribose-d2 Incorporation into RNA for Metabolic Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling of RNA with stable isotopes is a powerful technique for studying RNA dynamics, including synthesis and turnover rates, in various biological systems. The use of deuterated ribose, introduced either as D-Ribose-d2 or through the administration of heavy water (D₂O), provides a non-radioactive method to trace the fate of newly synthesized RNA. This approach is invaluable for understanding the mechanisms of gene regulation, the effects of therapeutic agents on RNA metabolism, and for identifying novel drug targets.

When D₂O is used as a tracer, deuterium is incorporated into the ribose moiety of nucleotides through the de novo nucleotide synthesis pathway. This method allows for the quantification of RNA turnover in cell culture, animal models, and even human subjects. The analysis of deuterium enrichment in the ribose of purine nucleotides, typically by gas chromatography-mass spectrometry (GC-MS/MS), provides a quantitative measure of RNA synthesis rates.

These application notes provide a comprehensive overview and detailed protocols for the metabolic labeling of RNA using deuterium, with a focus on the well-established D₂O labeling method which results in this compound incorporation.

Core Applications

  • Quantification of RNA Synthesis and Turnover: Determine the fractional synthesis rate (FSR) of RNA in different cell types, tissues, and organisms under various physiological or pathological conditions.

  • Drug Discovery and Development: Assess the on-target and off-target effects of drugs on RNA metabolism. For example, evaluating the impact of a novel cancer therapeutic on ribosomal biogenesis.

  • Biomarker Discovery: Identify changes in RNA turnover rates as potential biomarkers for disease diagnosis, prognosis, or response to treatment.

  • Fundamental Research: Investigate the regulation of gene expression at the level of RNA stability and synthesis in response to stimuli such as growth factors, stress, or exercise.[1]

Data Presentation

The following tables summarize quantitative data from studies utilizing D₂O for metabolic labeling of RNA.

Table 1: In Vitro D₂O Labeling of RNA in C2C12 Myotubes

ParameterControlIGF-I Treated
RNA Concentration (ng/µl)76 ± 3123 ± 3
Ribose Mole Percent Excess (r-MPE) (%)0.15 ± 0.010.39 ± 0.1
Labeling Duration27.5 hours27.5 hours

Data adapted from Brook et al., 2017.[2]

Table 2: In Vivo D₂O Labeling of RNA in Rat Quadriceps

ParameterUntrainedInterval Training
Ribose Mole Percent Excess (r-MPE) (%)0.25 ± 0.010.36 ± 0.02
RNA Fractional Synthesis Rate (%/day)0.97 ± 0.051.3 ± 0.05
D₂O Administration Duration~3 weeks~3 weeks

Data adapted from Brook et al., 2017.[2][3]

Table 3: In Vivo D₂O Labeling of RNA in Human Muscle (Vastus Lateralis)

ParameterRest (3 weeks)Rest (6 weeks)Resistance Exercise (3 weeks)Resistance Exercise (6 weeks)
Ribose Mole Percent Excess (r-MPE) (%)0.06 ± 0.010.13 ± 0.02N/AN/A
RNA Fractional Synthesis Rate (%/day)~0.8~0.81.7 ± 0.31.2 ± 0.1

Data adapted from Brook et al., 2017.[1][3]

Experimental Protocols

Protocol 1: In Vitro Metabolic Labeling of RNA in Cell Culture using D₂O

This protocol is adapted from studies on C2C12 myoblasts.[2]

Materials:

  • C2C12 myoblasts

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • L-glutamine

  • Deuterium oxide (D₂O, 70 atom %)

  • Insulin-like growth factor I (IGF-I) (optional)

  • Phosphate-buffered saline (PBS)

  • RNA extraction reagents (e.g., TRIzol or commercial kit)

  • Sterile cell culture plates and consumables

Procedure:

  • Cell Seeding and Growth:

    • Seed C2C12 myoblasts in appropriate cell culture plates and maintain in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 4 mM L-glutamine.

    • Grow cells to approximately 90% confluency.

  • Differentiation (for myotubes):

    • To differentiate myoblasts into myotubes, reduce the serum concentration to 2% FBS and culture for 6 days.

  • Preparation of D₂O-Enriched Medium:

    • Prepare DMEM with the desired final concentration of D₂O. For example, to achieve a 4.5% D₂O enrichment, add sterile 70% D₂O to the culture medium.

    • Ensure the medium is supplemented with the necessary serum and antibiotics.

  • Metabolic Labeling:

    • Remove the existing medium from the cells and replace it with the D₂O-enriched medium.

    • For proliferation studies, change the medium every 48 hours.

    • For stimulation experiments (e.g., with IGF-I), add the stimulus to the D₂O-enriched medium at the desired concentration (e.g., 50 ng/ml IGF-I).

    • Incubate the cells for the desired labeling period (e.g., 15 to 117 hours for proliferating cells, or 27.5 hours for stimulated myotubes).[2]

  • Cell Harvest and RNA Extraction:

    • At the end of the labeling period, wash the cells with ice-cold PBS.

    • Lyse the cells directly in the culture plate using an appropriate RNA extraction reagent.

    • Proceed with total RNA extraction following the manufacturer's protocol or a standard method like TRIzol-chloroform extraction.

Protocol 2: RNA Hydrolysis and Derivatization for GC-MS/MS Analysis

This protocol is for the preparation of RNA samples for the analysis of deuterium incorporation into ribose.[2]

Materials:

  • Purified total RNA

  • Nuclease P1

  • Bacterial alkaline phosphatase

  • Ammonium acetate

  • O-benzylhydroxylamine hydrochloride

  • Pyridine

  • Acetic anhydride

  • Ethyl acetate

  • GC-MS/MS system

Procedure:

  • RNA Hydrolysis:

    • To the purified RNA sample, add a solution containing nuclease P1 and incubate to digest the RNA into 5'-mononucleotides.

    • Follow with the addition of bacterial alkaline phosphatase to dephosphorylate the nucleotides to nucleosides.

  • Purification of Ribonucleosides:

    • Purify the resulting ribonucleosides using an appropriate method, such as solid-phase extraction, to remove proteins and other contaminants.

  • Derivatization of Ribose:

    • The purified ribonucleosides are then derivatized to make them volatile for GC-MS analysis. A common method is to form a ribose benzylhydroxylamine tetra-acetate derivative.[2][3]

    • This involves reacting the ribose with O-benzylhydroxylamine hydrochloride in pyridine, followed by acetylation with acetic anhydride.

  • Sample Preparation for GC-MS/MS:

    • After derivatization, extract the derivative into an organic solvent like ethyl acetate.

    • Evaporate the solvent and reconstitute the sample in a suitable solvent for injection into the GC-MS/MS.

  • GC-MS/MS Analysis:

    • Analyze the derivatized ribose using a GC-MS/MS system.

    • Monitor the specific mass-to-charge ratio (m/z) transitions for the unlabeled (M) and labeled (M+1) ribose derivative to determine the mole percent excess (MPE) of deuterium.[2]

Mandatory Visualizations

Experimental_Workflow cluster_labeling Metabolic Labeling cluster_processing Sample Processing cluster_analysis Data Analysis start Start with Cell Culture or In Vivo Model labeling Administer D₂O-enriched medium (in vitro) or D₂O (in vivo) start->labeling incubation Incubate for a defined period to allow this compound incorporation labeling->incubation harvest Harvest cells or tissues incubation->harvest rna_extraction Total RNA Extraction harvest->rna_extraction hydrolysis RNA Hydrolysis to Ribonucleosides rna_extraction->hydrolysis derivatization Derivatization of Ribose hydrolysis->derivatization gcms GC-MS/MS Analysis derivatization->gcms quantification Quantify Deuterium Enrichment (Mole Percent Excess) gcms->quantification calculation Calculate RNA Fractional Synthesis Rate (FSR) quantification->calculation

Caption: Experimental workflow for RNA metabolic labeling with D₂O.

Metabolic_Pathway cluster_pentose_phosphate Pentose Phosphate Pathway (PPP) cluster_nucleotide_synthesis De Novo Nucleotide Synthesis glucose Glucose g6p Glucose-6-Phosphate glucose->g6p Glycolysis r5p Ribose-5-Phosphate (R5P) g6p->r5p Oxidative Phase prpp PRPP r5p->prpp imp IMP prpp->imp Purine Synthesis amp AMP imp->amp gmp GMP imp->gmp rna RNA amp->rna Transcription gmp->rna Transcription d2o D₂O d2o->r5p Deuterium Incorporation

Caption: Metabolic pathway of this compound incorporation into RNA.

References

Application Notes and Protocols for Mass Spectrometry Analysis of D-Ribose-d2 Labeled Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling coupled with mass spectrometry has become an indispensable tool for elucidating metabolic pathways and quantifying metabolic fluxes. The use of deuterated D-Ribose (D-Ribose-d2) offers a powerful approach to trace the metabolic fate of ribose through critical cellular pathways, including the pentose phosphate pathway (PPP) and nucleotide biosynthesis. This application note provides detailed protocols for utilizing this compound in metabolic labeling studies and analyzing the resulting labeled metabolites by liquid chromatography-mass spectrometry (LC-MS).

D-Ribose is a central precursor for the synthesis of nucleotides (ATP, GTP, CTP, UTP), which are the building blocks of RNA and DNA, and are essential for cellular energy metabolism.[1] By introducing a stable isotope-labeled version of ribose, researchers can track its incorporation into downstream metabolites, providing a dynamic view of pathway activity. This approach is particularly valuable for understanding the metabolic reprogramming that occurs in various diseases, including cancer and metabolic disorders, and for evaluating the mechanism of action of therapeutic agents that target these pathways.

Key Applications:

  • Metabolic Flux Analysis of the Pentose Phosphate Pathway: Quantifying the contribution of the oxidative and non-oxidative arms of the PPP.

  • Nucleotide Biosynthesis Analysis: Tracing the de novo and salvage pathways of nucleotide synthesis.

  • Drug Discovery and Development: Assessing the impact of drug candidates on ribose metabolism and nucleotide pools.

  • Disease Research: Investigating alterations in ribose and nucleotide metabolism in pathological states.

Experimental Workflow

The overall experimental workflow for a this compound labeling study involves several key steps, from cell culture and labeling to sample preparation and mass spectrometry analysis. A schematic of this workflow is presented below.

Experimental Workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis Cell Seeding Cell Seeding This compound Labeling This compound Labeling Cell Seeding->this compound Labeling Metabolite Quenching Metabolite Quenching This compound Labeling->Metabolite Quenching Cell Growth Cell Growth Cell Growth->Cell Seeding Metabolite Extraction Metabolite Extraction Metabolite Quenching->Metabolite Extraction Phase Separation Phase Separation Metabolite Extraction->Phase Separation LC-MS/MS Analysis LC-MS/MS Analysis Phase Separation->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Metabolic Flux Analysis Metabolic Flux Analysis Data Processing->Metabolic Flux Analysis

Figure 1: Experimental workflow for this compound labeling and analysis.

Signaling Pathways

This compound enters central carbon metabolism and is primarily utilized in the Pentose Phosphate Pathway and for nucleotide biosynthesis. The diagram below illustrates the key metabolic routes for D-Ribose.

Pentose Phosphate Pathway and Nucleotide Biosynthesis This compound This compound Ribose-5-Phosphate-d2 Ribose-5-Phosphate-d2 This compound->Ribose-5-Phosphate-d2 PRPP-d2 PRPP-d2 Ribose-5-Phosphate-d2->PRPP-d2 Non-oxidative PPP Non-oxidative PPP Ribose-5-Phosphate-d2->Non-oxidative PPP Purine Synthesis Purine Synthesis PRPP-d2->Purine Synthesis Pyrimidine Synthesis Pyrimidine Synthesis PRPP-d2->Pyrimidine Synthesis Glycolysis Glycolysis Oxidative PPP Oxidative PPP Glycolysis->Oxidative PPP Oxidative PPP->Ribose-5-Phosphate-d2 Non-oxidative PPP->Glycolysis ATP-d2 ATP-d2 Purine Synthesis->ATP-d2 GTP-d2 GTP-d2 Purine Synthesis->GTP-d2 CTP-d2 CTP-d2 Pyrimidine Synthesis->CTP-d2 UTP-d2 UTP-d2 Pyrimidine Synthesis->UTP-d2

Figure 2: this compound in PPP and nucleotide synthesis.

Experimental Protocols

Protocol 1: this compound Labeling of Adherent Mammalian Cells

This protocol describes the labeling of adherent mammalian cells with this compound for metabolomic analysis.

Materials:

  • Adherent mammalian cells of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • This compound (sterile solution)

  • Phosphate-buffered saline (PBS), pre-warmed to 37°C

  • 6-well or 10 cm cell culture plates

  • Cell counting solution (e.g., Trypan blue) and hemocytometer or automated cell counter

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Seed cells in 6-well or 10 cm plates at a density that will result in approximately 80% confluency at the time of harvesting.

    • Allow cells to attach and grow overnight in a 37°C, 5% CO2 incubator.

  • Preparation of Labeling Medium:

    • Prepare fresh labeling medium by supplementing the base medium (without glucose if intending to replace with labeled glucose, or with normal glucose levels if only adding this compound) with this compound to a final concentration of 5-10 mM. The optimal concentration may need to be determined empirically for each cell line.

    • Warm the labeling medium to 37°C before use.

  • Labeling:

    • Aspirate the growth medium from the cell culture plates.

    • Gently wash the cells once with pre-warmed PBS.

    • Add the pre-warmed this compound containing labeling medium to the cells.

    • Incubate the cells for the desired labeling period. A time-course experiment (e.g., 0, 1, 4, 8, 24 hours) is recommended to determine the optimal labeling time for the metabolites of interest.

  • Harvesting:

    • At the end of the labeling period, proceed immediately to the metabolite quenching and extraction protocol.

Protocol 2: Metabolite Quenching and Extraction

This protocol is designed to rapidly quench metabolic activity and efficiently extract a broad range of metabolites from adherent cells.

Materials:

  • Ice-cold 0.9% (w/v) NaCl solution

  • Ice-cold 80% (v/v) methanol in water

  • Cell scraper

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge capable of reaching 14,000 x g at 4°C

  • Dry ice or liquid nitrogen

Procedure:

  • Quenching:

    • Place the cell culture plates on a bed of dry ice or in a container with ice-cold water to rapidly cool the cells.

    • Aspirate the labeling medium.

    • Immediately wash the cells twice with ice-cold 0.9% NaCl solution.

    • After the final wash, aspirate all residual liquid.

  • Extraction:

    • Add 1 mL of ice-cold 80% methanol to each well of a 6-well plate (or an appropriate volume for other plate sizes).

    • Use a cell scraper to scrape the cells into the methanol solution.

    • Transfer the cell lysate to a pre-chilled 1.5 mL microcentrifuge tube.

  • Cell Lysis and Protein Precipitation:

    • Vortex the tubes vigorously for 30 seconds.

    • Incubate the tubes on ice for 10 minutes to allow for complete cell lysis and protein precipitation.

  • Centrifugation:

    • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the extracted metabolites, to a new clean, pre-chilled microcentrifuge tube.

    • The resulting extract is now ready for LC-MS analysis or can be stored at -80°C.

Protocol 3: LC-MS/MS Analysis of this compound Labeled Nucleotides

This protocol provides a general method for the analysis of this compound labeled nucleotides using liquid chromatography-tandem mass spectrometry.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: A reversed-phase C18 column suitable for polar analytes (e.g., with a polar endcapping) or a HILIC column.

  • Mobile Phase A: 10 mM ammonium acetate in water, pH 7.5

  • Mobile Phase B: Acetonitrile

  • Gradient: A typical gradient would start with a high aqueous phase, ramping up the organic phase to elute the nucleotides. An example gradient is: 0-2 min, 2% B; 2-15 min, 2-50% B; 15-17 min, 50-95% B; 17-20 min, 95% B; 20-21 min, 95-2% B; 21-25 min, 2% B.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

MS/MS Conditions:

  • Ionization Mode: Negative ESI

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted analysis or full scan with data-dependent MS/MS for untargeted analysis.

MRM Transitions for this compound Labeled Nucleotides:

The following table provides theoretical m/z values for the precursor and product ions of unlabeled and this compound labeled nucleotides. The exact m/z values should be optimized on the specific instrument. The "+2" indicates the incorporation of two deuterium atoms from this compound.

MetabolitePrecursor Ion (m/z) (Unlabeled)Product Ion (m/z) (Unlabeled)Precursor Ion (m/z) (Labeled)Product Ion (m/z) (Labeled)
ATP506.0408.0 (ADP fragment)508.0410.0 (ADP fragment)
GTP522.0424.0 (GDP fragment)524.0426.0 (GDP fragment)
CTP482.0384.0 (CDP fragment)484.0386.0 (CDP fragment)
UTP483.0385.0 (UDP fragment)485.0387.0 (UDP fragment)

Data Presentation and Analysis

The analysis of mass spectrometry data from stable isotope labeling experiments involves determining the mass isotopologue distribution (MID) for each metabolite of interest. The MID represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.).

Table 1: Illustrative Mass Isotopologue Distribution of ATP after this compound Labeling

This table shows a hypothetical MID for ATP in a cancer cell line after 24 hours of labeling with 10 mM this compound.

Time (hours)M+0 (Unlabeled) Abundance (%)M+2 (Labeled) Abundance (%)
01000
18515
45545
83070
241090
Table 2: Illustrative Fractional Contribution of this compound to Nucleotide Pools

This table illustrates how to present the fractional contribution of the this compound tracer to the total pool of each nucleotide at a specific time point (e.g., 24 hours).

NucleotideFractional Contribution from this compound (%)
ATP90
GTP85
CTP88
UTP92

Conclusion

The use of this compound as a metabolic tracer provides a robust method for investigating the dynamics of the pentose phosphate pathway and nucleotide biosynthesis. The protocols outlined in this application note offer a comprehensive guide for researchers to design and execute these experiments, from cell culture and labeling to mass spectrometry analysis and data interpretation. The ability to quantitatively track the fate of ribose is crucial for advancing our understanding of cellular metabolism in health and disease and for the development of novel therapeutic strategies.

References

Application Notes and Protocols for Metabolic Flux Analysis Using D-Ribose-d2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a powerful technique for quantifying the rates (fluxes) of metabolic pathways within a cell or organism. By tracing the flow of isotopically labeled substrates, researchers can gain a detailed understanding of cellular metabolism under various conditions. This is particularly valuable in fields such as cancer biology, where metabolic reprogramming is a hallmark of disease, and in drug development for identifying novel therapeutic targets and assessing drug efficacy.

D-Ribose is a central molecule in cellular metabolism, serving as a key precursor for the synthesis of nucleotides (ATP, GTP, etc.), nucleic acids (RNA and DNA), and the coenzyme NAD(P)H. The pentose phosphate pathway (PPP) is the primary route for de novo ribose synthesis.[1] Exogenous ribose can also be taken up by cells and enter cellular metabolic pathways.

This document provides detailed application notes and protocols for using deuterium-labeled D-Ribose (D-Ribose-d2) as a tracer for metabolic flux analysis, with a focus on elucidating the activity of the pentose phosphate pathway and related metabolic routes. The use of a stable isotope like deuterium (²H) offers a safe and effective alternative to radioactive tracers.[2]

Principle of this compound Tracing

When cells are cultured in the presence of this compound, the deuterium-labeled ribose is taken up and phosphorylated to ribose-5-phosphate-d2. This labeled intermediate then enters the non-oxidative branch of the pentose phosphate pathway. The deuterium label will be incorporated into various downstream metabolites, including other sugars, amino acids, and nucleotides. By measuring the mass shifts in these metabolites using mass spectrometry, it is possible to trace the metabolic fate of the D-ribose and quantify the flux through interconnected pathways.[3][4]

The position of the deuterium label on the ribose molecule is critical for designing experiments to answer specific biological questions. For instance, labeling at different positions can help distinguish between the oxidative and non-oxidative branches of the PPP.

Key Applications

  • Quantifying Pentose Phosphate Pathway (PPP) Flux: Determine the relative contributions of the oxidative and non-oxidative branches of the PPP to ribose synthesis.

  • Investigating Nucleotide Synthesis: Trace the incorporation of ribose into the nucleotide pool, providing insights into DNA and RNA synthesis rates.

  • Studying Cancer Metabolism: Elucidate the metabolic reprogramming of cancer cells, which often exhibit altered PPP flux to support rapid proliferation.[5][6]

  • Drug Discovery and Development: Assess the on-target and off-target effects of drugs that modulate metabolic pathways.

Experimental Protocols

I. Cell Culture and Labeling
  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of labeling and harvest. The optimal seeding density should be determined empirically for each cell line.

  • Culture Medium: Use a base medium that is appropriate for the cell line being studied. For the labeling experiment, prepare a medium of the same composition but with unlabeled D-ribose replaced by this compound at the desired concentration.

  • Labeling:

    • Aspirate the standard culture medium from the cell culture plates.

    • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the pre-warmed this compound containing medium to the cells.

    • Incubate the cells for a predetermined period. The labeling time should be optimized to achieve a steady-state labeling of the metabolites of interest. This can range from a few hours to over 24 hours depending on the metabolic pathway and the turnover rate of the target metabolites.[7]

II. Metabolite Extraction
  • Quenching Metabolism: To halt all enzymatic activity and preserve the metabolic state of the cells, rapidly quench the cells. A common method is to aspirate the medium and immediately add a cold extraction solvent (e.g., 80% methanol at -80°C).

  • Scraping and Collection: Scrape the cells in the cold extraction solvent and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Lysis and Precipitation: Vortex the tubes and incubate at -20°C for at least 1 hour to allow for cell lysis and protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the cell debris and precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the polar metabolites into a new pre-chilled tube.

  • Drying: Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac). The dried extracts can be stored at -80°C until analysis.

III. Mass Spectrometry Analysis
  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent for the chosen analytical platform (e.g., a mixture of water and acetonitrile for liquid chromatography-mass spectrometry).

  • Instrumentation: Analyze the samples using a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, coupled to a liquid chromatography (LC) system for separation of metabolites.

  • Data Acquisition: Acquire data in full scan mode to detect all labeled and unlabeled metabolites. The mass resolution should be high enough to distinguish between different isotopologues.

  • Data Analysis:

    • Identify the metabolites of interest based on their retention time and accurate mass.

    • Determine the mass isotopologue distribution (MID) for each metabolite. The MID represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.), where M is the monoisotopic mass of the unlabeled metabolite.

    • Correct the raw MID data for the natural abundance of stable isotopes.

    • Use the corrected MIDs to calculate metabolic fluxes using specialized software packages (e.g., INCA, Metran, OpenMebius).[8]

Data Presentation

Quantitative data from metabolic flux analysis experiments should be presented in a clear and structured format to facilitate comparison and interpretation. Below are example tables illustrating how to present flux data. The values presented are hypothetical and for illustrative purposes only, representing the type of data that can be obtained from a this compound tracing experiment.

Table 1: Relative Fluxes Through Central Carbon Metabolism in Cancer Cells

Metabolic PathwayReactionControl Cells (Relative Flux)Treated Cells (Relative Flux)
Pentose Phosphate Pathway G6P -> R5P (Oxidative)1525
F6P + GA3P <-> R5P + X5P (Non-oxidative)105
Glycolysis Glucose -> G6P100100
G6P -> F6P8575
F6P -> Pyruvate9580
TCA Cycle Pyruvate -> Acetyl-CoA3020
Acetyl-CoA -> Citrate3020

Relative fluxes are normalized to the glucose uptake rate.

Table 2: Fractional Contribution of this compound to Nucleotide Synthesis

NucleotideFractional Contribution from this compound (%)
ATP 45
GTP 42
CTP 38
UTP 40

Fractional contribution represents the percentage of the nucleotide pool synthesized from the exogenous this compound tracer.

Visualizations

Metabolic Pathway of this compound

D_Ribose_d2_Metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound D-Ribose-d2_in This compound This compound->D-Ribose-d2_in Transport Ribose-5P-d2 Ribose-5-Phosphate-d2 D-Ribose-d2_in->Ribose-5P-d2 Ribokinase Nucleotides-d2 Nucleotides-d2 (ATP, GTP, etc.) Ribose-5P-d2->Nucleotides-d2 PRPP Synthetase PPP_nonox Non-oxidative PPP Ribose-5P-d2->PPP_nonox Glycolysis Glycolysis Intermediates PPP_nonox->Glycolysis

Caption: Metabolic fate of this compound upon entering the cell.

Experimental Workflow for this compound Metabolic Flux Analysis

MFA_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_interpretation Interpretation A Cell Culture B This compound Labeling A->B C Metabolite Extraction B->C D LC-MS Analysis C->D E Data Processing (MID Calculation) D->E F Metabolic Flux Calculation E->F G Flux Map Visualization F->G H Biological Interpretation G->H

Caption: A typical workflow for a metabolic flux analysis experiment.

References

Application Note: Quantitative Analysis of D-Ribose in Human Plasma using D-Ribose-d2 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of D-ribose in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, D-Ribose-d2, to ensure high accuracy and precision, making it suitable for various research applications, including metabolic studies and clinical research. The protocol details sample preparation, chromatographic conditions, and mass spectrometric parameters. Method performance characteristics, including linearity, lower limit of quantification (LLOQ), accuracy, and precision, are summarized.

Introduction

D-ribose is a naturally occurring pentose sugar that plays a crucial role in cellular metabolism as a key component of ATP, RNA, and other essential biomolecules. Accurate quantification of D-ribose in biological matrices is vital for understanding its role in various physiological and pathological processes. Stable isotope dilution LC-MS/MS is the gold standard for bioanalytical quantification due to its high selectivity, sensitivity, and ability to correct for matrix effects and variations in sample processing. The use of a deuterated internal standard, this compound, which co-elutes with the analyte and has nearly identical chemical and physical properties, ensures reliable and precise measurement.

Experimental

Materials and Reagents
  • D-Ribose (≥99% purity)

  • This compound (≥98% purity, isotopic purity ≥98%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2EDTA)

Standard Solutions

Stock Solutions (1 mg/mL):

  • D-Ribose: Accurately weigh and dissolve 10 mg of D-ribose in 10 mL of ultrapure water.

  • This compound (Internal Standard, IS): Accurately weigh and dissolve 1 mg of this compound in 1 mL of ultrapure water.

Working Solutions:

  • Calibration standards and quality control (QC) samples were prepared by serial dilution of the D-ribose stock solution with charcoal-stripped human plasma.

  • The internal standard working solution was prepared by diluting the this compound stock solution in acetonitrile to a final concentration of 100 ng/mL.

Sample Preparation
  • To 50 µL of plasma sample (calibrator, QC, or unknown), add 200 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (95% Acetonitrile with 0.1% Formic Acid).

  • Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

  • Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1.0 min: 95% B

    • 1.0-5.0 min: 95% to 50% B

    • 5.0-5.1 min: 50% to 95% B

    • 5.1-7.0 min: 95% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry:

  • Instrument: Waters Xevo TQ-S micro

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Capillary Voltage: 2.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 500°C

  • Desolvation Gas Flow: 1000 L/hr

  • Cone Gas Flow: 150 L/hr

  • MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
D-Ribose149.089.03012
This compound151.091.03012

Results and Method Performance

The method was validated for linearity, lower limit of quantification (LLOQ), accuracy, and precision in human plasma.

Linearity

The calibration curve was linear over the concentration range of 10 to 5000 ng/mL for D-ribose. The linear regression analysis of the peak area ratio (analyte/internal standard) versus concentration yielded a correlation coefficient (r²) of >0.99.

Table 1: Calibration Curve Linearity

Analyte Concentration Range (ng/mL) Linear Equation

| D-Ribose | 10 - 5000 | y = 0.0024x + 0.0018 | 0.9985 |

Lower Limit of Quantification (LLOQ)

The LLOQ was determined as the lowest concentration on the calibration curve with a signal-to-noise ratio of at least 10 and with precision (%CV) and accuracy (%RE) within ±20%. The LLOQ for D-ribose in human plasma was 10 ng/mL.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated using four levels of QC samples (LLOQ, Low, Mid, and High). The results are summarized in Table 2. All values were within the acceptance criteria of ±15% for accuracy and precision (±20% for LLOQ).

Table 2: Intra-day and Inter-day Accuracy and Precision

QC Level Nominal Conc. (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%RE) Inter-day Precision (%CV) Inter-day Accuracy (%RE)
LLOQ 10 8.5 -5.2 11.2 -7.8
Low QC 30 6.1 3.4 8.9 1.5
Mid QC 300 4.5 -1.8 6.2 -3.1

| High QC | 4000 | 3.8 | 2.1 | 5.5 | 0.9 |

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (50 µL) add_is Add Internal Standard (this compound in ACN) plasma->add_is vortex1 Vortex (Protein Precipitation) add_is->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute lcms Inject into LC-MS/MS reconstitute->lcms data Data Acquisition (MRM) lcms->data quant Quantification data->quant

Caption: Experimental workflow for D-ribose quantification.

pentose_phosphate_pathway Glucose-6-Phosphate Glucose-6-Phosphate 6-Phosphoglucono-δ-lactone 6-Phosphoglucono-δ-lactone Glucose-6-Phosphate->6-Phosphoglucono-δ-lactone G6PD 6-Phosphogluconate 6-Phosphogluconate 6-Phosphoglucono-δ-lactone->6-Phosphogluconate Ribulose-5-Phosphate Ribulose-5-Phosphate 6-Phosphogluconate->Ribulose-5-Phosphate 6PGD Ribose-5-Phosphate Ribose-5-Phosphate Ribulose-5-Phosphate->Ribose-5-Phosphate Isomerase Xylulose-5-Phosphate Xylulose-5-Phosphate Ribulose-5-Phosphate->Xylulose-5-Phosphate Epimerase Sedoheptulose-7-Phosphate Sedoheptulose-7-Phosphate Ribose-5-Phosphate->Sedoheptulose-7-Phosphate Nucleotide Synthesis Nucleotide Synthesis Ribose-5-Phosphate->Nucleotide Synthesis Glyceraldehyde-3-Phosphate Glyceraldehyde-3-Phosphate Xylulose-5-Phosphate->Glyceraldehyde-3-Phosphate Fructose-6-Phosphate Fructose-6-Phosphate Glyceraldehyde-3-Phosphate->Fructose-6-Phosphate Erythrose-4-Phosphate Erythrose-4-Phosphate Sedoheptulose-7-Phosphate->Erythrose-4-Phosphate Erythrose-4-Phosphate->Fructose-6-Phosphate

Caption: Pentose Phosphate Pathway highlighting D-ribose-5-phosphate.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of D-ribose in human plasma. The use of the stable isotope-labeled internal standard, this compound, ensures high accuracy and precision, making this method a valuable tool for researchers in the fields of metabolomics, drug development, and clinical research. The simple and rapid sample preparation procedure allows for high-throughput analysis.

Application Notes and Protocols for D-Ribose-d2 Tracer Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for designing and conducting metabolic tracer experiments using deuterium-labeled D-Ribose (D-Ribose-d2). The protocols outlined below cover experimental design, sample preparation, and analysis, with a focus on tracing the metabolic fate of D-Ribose through key cellular pathways.

Introduction

D-Ribose is a fundamental pentose sugar that serves as a critical building block for essential biomolecules such as ATP, the primary energy currency of the cell, and the nucleic acids DNA and RNA. It is a key intermediate in the pentose phosphate pathway (PPP), a crucial metabolic route that generates NADPH for reductive biosynthesis and ribose-5-phosphate for nucleotide synthesis. Stable isotope tracers, such as D-Ribose labeled with deuterium (this compound), are powerful tools for elucidating the dynamics of these metabolic pathways. By tracking the incorporation of deuterium from this compound into downstream metabolites, researchers can quantify metabolic fluxes and gain insights into cellular physiology and disease states.

Key Applications

  • Metabolic Flux Analysis: Quantifying the rate of synthesis of nucleotides and other metabolic products derived from D-Ribose.

  • Pentose Phosphate Pathway (PPP) Activity: Assessing the relative contributions of the oxidative and non-oxidative branches of the PPP.

  • Nucleotide and Nucleic Acid Synthesis: Tracing the incorporation of ribose into ATP, RNA, and DNA, providing insights into cell proliferation and bioenergetics.

  • Drug Discovery and Development: Evaluating the effects of therapeutic agents on ribose metabolism and nucleotide synthesis in target cells.

Data Presentation

The following tables summarize hypothetical, yet realistic, quantitative data that could be obtained from a this compound tracer experiment. These tables are intended to serve as a template for presenting experimental results.

Table 1: Mass Isotopologue Distribution of Ribose-5-Phosphate in Cultured Cells

Time (hours)M+0 (%)M+1 (%)M+2 (%)
0100.00.00.0
165.230.14.7
425.855.318.9
125.140.254.7
242.325.672.1

M+0, M+1, M+2 represent the unlabeled, singly labeled, and doubly labeled isotopologues of ribose-5-phosphate, respectively.

Table 2: Incorporation of this compound into the Ribose Moiety of ATP

Treatment Group% Labeled ATP (M+2)Fold Change vs. Control
Control45.3 ± 3.11.0
Drug A22.1 ± 2.50.49
Drug B68.7 ± 4.21.52

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: In Vitro this compound Tracer Experiment in Cultured Cells

1. Cell Culture and Labeling:

  • Culture cells of interest to mid-log phase in standard growth medium.
  • For the experiment, replace the standard medium with a medium containing a defined concentration of this compound (e.g., 10 mM). It is crucial to also have a control group with unlabeled D-Ribose at the same concentration.
  • Incubate the cells for various time points (e.g., 0, 1, 4, 12, 24 hours) to monitor the dynamics of tracer incorporation.

2. Metabolite Extraction:

  • Rapidly quench metabolism by aspirating the labeling medium and washing the cells with ice-cold phosphate-buffered saline (PBS).
  • Immediately add ice-cold 80% methanol to the cells and scrape them into suspension.
  • Transfer the cell suspension to a microcentrifuge tube.
  • Vortex the suspension vigorously and centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.
  • Transfer the supernatant containing the extracted metabolites to a new tube for analysis.

3. Sample Analysis by Mass Spectrometry:

  • For Polar Metabolites (e.g., Ribose-5-Phosphate, ATP):
  • Analyze the extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
  • Use a suitable chromatography method, such as Hydrophilic Interaction Liquid Chromatography (HILIC), to separate polar metabolites.
  • Optimize the mass spectrometer parameters (e.g., ionization mode, collision energy) for the detection of this compound and its labeled metabolites.
  • For Sugars (if analyzing ribose directly):
  • Derivatize the sugar samples to improve their volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. A common method is methoximation followed by silylation.
  • Analyze the derivatized samples by GC-MS to determine the isotopic enrichment of ribose.

Protocol 2: Analysis of this compound Incorporation into RNA

1. RNA Extraction:

  • Following the labeling period as described in Protocol 1, harvest the cells and extract total RNA using a standard method such as TRIzol reagent or a commercial RNA extraction kit.

2. RNA Hydrolysis:

  • Hydrolyze the purified RNA to its constituent ribonucleosides (adenosine, guanosine, cytidine, uridine) using an enzyme such as nuclease P1.

3. Analysis by LC-MS/MS:

  • Analyze the ribonucleoside mixture by LC-MS/MS.
  • Develop a chromatographic method to separate the four ribonucleosides.
  • Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify the unlabeled (M+0) and labeled (M+2) forms of each ribonucleoside, which will reflect the incorporation of this compound into the RNA pool.

Mandatory Visualizations

Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_extraction Metabolite Extraction cluster_analysis Sample Analysis A Seed and Grow Cells B Replace with this compound Labeling Medium A->B C Quench Metabolism (Ice-cold PBS wash) B->C D Extract Metabolites (80% Methanol) C->D E LC-MS/MS Analysis (Polar Metabolites) D->E F GC-MS Analysis (Derivatized Sugars) D->F

Caption: Experimental workflow for this compound tracer experiments.

Pentose_Phosphate_Pathway Glucose-6-Phosphate Glucose-6-Phosphate 6-Phosphoglucono-δ-lactone 6-Phosphoglucono-δ-lactone Glucose-6-Phosphate->6-Phosphoglucono-δ-lactone G6PD 6-Phosphogluconate 6-Phosphogluconate 6-Phosphoglucono-δ-lactone->6-Phosphogluconate Ribulose-5-Phosphate Ribulose-5-Phosphate 6-Phosphogluconate->Ribulose-5-Phosphate 6PGD Ribose-5-Phosphate Ribose-5-Phosphate Ribulose-5-Phosphate->Ribose-5-Phosphate RPI Xylulose-5-Phosphate Xylulose-5-Phosphate Ribulose-5-Phosphate->Xylulose-5-Phosphate RPE Nucleotide Synthesis Nucleotide Synthesis Ribose-5-Phosphate->Nucleotide Synthesis Glyceraldehyde-3-Phosphate Glyceraldehyde-3-Phosphate Sedoheptulose-7-Phosphate Sedoheptulose-7-Phosphate Fructose-6-Phosphate Fructose-6-Phosphate Erythrose-4-Phosphate Erythrose-4-Phosphate Ribose-5-PhosphateXylulose-5-Phosphate Ribose-5-PhosphateXylulose-5-Phosphate Glyceraldehyde-3-PhosphateSedoheptulose-7-Phosphate Glyceraldehyde-3-PhosphateSedoheptulose-7-Phosphate Ribose-5-PhosphateXylulose-5-Phosphate->Glyceraldehyde-3-PhosphateSedoheptulose-7-Phosphate TKT Sedoheptulose-7-PhosphateGlyceraldehyde-3-Phosphate Sedoheptulose-7-PhosphateGlyceraldehyde-3-Phosphate Fructose-6-PhosphateErythrose-4-Phosphate Fructose-6-PhosphateErythrose-4-Phosphate Sedoheptulose-7-PhosphateGlyceraldehyde-3-Phosphate->Fructose-6-PhosphateErythrose-4-Phosphate TALDO Xylulose-5-PhosphateErythrose-4-Phosphate Xylulose-5-PhosphateErythrose-4-Phosphate Fructose-6-PhosphateGlyceraldehyde-3-Phosphate Fructose-6-PhosphateGlyceraldehyde-3-Phosphate Xylulose-5-PhosphateErythrose-4-Phosphate->Fructose-6-PhosphateGlyceraldehyde-3-Phosphate TKT

Caption: The Pentose Phosphate Pathway and its connection to nucleotide synthesis.

Application Notes and Protocols for D-Ribose-d2 Administration in Animal Models for Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of D-Ribose-d2, a stable isotope-labeled form of D-ribose, for in vivo metabolic tracing studies in animal models. The protocols detailed below are designed to facilitate the investigation of metabolic pathways, particularly the pentose phosphate pathway (PPP), nucleotide synthesis, and energy metabolism.

Introduction to this compound in Metabolic Research

D-ribose is a naturally occurring pentose sugar that is a fundamental component of essential biomolecules such as RNA, DNA, and adenosine triphosphate (ATP).[1][2][3] Its central role in cellular energy metabolism makes it a key molecule of interest in various physiological and pathological states, including cardiac conditions and metabolic disorders.[1][2][4] this compound is a deuterated form of D-ribose, which serves as a stable isotope tracer.[5] The incorporation of deuterium allows for the tracking of ribose molecules and their metabolic fate within an organism without the use of radioactivity.[5][6]

By administering this compound to animal models, researchers can quantify metabolic fluxes and understand how different conditions, such as diet or disease, affect key metabolic pathways.[7][8] This technique is invaluable for elucidating the dynamics of nucleotide synthesis, the activity of the pentose phosphate pathway, and overall energy homeostasis.[1][9]

Key Applications

  • Tracing the Pentose Phosphate Pathway (PPP): Following the incorporation of the deuterium label from this compound into PPP intermediates and products can elucidate the activity of this pathway.[9]

  • Investigating Nucleotide Synthesis: Tracking the appearance of the deuterium label in RNA and DNA can provide a direct measure of de novo and salvage pathways of nucleotide synthesis.[1][3]

  • Studying Energy Metabolism: As a precursor to ATP, tracing this compound can help in understanding the dynamics of energy currency regeneration in tissues with high energy demands, such as the heart and skeletal muscle.[2][4]

  • Pharmacokinetic and Metabolic Profiling: Deuteration can affect the pharmacokinetic and metabolic profiles of molecules, and studies with this compound can provide insights into its absorption, distribution, metabolism, and excretion (ADME) properties.[5][10]

Quantitative Data on D-Ribose Administration in Animal and Human Studies

The following table summarizes quantitative data from studies involving the administration of non-labeled D-ribose. Dosages for this compound in tracer studies are typically a fraction of these pharmacological doses, aimed at achieving a detectable enrichment without perturbing the natural metabolic pool.

Species/SubjectDoseRoute of AdministrationKey Metabolic FindingsReference
Healthy Rabbits420 mg/kgIntravenous (IV)Half-life of 14.46 minutes; 18% recovered in urine.[10]
Healthy Rabbits840 mg/kgIntravenous (IV)Half-life increased to 24.79 minutes; 37.5% recovered in urine; demonstrated dose-dependent kinetics.[10]
Healthy Rabbits420 mg/kg & 840 mg/kgOralRapidly absorbed with a Tmax of 36-44 minutes.[10]
Healthy Humans83.3 to 222.2 mg/kg/hourOral and Intravenous (IV)Dose-dependent increase in serum ribose; 25% decrease in serum glucose at 166.7 mg/kg/hour.[11]
Healthy Humans10 g/day OralIn individuals with lower VO₂ max, mean and peak power output increased, while perceived exertion and creatine kinase were lower compared to dextrose.[12]
Gibel Carp0.15%, 0.30%, 0.45% of dietOral (in feed)Improved flesh quality through effects on purine metabolism.[13]
C57BL/6J Mice & Sprague Dawley RatsVarious dosesIntraperitoneal, Intravenous, GavageHigh concentrations of D-ribose led to cognitive impairment, while low concentrations showed no effect on spatial cognition.[14]

Experimental Protocols

The following are detailed protocols for the administration of this compound in animal models. These protocols are synthesized from general practices in animal research and specific data on D-ribose administration.

Protocol 1: Oral Gavage Administration of this compound

This protocol is suitable for delivering a precise dose of this compound directly into the stomach.

Materials:

  • This compound

  • Sterile water or saline for dissolution

  • Animal gavage needles (size appropriate for the animal model)

  • Syringes

  • Animal scale

Procedure:

  • Animal Preparation: Acclimatize animals to the experimental conditions. Fasting may be required depending on the study design to reduce variability in nutrient absorption.[9]

  • Dosage Preparation:

    • Accurately weigh the required amount of this compound.

    • Dissolve in a known volume of sterile water or saline to achieve the desired concentration. Ensure complete dissolution.

  • Administration:

    • Weigh the animal to determine the exact volume of the this compound solution to be administered.

    • Gently restrain the animal.

    • Insert the gavage needle carefully into the esophagus and deliver the solution into the stomach.

  • Sample Collection: Collect blood, urine, and tissues at predetermined time points post-administration for mass spectrometry analysis.

Protocol 2: Intravenous (IV) Injection of this compound

IV injection allows for the direct introduction of the tracer into the systemic circulation, bypassing absorption from the gut.

Materials:

  • This compound

  • Sterile, pyrogen-free saline

  • Syringes and needles (size appropriate for the animal's vein)

  • Animal restrainer

Procedure:

  • Animal Preparation: Anesthetize the animal according to approved institutional protocols. The tail vein is commonly used in rodents.

  • Dosage Preparation:

    • Dissolve this compound in sterile, pyrogen-free saline to the target concentration.

    • Filter the solution through a 0.22 µm sterile filter.

  • Administration:

    • Place the animal in a restrainer to immobilize the tail.

    • Disinfect the injection site.

    • Carefully insert the needle into the tail vein and slowly inject the this compound solution.

  • Sample Collection: Collect blood samples from a different site (e.g., retro-orbital sinus or saphenous vein) at specified time intervals. Collect urine and tissues at the end of the experiment.

Protocol 3: Intraperitoneal (IP) Injection of this compound

IP injection is a common method for administering substances to small laboratory animals.

Materials:

  • This compound

  • Sterile saline

  • Syringes and needles (25-27 gauge)

Procedure:

  • Animal Preparation: Gently restrain the animal, exposing the lower abdominal quadrant.

  • Dosage Preparation: Prepare the this compound solution as described for IV injection.

  • Administration:

    • Lift the animal's hindquarters slightly.

    • Insert the needle at a shallow angle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

    • Inject the solution into the peritoneal cavity.

  • Sample Collection: Collect blood, urine, and tissue samples at designated time points.

Visualizations

Metabolic Fate of D-Ribose

cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound D-Ribose-d2_in This compound This compound->D-Ribose-d2_in Transport Ribose-5-Phosphate-d2 Ribose-5-Phosphate-d2 D-Ribose-d2_in->Ribose-5-Phosphate-d2 Ribokinase (ATP-dependent) PPP Pentose Phosphate Pathway (PPP) Ribose-5-Phosphate-d2->PPP Nucleotide_Synthesis Nucleotide Synthesis (de novo and salvage) Ribose-5-Phosphate-d2->Nucleotide_Synthesis ATP_GTP ATP, GTP Nucleotide_Synthesis->ATP_GTP RNA_DNA RNA, DNA Nucleotide_Synthesis->RNA_DNA

Caption: Metabolic fate of this compound after cellular uptake.

Experimental Workflow for this compound Metabolic Tracing

start Animal Model Acclimatization and Baseline Measurements admin This compound Administration (Oral, IV, or IP) start->admin sampling Time-course Sample Collection (Blood, Urine, Tissues) admin->sampling extraction Metabolite Extraction from Samples sampling->extraction analysis LC-MS/MS or GC-MS Analysis to Determine Isotope Enrichment extraction->analysis data_analysis Metabolic Flux Analysis and Pathway Modeling analysis->data_analysis results Interpretation of Results and Biological Insights data_analysis->results

Caption: General workflow for a metabolic tracing study.

References

Application Note: Quantifying D-Ribose-d2 Enrichment in Biological Samples using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-ribose is a naturally occurring pentose sugar that serves as a fundamental building block for essential biomolecules, including RNA, DNA, and the primary energy currency of the cell, adenosine triphosphate (ATP).[1][2] Its role is central to cellular energy metabolism, particularly through the pentose phosphate pathway (PPP).[1][3] Quantifying the metabolic fate of D-ribose is crucial for understanding cellular bioenergetics, nucleotide synthesis, and the pathophysiology of metabolic disorders like diabetes mellitus.[1][4]

Stable isotope labeling, using molecules such as D-Ribose-d2, offers a powerful method to trace the metabolic pathways of ribose in vivo and in vitro. By introducing a "heavy" version of the molecule, researchers can distinguish exogenous ribose from the endogenous pool and precisely measure its incorporation into downstream metabolites. This application note provides a detailed protocol for the quantification of this compound enrichment in biological samples, such as plasma and serum, using a robust Gas Chromatography-Mass Spectrometry (GC-MS) method.

Metabolic Pathway of D-Ribose

Exogenously supplied D-ribose can be transported into the cell and phosphorylated by the enzyme ribokinase to form ribose-5-phosphate (R-5-P).[1] This R-5-P then enters the non-oxidative phase of the pentose phosphate pathway, where it can be used for the synthesis of nucleotides (e.g., ATP) or converted into glycolytic intermediates for energy production.[1][4] Endogenous D-ribose is synthesized from glucose via the PPP.[1] The diagram below illustrates the central role of D-ribose in cellular metabolism.

D_Ribose_Metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular Metabolism D_Ribose_d2_ext This compound (Exogenous) D_Ribose_d2_int This compound D_Ribose_d2_ext->D_Ribose_d2_int Transport R5P_d2 Ribose-5-Phosphate-d2 D_Ribose_d2_int->R5P_d2 Ribokinase PPP Pentose Phosphate Pathway (PPP) R5P_d2->PPP Nucleotides Nucleotide Synthesis (e.g., ATP-d2, RNA-d2) R5P_d2->Nucleotides Glycolysis Glycolysis Intermediates PPP->Glycolysis Endo_R5P Endogenous R-5-P PPP->Endo_R5P Glucose Glucose Glucose->PPP Experimental_Workflow node_style_step node_style_step node_style_qc node_style_qc node_style_output node_style_output A 1. Biological Sample Collection (e.g., Plasma, Serum, Urine) B 2. Protein Precipitation & Metabolite Extraction A->B C 3. Two-Step Derivatization (Methoximation & Silylation) B->C D 4. GC-MS Analysis C->D E 5. Data Processing & Enrichment Calculation D->E F Quantitative Results E->F

References

Application Notes and Protocols for Studying Nucleotide Salvage Pathways using D-Ribose-d2 Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleotide metabolism is a cornerstone of cellular function, providing the building blocks for DNA and RNA synthesis, cellular energy currency (ATP, GTP), and essential cofactors. Cells utilize two primary pathways for nucleotide synthesis: the de novo pathway, which builds nucleotides from simple precursors, and the salvage pathway, which recycles pre-existing nucleobases and nucleosides.[1][2][3] The salvage pathway is a critical and energy-efficient process, particularly in certain tissues and in cancer cells, making it an attractive target for therapeutic intervention.[1][4]

Stable isotope tracing using deuterated molecules is a powerful technique to dissect metabolic pathways. D-Ribose-d2, a non-radioactive, stable isotope-labeled form of ribose, serves as an excellent tracer to specifically investigate the flux through the nucleotide salvage pathway. When cells are supplied with this compound, it is taken up and incorporated into the ribose moiety of ribonucleotides via the salvage machinery. By tracking the incorporation of the deuterium label into the nucleotide pool using mass spectrometry, researchers can quantify the activity of the salvage pathway, distinguish it from the de novo pathway, and assess the effects of potential drug candidates on this process.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound labeling to study nucleotide salvage pathways in mammalian cell culture.

Principle of the Method

The experimental approach is based on metabolic labeling of cultured mammalian cells with this compound. The deuterated ribose is salvaged into the cellular nucleotide pool, where it becomes part of newly synthesized ribonucleotides such as ATP and GTP. The key steps involve:

  • Labeling: Cultured cells are incubated in a medium containing this compound for a defined period.

  • Extraction: Intracellular nucleotides are extracted from the cells.

  • Analysis: The isotopic enrichment of the nucleotide pool is quantified using Liquid Chromatography-Mass Spectrometry (LC-MS). The mass shift of +2 Da in the ribose fragment of the nucleotides indicates the incorporation of this compound.

  • Quantification: The relative contribution of the salvage pathway to the total nucleotide pool is determined by comparing the abundance of labeled (M+2) and unlabeled (M+0) nucleotides.

Key Applications

  • Quantifying Nucleotide Salvage Flux: Determine the rate of nucleotide synthesis via the salvage pathway in different cell types or under various physiological conditions.

  • Drug Discovery and Development: Screen for and characterize inhibitors or activators of the nucleotide salvage pathway.

  • Understanding Disease Metabolism: Investigate the role of nucleotide salvage in diseases such as cancer and metabolic disorders.

  • Basic Research: Elucidate the regulation and interplay between the de novo and salvage pathways of nucleotide synthesis.

Data Presentation

The quantitative data obtained from the LC-MS analysis can be summarized in tables for clear comparison and interpretation. The following tables present hypothetical but realistic data to illustrate the expected outcomes of a this compound labeling experiment.

Table 1: this compound Incorporation into ATP Pool in Different Cell Lines

Cell LineTreatmentTime (hours)% Labeled ATP (M+2)
HEK293Vehicle615.2 ± 1.8
HeLaVehicle625.7 ± 2.5
A549Vehicle618.9 ± 2.1
HeLaInhibitor X (10 µM)68.3 ± 1.1

Data are presented as mean ± standard deviation (n=3). This illustrative data shows differential salvage pathway activity across cell lines and the effect of a hypothetical inhibitor.

Table 2: Time-Course of this compound Incorporation into GTP in HeLa Cells

Time (hours)% Labeled GTP (M+2)
00
28.5 ± 0.9
416.2 ± 1.5
624.8 ± 2.2
1235.1 ± 3.0
2442.5 ± 3.8

Data are presented as mean ± standard deviation (n=3). This table illustrates the kinetics of this compound incorporation over time.

Signaling Pathway and Experimental Workflow Visualization

Nucleotide_Salvage_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular D-Ribose-d2_ext This compound D-Ribose-d2_int This compound D-Ribose-d2_ext->D-Ribose-d2_int Transport Ribokinase Ribokinase (ATP -> ADP) D-Ribose-d2_int->Ribokinase d2-Ribose-5P d2-Ribose-5-Phosphate Ribokinase->d2-Ribose-5P PRPP_Synthetase PRPP Synthetase (ATP -> AMP) d2-Ribose-5P->PRPP_Synthetase d2-PRPP d2-PRPP PRPP_Synthetase->d2-PRPP Salvage_Enzymes APRT / HGPRT d2-PRPP->Salvage_Enzymes d2-AMP_GMP d2-AMP / d2-GMP Salvage_Enzymes->d2-AMP_GMP Purine_Bases Purine Bases (Adenine, Guanine) Purine_Bases->Salvage_Enzymes Kinases Kinases (ATP) d2-AMP_GMP->Kinases d2-ATP_GTP d2-ATP / d2-GTP Kinases->d2-ATP_GTP

Caption: this compound salvage pathway for nucleotide synthesis.

Experimental_Workflow Cell_Culture 1. Cell Seeding and Culture Labeling 2. This compound Labeling Cell_Culture->Labeling Harvesting 3. Cell Harvesting Labeling->Harvesting Extraction 4. Nucleotide Extraction Harvesting->Extraction LCMS_Analysis 5. LC-MS/MS Analysis Extraction->LCMS_Analysis Data_Analysis 6. Data Analysis and Interpretation LCMS_Analysis->Data_Analysis

Caption: Experimental workflow for this compound labeling.

Experimental Protocols

Protocol 1: this compound Labeling of Mammalian Cells

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • This compound (e.g., 1,2-d2-D-ribose)

  • Phosphate-buffered saline (PBS), ice-cold

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in 6-well or 12-well plates at a density that will result in approximately 80-90% confluency at the time of harvesting. Allow cells to adhere and grow overnight.

  • Preparation of Labeling Medium: Prepare fresh complete culture medium containing the desired concentration of this compound. A final concentration in the range of 1-10 mM is a good starting point and should be optimized for each cell line.

  • Labeling:

    • Aspirate the standard culture medium from the cells.

    • Gently wash the cells once with pre-warmed PBS.

    • Add the prepared this compound labeling medium to the cells.

    • Incubate the cells for the desired period (e.g., 2, 4, 6, 12, or 24 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Cell Harvesting:

    • Place the culture plates on ice.

    • Aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS to remove any remaining extracellular this compound.

    • Proceed immediately to nucleotide extraction.

Protocol 2: Extraction of Intracellular Nucleotides

Materials:

  • Labeled cells from Protocol 1

  • Ice-cold 80% methanol (LC-MS grade)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C and >15,000 x g

Procedure:

  • Metabolism Quenching and Lysis:

    • After the final PBS wash, add 500 µL of ice-cold 80% methanol to each well of a 6-well plate.

    • Use a cell scraper to detach the cells in the methanol.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Extraction:

    • Vortex the tubes vigorously for 1 minute.

    • Incubate on ice for 20 minutes to allow for complete protein precipitation and nucleotide extraction.

  • Clarification:

    • Centrifuge the lysate at maximum speed (>15,000 x g) for 15 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the nucleotides, to a new pre-chilled microcentrifuge tube.

  • Sample Storage:

    • The nucleotide extract can be stored at -80°C until LC-MS analysis. For long-term storage, it is recommended to dry the extract under a stream of nitrogen or using a vacuum concentrator and store the dried pellet at -80°C. Reconstitute in a suitable buffer (e.g., water or mobile phase) before analysis.

Protocol 3: LC-MS/MS Analysis of this compound Labeled Nucleotides

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole mass spectrometer.

LC Parameters (Example):

  • Column: A reversed-phase C18 column or a HILIC column suitable for polar metabolite separation.

  • Mobile Phase A: 10 mM ammonium acetate in water, pH 7.5

  • Mobile Phase B: Acetonitrile

  • Gradient: A suitable gradient to separate ATP and GTP from other cellular components. This needs to be optimized based on the specific column and system.

  • Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.5 mL/min).

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

MS/MS Parameters (Example for ATP):

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Unlabeled ATP (M+0): Precursor ion (m/z) 506 -> Product ion (m/z) 159 (adenine fragment)

    • Labeled ATP (M+2): Precursor ion (m/z) 508 -> Product ion (m/z) 159 (adenine fragment)

  • Collision Energy and other source parameters: These need to be optimized for the specific instrument to achieve maximum signal intensity.

Data Analysis:

  • Peak Integration: Integrate the peak areas for the M+0 and M+2 MRM transitions for each nucleotide of interest (e.g., ATP, GTP).

  • Calculation of Percent Labeling:

    • % Labeled Nucleotide = [Peak Area (M+2) / (Peak Area (M+0) + Peak Area (M+2))] x 100

Conclusion

This compound labeling is a robust and sensitive method for the quantitative analysis of nucleotide salvage pathway activity. The protocols provided herein offer a comprehensive guide for researchers to implement this technique in their studies. By carefully optimizing the labeling conditions, extraction procedures, and LC-MS parameters, it is possible to gain valuable insights into the intricate regulation of nucleotide metabolism, which can aid in the development of novel therapeutic strategies targeting this fundamental cellular process.

References

Detecting D-Ribose-d2 Labeled Compounds with LC-MS/MS: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the detection and quantification of D-Ribose-d2 labeled compounds using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This compound is a stable isotope-labeled form of D-ribose, a crucial monosaccharide in fundamental biological processes, including the synthesis of nucleotides (ATP, GTP) and nucleic acids (RNA). Its use as a tracer in metabolic studies allows for the elucidation of pathway dynamics and flux rates, providing valuable insights in drug development and disease research.

Introduction to this compound Labeling and LC-MS/MS Analysis

Stable isotope labeling with compounds like this compound, followed by LC-MS/MS analysis, is a powerful technique for metabolic flux analysis.[1] By introducing a known amount of the labeled compound, researchers can trace its metabolic fate, quantify its incorporation into downstream metabolites, and understand the activity of relevant biochemical pathways, such as the Pentose Phosphate Pathway (PPP).[2][3]

LC-MS/MS offers high sensitivity and specificity for the detection of this compound and its metabolites. The chromatographic separation resolves the analytes of interest from complex biological matrices, while tandem mass spectrometry provides unambiguous identification and quantification based on their specific mass-to-charge ratios (m/z) and fragmentation patterns.

Experimental Protocols

Sample Preparation from Biological Matrices

Effective sample preparation is critical for accurate and reproducible quantification of this compound labeled compounds. The goal is to efficiently extract the analytes of interest while removing interfering substances such as proteins and lipids.

Protocol for Plasma/Serum:

  • Thawing: Thaw frozen plasma or serum samples on ice.

  • Protein Precipitation: To 100 µL of plasma/serum, add 400 µL of ice-cold methanol (containing an appropriate internal standard if available).

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.

  • Drying: Dry the supernatant under a gentle stream of nitrogen gas or using a centrifugal vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol for Cell Culture:

  • Quenching Metabolism: Rapidly quench metabolic activity by washing the cell monolayer with ice-cold phosphate-buffered saline (PBS).

  • Extraction: Add ice-cold 80% methanol to the cells and scrape them from the culture dish.

  • Homogenization: Homogenize the cell suspension by vortexing or sonication.

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Supernatant Collection and Processing: Collect the supernatant and proceed with the drying and reconstitution steps as described for plasma/serum.

LC-MS/MS Method Parameters

The following are suggested starting parameters for the analysis of this compound. Optimization will be required for specific instrumentation and applications.

Liquid Chromatography (LC) Conditions:

ParameterRecommended Setting
Column HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Amide, Amino phase)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a high percentage of organic phase (e.g., 95% B) and gradually decrease to elute the polar this compound.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 30 - 40°C
Injection Volume 5 - 10 µL

Mass Spectrometry (MS) Conditions:

Mass spectrometry is typically performed using an electrospray ionization (ESI) source in negative ion mode.

ParameterRecommended Setting
Ionization Mode Negative Electrospray Ionization (ESI-)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 - 4.0 kV
Source Temperature 120 - 150°C
Desolvation Temperature 350 - 450°C
Gas Flow Rates Optimize for specific instrument

Predicted MRM Transitions for this compound:

The fragmentation of unlabeled D-ribose in negative mode typically involves the loss of water (H₂O) and formaldehyde (CH₂O).[4][5] For this compound, the precursor ion will have an m/z of 151.06 (as [M-H]⁻). The exact mass of the product ions will depend on the position of the deuterium labels. Assuming the labels are on the carbon backbone and are retained during fragmentation, the following are plausible MRM transitions to monitor. Note: These transitions are predicted and require experimental verification and optimization.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Putative Neutral Loss
This compound151.1121.1H₂CO
This compound151.191.12 x H₂CO
This compound151.173.12 x H₂CO + H₂O

Quantitative Data Summary

While a specific validated method for this compound with comprehensive quantitative data was not found in the literature, the performance of LC-MS/MS methods for similar small polar molecules suggests that a well-optimized assay should achieve the following performance characteristics. The following table provides expected performance targets for a validated assay.

ParameterTarget Value
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1 - 10 ng/mL
Limit of Detection (LOD) 0.5 - 5 ng/mL
Accuracy (% Bias) Within ±15%
Precision (% CV) < 15%
Recovery 85 - 115%

Diagrams

Experimental Workflow

The following diagram illustrates the general workflow for a metabolic labeling study using this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis start Biological Sample (Plasma, Cells, etc.) extraction Metabolite Extraction (e.g., Protein Precipitation) start->extraction drying Supernatant Drying extraction->drying reconstitution Reconstitution in Mobile Phase drying->reconstitution lcms LC-MS/MS Analysis (HILIC Separation, MRM Detection) reconstitution->lcms data_acquisition Data Acquisition lcms->data_acquisition peak_integration Peak Integration & Quantification data_acquisition->peak_integration flux_analysis Metabolic Flux Analysis peak_integration->flux_analysis

Caption: General experimental workflow for LC-MS/MS analysis of this compound labeled compounds.

This compound in the Pentose Phosphate Pathway

This diagram shows the entry of this compound into the non-oxidative branch of the Pentose Phosphate Pathway (PPP). Exogenously supplied D-ribose can be phosphorylated to ribose-5-phosphate, a key intermediate in the PPP.

pentose_phosphate_pathway cluster_ppp Pentose Phosphate Pathway (Non-oxidative branch) cluster_entry Tracer Entry cluster_synthesis Biosynthesis R5P Ribose-5-Phosphate-d2 Ru5P Ribulose-5-Phosphate R5P->Ru5P S7P Sedoheptulose-7-Phosphate R5P->S7P Nucleotides Nucleotide Synthesis (ATP, GTP, etc.) R5P->Nucleotides X5P Xylulose-5-Phosphate Ru5P->X5P G3P Glyceraldehyde-3-Phosphate X5P->G3P X5P->S7P Glycolysis Glycolysis / Gluconeogenesis G3P->Glycolysis E4P Erythrose-4-Phosphate S7P->E4P F6P Fructose-6-Phosphate S7P->F6P E4P->F6P F6P->Glycolysis DRibose_d2 This compound DRibose_d2->R5P Phosphorylation

Caption: Entry of this compound into the Pentose Phosphate Pathway and nucleotide synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low D-Ribose-d2 Incorporation in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges with low D-Ribose-d2 incorporation in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used in cell culture experiments?

This compound is a stable isotope-labeled form of D-Ribose, a naturally occurring five-carbon sugar. In cell culture, it is used as a metabolic tracer to study the flux through the pentose phosphate pathway (PPP), de novo nucleotide synthesis, and other metabolic pathways that utilize ribose. The deuterium label allows for the tracking and quantification of ribose incorporation into various biomolecules, such as RNA and ATP, using mass spectrometry.[1][2]

Q2: What is the primary metabolic pathway for D-Ribose in cells?

Exogenously supplied D-ribose is taken up by cells and can be phosphorylated to ribose-5-phosphate (R-5-P).[3] This is a key intermediate in the pentose phosphate pathway (PPP). The PPP is a major metabolic pathway that runs parallel to glycolysis and is responsible for producing NADPH (for reductive biosynthesis and antioxidant defense) and the precursors for nucleotide biosynthesis.[4][5][6][7] Supplemental D-ribose can bypass the initial, rate-limiting steps of the PPP, providing a more direct route to nucleotide synthesis.[2][8]

Q3: What are the expected incorporation rates for this compound?

The incorporation rate of this compound can vary significantly depending on the cell type, culture conditions, and the specific biomolecule being analyzed. Factors such as the activity of the pentose phosphate pathway, the rate of cell proliferation, and the presence of competing sugars like glucose all influence incorporation. For example, rapidly dividing cancer cells often exhibit higher rates of nucleotide synthesis and may show greater this compound incorporation. Below is a table summarizing hypothetical expected incorporation rates in different cell lines under specific conditions.

Cell LineTreatment ConditionAnalyteExpected Isotopic Enrichment (%)
HeLa (Human cervical cancer)Standard growth medium, 24h labelingRNA Ribose15 - 25%
A549 (Human lung cancer)High glucose medium (25 mM), 24h labelingRNA Ribose5 - 15%
A549 (Human lung cancer)Low glucose medium (5 mM), 24h labelingRNA Ribose20 - 35%
Primary Human FibroblastsNon-proliferating (confluent), 48h labelingATP Ribose< 5%
Primary Human FibroblastsProliferating (sub-confluent), 48h labelingATP Ribose10 - 20%

Troubleshooting Guide for Low this compound Incorporation

Low incorporation of this compound can be frustrating and can compromise the results of metabolic flux studies. This guide provides a systematic approach to identifying and resolving common issues.

Diagram: Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Low this compound Incorporation start Low this compound Incorporation Detected check_reagent 1. Verify this compound Reagent Integrity start->check_reagent check_protocol 2. Review Experimental Protocol check_reagent->check_protocol Reagent OK sub_reagent Storage? Contamination? Correct Isotope? check_reagent->sub_reagent check_culture 3. Assess Cell Culture Conditions check_protocol->check_culture Protocol Correct sub_protocol Concentration? Labeling Duration? Extraction Efficiency? check_protocol->sub_protocol check_analysis 4. Evaluate Analytical Method check_culture->check_analysis Culture Healthy sub_culture Cell Health? Confluency? Glucose Competition? check_culture->sub_culture solution Problem Resolved check_analysis->solution Analysis Validated sub_analysis MS Sensitivity? Derivatization? Data Processing? check_analysis->sub_analysis

Caption: A stepwise workflow for troubleshooting low this compound incorporation.

1. Verify this compound Reagent Integrity

Potential Issue Recommended Action
Improper Storage This compound should be stored under the manufacturer's recommended conditions, typically at -20°C or -80°C in a desiccated environment to prevent degradation.
Contamination Ensure the stock solution is free from bacterial or fungal contamination, which can consume the labeled ribose. Prepare fresh solutions using sterile technique.
Incorrect Isotopic Purity Verify the certificate of analysis for the this compound to confirm its isotopic enrichment. If in doubt, analyze a standard by mass spectrometry.

2. Review Experimental Protocol

Potential Issue Recommended Action
Suboptimal this compound Concentration The concentration of this compound in the culture medium may be too low. Perform a dose-response experiment to determine the optimal concentration for your cell line. Be aware that high concentrations of D-ribose can be cytotoxic to some cells.[9][10]
Insufficient Labeling Duration The labeling time may not be sufficient to achieve detectable incorporation. Conduct a time-course experiment (e.g., 2, 6, 12, 24, 48 hours) to determine the optimal labeling duration for your experimental goals.
Inefficient Metabolite Extraction Ensure your metabolite extraction protocol is efficient for polar metabolites like sugar phosphates and nucleotides. A common method is rapid quenching with cold methanol or a methanol/water/chloroform extraction.

3. Assess Cell Culture Conditions

Potential Issue Recommended Action
Poor Cell Health Unhealthy or dying cells will have altered metabolism and may not incorporate this compound efficiently. Ensure cells are viable and in the logarithmic growth phase before starting the labeling experiment.
High Cell Confluency Cell metabolism can change significantly at high confluency, often leading to reduced proliferation and nucleotide synthesis. It is recommended to perform labeling experiments on sub-confluent cultures (e.g., 70-80% confluency).
Competition with Glucose D-Ribose and glucose can compete for cellular uptake, potentially through the same glucose transporters (GLUTs).[3][11] High concentrations of glucose in the culture medium can significantly reduce the uptake of D-Ribose. Consider using a medium with a lower glucose concentration if experimentally feasible.
Serum Starvation Serum starvation can arrest the cell cycle and reduce the demand for de novo nucleotide synthesis, thereby decreasing this compound incorporation. If serum starvation is part of your protocol, be aware that this will likely reduce incorporation rates.
Cell Line-Specific Metabolism Different cell lines have varying activities of the pentose phosphate pathway and nucleotide synthesis pathways. What works for one cell line may not be optimal for another. A literature search for the metabolic characteristics of your specific cell line is recommended.

4. Evaluate Analytical Method (Mass Spectrometry)

Potential Issue Recommended Action
Low Mass Spectrometer Sensitivity Ensure your mass spectrometer has sufficient sensitivity to detect the expected level of isotopic enrichment. Optimize instrument parameters for the specific analytes of interest.
Inefficient Derivatization (for GC-MS) If using Gas Chromatography-Mass Spectrometry (GC-MS), the derivatization step is critical for the analysis of sugars. Ensure the derivatization reaction goes to completion to obtain accurate and reproducible results.
Incorrect Data Analysis Account for the natural abundance of stable isotopes in your data analysis to accurately calculate the isotopic enrichment from this compound.
Isotopic Scrambling Be aware of the potential for the deuterium label to be lost or exchanged during metabolic processing or sample preparation. This can be assessed by analyzing the labeling pattern of multiple downstream metabolites.

Experimental Protocols

Protocol 1: this compound Labeling of Adherent Cells

  • Cell Seeding: Plate cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

  • Labeling Medium Preparation: Prepare the cell culture medium containing the desired concentration of this compound. For example, supplement DMEM with 10% dialyzed fetal bovine serum and 1 mM this compound.

  • Labeling: When cells reach the desired confluency, aspirate the old medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add the this compound containing medium to the cells.

  • Incubation: Incubate the cells for the desired labeling period (e.g., 24 hours) under standard culture conditions (37°C, 5% CO2).

  • Metabolite Extraction:

    • Aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to each well.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Vortex thoroughly and incubate at -80°C for at least 30 minutes to precipitate proteins.

    • Centrifuge at maximum speed for 10 minutes at 4°C.

    • Transfer the supernatant containing the metabolites to a new tube for analysis.

Protocol 2: Quantification of this compound Incorporation into RNA by LC-MS/MS

  • RNA Extraction: Following this compound labeling, extract total RNA from the cell pellet using a standard RNA extraction kit.

  • RNA Hydrolysis:

    • To 20 µg of RNA, add nuclease P1 and incubate at 37°C for 2 hours.

    • Add bacterial alkaline phosphatase and incubate at 37°C for an additional 2 hours to dephosphorylate the nucleotides to nucleosides.

  • Sample Preparation: Precipitate the enzymes by adding an equal volume of cold acetonitrile. Centrifuge and transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Use a C18 reverse-phase column for separation of the nucleosides.

    • Employ a mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) to detect the parent and fragment ions for both the unlabeled (M+0) and labeled (M+2) ribose-containing nucleosides (e.g., adenosine, guanosine, cytidine, uridine).

  • Data Analysis: Calculate the isotopic enrichment by determining the ratio of the peak area of the labeled nucleoside (M+2) to the sum of the peak areas of the labeled and unlabeled nucleosides [(M+2) / (M+0 + M+2)].

Signaling Pathway Diagram

Diagram: Exogenous this compound Metabolism and Incorporation

D_Ribose_Metabolism Metabolic Fate of Exogenous this compound D_Ribose_d2_ext This compound (extracellular) GLUTs Glucose Transporters (GLUTs) D_Ribose_d2_ext->GLUTs D_Ribose_d2_int This compound (intracellular) GLUTs->D_Ribose_d2_int Ribokinase Ribokinase D_Ribose_d2_int->Ribokinase R5P_d2 Ribose-5-Phosphate-d2 Ribokinase->R5P_d2 PPP Pentose Phosphate Pathway (PPP) R5P_d2->PPP Enters non-oxidative branch Nucleotide_Synthesis De Novo Nucleotide Synthesis R5P_d2->Nucleotide_Synthesis RNA_d2 RNA-d2 Nucleotide_Synthesis->RNA_d2 ATP_d2 ATP-d2 Nucleotide_Synthesis->ATP_d2

Caption: The metabolic pathway of exogenous this compound incorporation into nucleotides.

References

Optimizing D-Ribose-d2 concentration for labeling experiments

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: D-Ribose-d2 Labeling Experiments

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the concentration of this compound for metabolic labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in metabolic labeling?

This compound is a stable isotope-labeled form of D-Ribose, a critical pentose sugar. In metabolic labeling, cells are cultured with media containing this compound. The cells uptake this labeled sugar and incorporate it into various metabolic pathways, most notably the Pentose Phosphate Pathway (PPP). The "d2" indicates that two specific hydrogen atoms on the ribose molecule have been replaced with deuterium, a stable (non-radioactive) isotope of hydrogen. This labeling allows researchers to trace the path of ribose through metabolic networks using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. This is a powerful method to investigate metabolic flux and understand how different conditions or genetic changes affect cellular metabolism.[1][2][3][4]

Q2: What is a good starting concentration for this compound in cell culture experiments?

A typical starting point for D-Ribose concentration in cell culture is in the low millimolar (mM) range. While specific data for this compound is often determined empirically, studies using unlabeled D-Ribose provide a reasonable reference. For example, some studies on cancer cell lines have used D-Ribose at concentrations around 5 mM.[5][6] However, the optimal concentration is highly dependent on the cell type, experimental duration, and specific metabolic pathway being investigated. It is always recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific model system.

Q3: How do I determine the optimal this compound concentration for my experiment?

The optimal concentration is one that provides sufficient labeling for detection without causing cellular stress or toxicity. A standard approach is to perform a dose-response or concentration-range experiment. This involves incubating your cells with a range of this compound concentrations (e.g., 0.5 mM, 1 mM, 5 mM, 10 mM, 25 mM) for a fixed period. After incubation, you should assess two key parameters:

  • Cell Viability and Proliferation: Use assays like MTT, Trypan Blue exclusion, or live/dead cell staining to ensure the chosen concentration does not negatively impact cell health.

  • Labeling Efficiency: Use mass spectrometry or NMR to quantify the incorporation of the deuterium label into downstream metabolites of interest (e.g., ATP, GTP, RNA).

The optimal concentration will be the highest concentration that shows robust labeling without a significant decrease in cell viability.

Q4: What are the signs of this compound cytotoxicity?

High concentrations of exogenous D-Ribose can be cytotoxic.[7][8] Signs of cytotoxicity include:

  • A significant decrease in cell viability or proliferation rate.

  • Changes in cell morphology (e.g., rounding up, detaching from the culture plate).

  • Induction of apoptosis or necrosis.[9][10]

  • Increased production of reactive oxygen species (ROS) and oxidative stress.[9]

If you observe any of these effects, you should lower the this compound concentration in your experiments.

Q5: How long should I incubate my cells with this compound?

The required incubation time depends on the turnover rate of the metabolic pathway and molecules you are studying.

  • Rapid turnover pathways like glycolysis and the TCA cycle can reach isotopic steady state in minutes to a few hours.[11]

  • Slower turnover processes like nucleotide synthesis and RNA incorporation may require longer incubation times, potentially up to 24 hours or more, to achieve sufficient labeling.[11]

A time-course experiment (e.g., harvesting cells at 2, 6, 12, and 24 hours) is the best way to determine the optimal labeling duration for your specific metabolites of interest.

Troubleshooting Guide

This section addresses common problems encountered during this compound labeling experiments.

Problem Possible Causes Recommended Solutions
Low or No Labeling Detected 1. Concentration Too Low: The amount of this compound is insufficient for detection by the analytical instrument. 2. Incubation Time Too Short: The label has not had enough time to incorporate into the metabolites of interest. 3. Poor Cell Health: Cells are not metabolically active enough to process the tracer. 4. Incorrect Analytical Method: The mass spectrometry or NMR method is not optimized to detect the deuterium-labeled species.1. Increase the this compound concentration. Perform a dose-response curve to find the optimal concentration. 2. Increase the incubation time. Perform a time-course experiment. 3. Check cell viability before and after the experiment. Ensure cells are healthy and in the logarithmic growth phase. 4. Verify your analytical method using labeled standards. Ensure the mass shift or spectral change you are looking for is correct.
High Cell Death or Stress 1. Concentration Too High: D-Ribose can be cytotoxic at high concentrations, leading to oxidative stress and apoptosis.[8][9] 2. Contamination: Bacterial or fungal contamination in the cell culture or labeling media. 3. Media Imbalance: The addition of high concentrations of ribose may alter the osmolarity or nutrient balance of the culture medium.1. Perform a dose-response experiment to identify the maximum non-toxic concentration. 2. Check cultures for contamination. Use sterile techniques and fresh media. 3. Ensure the final osmolarity of the medium is within the acceptable range for your cells. Consider using dialyzed serum to have more control over the medium composition.
High Variability Between Replicates 1. Inconsistent Cell Seeding: Different wells or plates have different numbers of cells. 2. Inaccurate Pipetting: Errors in adding the this compound stock solution. 3. Variable Incubation Times: Inconsistent timing for starting and stopping the labeling experiment. 4. Metabolite Instability: Degradation of metabolites during sample harvesting and extraction.1. Ensure a homogenous cell suspension and careful counting before seeding. 2. Use calibrated pipettes and prepare a master mix of the labeling medium. 3. Stagger the start and stop times of your experiment to ensure each replicate is incubated for the exact same duration. 4. Harvest cells and quench metabolism rapidly (e.g., using liquid nitrogen or cold methanol). Keep samples cold throughout the extraction process.

Experimental Protocols & Visualizations

Protocol: Dose-Response Experiment for Optimal this compound Concentration

This protocol outlines a general procedure for determining the optimal this compound concentration for your cell line.

  • Cell Seeding: Seed your cells in multiple wells of a culture plate (e.g., a 12-well or 24-well plate) at a density that will allow them to be in the exponential growth phase during the experiment. Allow cells to adhere and resume growth overnight.

  • Prepare Labeling Media: Prepare complete culture media containing a range of this compound concentrations (e.g., 0 mM as a control, 1 mM, 2 mM, 5 mM, 10 mM, 20 mM).

  • Labeling: Remove the standard culture medium from the cells and replace it with the prepared this compound labeling media.

  • Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).

  • Assess Viability: After incubation, assess cell viability in a subset of the wells using an appropriate method (e.g., Trypan Blue, MTT assay).

  • Harvest and Extract: For the remaining wells, wash the cells with cold PBS, then rapidly quench metabolism and extract metabolites using a cold solvent mixture (e.g., 80% methanol).

  • Analyze: Analyze the cell extracts using LC-MS or a similar technique to determine the percentage of labeled metabolites at each this compound concentration.

  • Determine Optimum: The optimal concentration is the one that provides robust labeling without a significant drop in cell viability compared to the 0 mM control.

Workflow for this compound Optimization

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_decision Decision seed_cells Seed Cells in Multi-well Plate prep_media Prepare Media with Range of this compound Concentrations add_media Replace Standard Media with Labeling Media prep_media->add_media incubate Incubate for Fixed Time (e.g., 24h) add_media->incubate assess_viability Assess Cell Viability (e.g., MTT) incubate->assess_viability extract_metabolites Quench & Extract Metabolites incubate->extract_metabolites determine_optimal Determine Optimal Concentration assess_viability->determine_optimal lcms_analysis Analyze Labeling by LC-MS extract_metabolites->lcms_analysis lcms_analysis->determine_optimal

Caption: Workflow for optimizing this compound concentration.

D-Ribose Metabolism via the Pentose Phosphate Pathway (PPP)

G cluster_ppp Pentose Phosphate Pathway cluster_synthesis Biosynthesis DRib_d2 This compound (External) DRib5P Ribose-5-Phosphate-d2 DRib_d2->DRib5P Ribokinase Nucleotides Nucleotides (ATP, GTP) DRib5P->Nucleotides R5P Ribose-5-Phosphate Ru5P Ribulose-5-Phosphate R5P->Ru5P X5P Xylulose-5-Phosphate Ru5P->X5P Ru5p_g6p ... to Glycolysis X5P->Ru5p_g6p G6P Glucose-6-Phosphate RNA RNA Nucleotides->RNA

Caption: Entry of this compound into the Pentose Phosphate Pathway.

Troubleshooting Logic for Low Labeling

G start Problem: Low Labeling q_conc Is this compound concentration >1mM? start->q_conc s_conc Solution: Increase concentration. Perform dose-response. q_conc->s_conc No q_time Was incubation time sufficient for target (e.g., >12h for RNA)? q_conc->q_time Yes s_time Solution: Increase incubation time. Perform time-course. q_time->s_time No q_health Are cells healthy (>90% viability)? q_time->q_health Yes s_health Solution: Check for toxicity. Optimize cell culture conditions. q_health->s_health No end_node Verify Analytical Method q_health->end_node Yes

References

Minimizing isotopic exchange of deuterium from D-Ribose-d2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the isotopic exchange of deuterium from D-Ribose-d2 during experimental procedures.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Loss of Deuterium Label Upon Dissolution Use of protic solvents (e.g., water, methanol, ethanol) that contain exchangeable protons.Dissolve this compound in an aprotic deuterated solvent such as DMSO-d6 or DMF-d7. If an aqueous solution is absolutely necessary, use D2O and minimize exposure time.
High temperature during dissolution or experiment.Prepare solutions at room temperature or below. For sensitive experiments, consider working in a cold room or on ice.
Acidic or basic pH of the solution.Maintain a neutral pH (around 7) if possible. If the experimental conditions require acidic or basic pH, be aware that this will accelerate deuterium exchange. The minimum exchange rate for hydroxyl groups is often found in a slightly acidic pH range (around pH 2-3), though this can vary.[1]
Inconsistent Deuterium Labeling in Replicate Experiments Variable exposure to atmospheric moisture.Handle the solid this compound and prepare solutions in a controlled environment, such as a glove box under an inert atmosphere (e.g., argon or nitrogen). Use fresh, sealed solvents.
Inconsistent timing between solution preparation and analysis.Standardize the time between dissolving the this compound and performing the experiment. Prepare solutions immediately before use whenever possible.
Unexpected Peaks in NMR or Mass Spectrum Contamination with protic solvents or water.Ensure all glassware is thoroughly dried before use. Use high-purity, anhydrous, deuterated solvents.
Degradation of the ribose molecule.Store this compound in a desiccator at a low temperature (e.g., -20°C) to prevent both moisture uptake and chemical degradation. Avoid repeated freeze-thaw cycles of solutions.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for dissolving this compound to minimize deuterium exchange?

A1: The best solvents are aprotic deuterated solvents. Examples include Dimethyl sulfoxide-d6 (DMSO-d6) and N,N-Dimethylformamide-d7 (DMF-d7). These solvents lack exchangeable protons and will not contribute to the loss of the deuterium label from the ribose molecule. If your experiment requires a protic solvent, heavy water (D2O) is the best choice, as it will be in equilibrium with the deuterated ribose.

Q2: How does pH affect the stability of the deuterium label on this compound?

A2: The rate of hydrogen/deuterium exchange for hydroxyl groups is catalyzed by both acid and base. Therefore, the deuterium label on this compound is least stable at very low or very high pH. The exchange rate is generally at a minimum in the slightly acidic range, though the exact pH can vary depending on the specific molecule and conditions. For practical purposes, maintaining a neutral pH is a good strategy to minimize exchange if the experimental conditions allow.[1]

Q3: What is the effect of temperature on isotopic exchange?

A3: Isotopic exchange is a chemical process with an activation energy, and therefore, its rate increases with temperature. To minimize the loss of deuterium from this compound, it is recommended to handle and prepare solutions at room temperature or below. For highly sensitive applications, performing the experiment in a temperature-controlled environment, such as a cold room, can be beneficial.

Q4: How should I store solid this compound and its solutions?

A4: Solid this compound should be stored in a tightly sealed container in a desiccator at a low temperature (e.g., -20°C) to protect it from atmospheric moisture. Solutions of this compound, especially in aprotic solvents, should be used as fresh as possible. If storage is necessary, store in a tightly sealed vial under an inert atmosphere at low temperature. Avoid repeated freeze-thaw cycles. Aqueous solutions of ribose are not recommended for long-term storage.[2]

Q5: Can I lyophilize a solution containing this compound without losing the deuterium label?

A5: Lyophilization (freeze-drying) can be a suitable method for removing a solvent. If the this compound is dissolved in D2O, lyophilization will remove the heavy water, leaving the deuterated ribose solid. However, it is crucial to protect the lyophilized powder from atmospheric moisture afterward, as the hydroxyl groups will readily exchange with H2O from the air. Co-lyophilizing with certain excipients may offer some protection to the protein's conformation, and similar principles may apply to carbohydrates.[3]

Factors Influencing Deuterium Exchange Rate

The following table summarizes the key factors that influence the rate of isotopic exchange of deuterium from the hydroxyl groups of this compound.

FactorCondition for Minimal ExchangeCondition for Maximal ExchangeRationale
Solvent Aprotic, deuterated (e.g., DMSO-d6, DMF-d7)Protic (e.g., H2O, CH3OH)Protic solvents contain exchangeable hydrogens (protons) that can replace the deuterium on the ribose molecule.
pH Neutral or slightly acidicStrongly acidic or strongly basicThe exchange reaction is catalyzed by both acid and base.[1]
Temperature Low (e.g., ≤ room temperature)HighThe rate of chemical reactions, including isotopic exchange, increases with temperature.
Exposure to Atmosphere Minimized (e.g., inert atmosphere)Prolonged exposure to airAtmospheric moisture (H2O) is a source of protons that can exchange with the deuterium on the ribose.
Time in Solution Minimized (prepare fresh)ProlongedThe longer the this compound is in a protic solvent, the greater the extent of exchange will be.

Experimental Protocols

Protocol 1: Preparation of this compound Solution for NMR Spectroscopy

Objective: To prepare a solution of this compound in an aprotic deuterated solvent for NMR analysis with minimal loss of the deuterium label.

Materials:

  • This compound

  • Dimethyl sulfoxide-d6 (DMSO-d6), anhydrous

  • NMR tube with cap

  • Glass vial

  • Spatula

  • Pipette

  • Inert atmosphere glove box (optional, but recommended)

Procedure:

  • Environment: If possible, perform all steps in a glove box under a dry, inert atmosphere (e.g., nitrogen or argon). If a glove box is not available, work quickly and minimize exposure to the open air.

  • Weighing: Weigh the desired amount of this compound into a clean, dry glass vial.

  • Solvent Addition: Add the required volume of anhydrous DMSO-d6 to the vial. For a standard 5 mm NMR tube, a volume of 0.6-0.7 mL is typically used.[4][5]

  • Dissolution: Gently swirl the vial to dissolve the solid. Avoid heating to speed up dissolution.

  • Transfer: Once fully dissolved, transfer the solution to a clean, dry NMR tube using a pipette.

  • Capping: Cap the NMR tube securely.

  • Analysis: Acquire NMR data as soon as possible after sample preparation.

Protocol 2: General Workflow for Using this compound in an Aqueous Medium (D2O)

Objective: To provide a general workflow for experiments where this compound must be used in an aqueous environment, minimizing back-exchange.

Materials:

  • This compound

  • Deuterium oxide (D2O), 99.9 atom % D

  • Appropriate D2O-based buffer components (if required)

  • pH meter with a glass electrode suitable for D2O (or use pD = pH reading + 0.4)

  • Volumetric flasks and pipettes

Procedure:

  • Solvent Preparation: Prepare the D2O-based buffer or solution. If a specific pH is required, adjust the pD of the D2O solution. Remember that the reading from a standard pH meter in D2O (pD) is approximately 0.4 units lower than the actual pD.

  • Weighing: In a controlled environment (e.g., glove box or by working quickly), weigh the required amount of this compound.

  • Dissolution: Dissolve the this compound in the prepared D2O-based solvent immediately before starting the experiment.

  • Temperature Control: Maintain the solution at the lowest practical temperature for the duration of the experiment to slow the exchange rate.

  • Minimize Exposure: Keep the solution in a sealed container as much as possible to prevent the uptake of atmospheric moisture.

  • Quenching and Analysis: If the experiment involves quenching, consider methods that will not introduce protic solvents. For analysis by mass spectrometry, rapid desalting and analysis are crucial to minimize back-exchange during the analytical process.

Visualizations

Factors_Influencing_Deuterium_Exchange cluster_conditions Experimental Conditions cluster_outcomes Deuterium Exchange Rate Solvent Solvent Min_Exchange Minimal Exchange Solvent->Min_Exchange Aprotic (DMSO-d6) Max_Exchange Maximal Exchange Solvent->Max_Exchange Protic (H2O) Temperature Temperature Temperature->Min_Exchange Low Temperature->Max_Exchange High pH pH pH->Min_Exchange Neutral pH->Max_Exchange Acidic / Basic Time Time Time->Min_Exchange Short Time->Max_Exchange Long

Caption: Factors influencing the rate of deuterium exchange from this compound.

Experimental_Workflow start Start: Solid this compound storage Store in desiccator at -20°C start->storage handling Handle in inert atmosphere storage->handling dissolution Dissolve in anhydrous aprotic solvent (e.g., DMSO-d6) handling->dissolution dissolution_d2o Alternatively, dissolve in D2O immediately before use handling->dissolution_d2o experiment Perform experiment at low temperature dissolution->experiment dissolution_d2o->experiment analysis Analyze promptly experiment->analysis end End: Preserved Deuterium Label analysis->end

Caption: Recommended workflow for minimizing deuterium exchange of this compound.

References

Improving signal-to-noise ratio for D-Ribose-d2 in mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (S/N) for D-Ribose-d2 in mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a low signal or no signal for this compound?

A1: this compound, like other sugars, is a small, highly polar molecule. This polarity makes it non-volatile, which is problematic for Gas Chromatography-Mass Spectrometry (GC-MS) without derivatization.[1] In Liquid Chromatography-Mass Spectrometry (LC-MS), its high polarity can lead to poor retention on traditional reversed-phase columns (like C18) and inefficient ionization.

Q2: What are the primary analytical strategies for improving the this compound signal?

A2: There are two main strategies, depending on your available instrumentation:

  • GC-MS with Derivatization: This is a very common and robust method. Chemical derivatization converts this compound into a less polar, more volatile compound, which dramatically improves its chromatographic behavior and signal intensity in GC-MS.[1] The most common method is a two-step process of methoximation followed by silylation.[2][3]

  • LC-MS with Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is designed to retain and separate polar compounds like this compound, which are often poorly retained in reversed-phase chromatography.[4][5][6] This technique avoids the need for derivatization but requires careful optimization of mobile phase conditions to achieve good peak shape and sensitivity.[7]

Q3: Should I use GC-MS or LC-MS for my analysis?

A3: The choice depends on your specific experimental needs and available equipment.

  • GC-MS is highly sensitive and provides excellent chromatographic resolution for derivatized sugars. It is often the preferred method for targeted quantification.[8]

  • LC-MS (HILIC) is advantageous if you want to avoid derivatization steps or if you are performing a broader metabolomics study that includes other polar metabolites.[5][6]

Troubleshooting Guide

Low Signal-to-Noise (S/N) in GC-MS Analysis

Q: My S/N ratio is poor after derivatizing and running my this compound sample on the GC-MS. What should I check?

A: Poor S/N in GC-MS of derivatized sugars can stem from several issues. Here’s a systematic approach to troubleshooting:

  • Incomplete Derivatization: The silylation reagents (e.g., MSTFA, BSTFA) are extremely sensitive to moisture. Any water in your sample or reagents will be preferentially derivatized, consuming the reagent and leaving your this compound underivatized.

    • Solution: Ensure samples are completely dry before adding derivatization reagents. Lyophilization (freeze-drying) is highly recommended. Store reagents under anhydrous conditions.[2] An intermediate drying step between methoximation and silylation can significantly increase metabolite signals, sometimes by two- to tenfold.

  • Matrix Effects: Components in your sample matrix can interfere with the derivatization reaction or co-elute with your analyte, causing signal suppression or enhancement.[2]

    • Solution: Improve your sample cleanup procedure to remove interfering substances. If matrix effects are still suspected, prepare a matrix-matched calibration curve for more accurate quantification.

  • Injector Problems: Non-volatile components from your sample or derivatization reaction can accumulate in the GC injector liner, creating active sites that trap your analyte and reduce the amount that reaches the column.

    • Solution: Perform regular injector maintenance, including changing the liner and septum. Using a liner with glass wool can help trap non-volatile residues but may also need frequent replacement.

  • Poor Ionization/Fragmentation: While derivatization improves volatility, the settings of your mass spectrometer are still critical.

    • Solution: Ensure your MS is tuned and calibrated. For trimethylsilyl (TMS) derivatives, the molecular ion is often weak or absent in Electron Ionization (EI).[9] Use known, stable fragment ions for quantification. For a 4x TMS-derivatized Ribose, characteristic ions would be used for Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

Low Signal-to-Noise (S/N) in LC-MS (HILIC) Analysis

Q: I'm using a HILIC column for my underivatized this compound sample, but the peak is small, broad, or shows poor reproducibility. What's wrong?

A: HILIC can be a powerful technique, but it is often more sensitive to experimental conditions than reversed-phase LC.

  • Incorrect Mobile Phase Composition: HILIC retention is governed by the partitioning of the analyte into a water layer on the stationary phase surface. The organic content of your mobile phase is critical.

    • Solution: For HILIC, the initial mobile phase should have a high percentage of organic solvent (typically >80% acetonitrile) to promote retention of polar analytes like ribose.[10] If retention is too low, increase the initial organic percentage.

  • Inappropriate Mobile Phase Additives: The choice and concentration of additives (e.g., ammonium formate, ammonium acetate, formic acid) significantly affect peak shape and ionization efficiency.[11]

    • Solution: For positive mode ESI, a low concentration of an acidic modifier like formic acid (e.g., 0.1%) can improve protonation. For negative mode, a basic modifier or a salt like ammonium acetate can aid deprotonation. The ionic strength of the buffer is also important; start with around 10 mM and optimize from there.[10]

  • Mismatched Injection Solvent: Injecting your sample in a solvent that is much stronger (i.e., has more water) than your initial mobile phase will cause severe peak distortion and low retention.

    • Solution: The ideal injection solvent is your initial mobile phase. If your sample is not soluble, use the weakest solvent possible that still dissolves the sample, and keep the injection volume small.[10]

  • Insufficient Column Equilibration: The water layer on the HILIC stationary phase takes time to form. Insufficient equilibration between injections will lead to drifting retention times and poor reproducibility.[10][12]

    • Solution: HILIC columns require longer equilibration times than C18 columns. A post-gradient re-equilibration of at least 10-20 column volumes is often recommended.[12]

  • Formation of Adducts: In electrospray ionization (ESI), this compound can form adducts with various ions present in the mobile phase or sample (e.g., sodium [M+Na]+, potassium [M+K]+). This can split the signal across multiple species, reducing the intensity of your target protonated molecule ([M+H]+ or [M-H]-).

    • Solution: Use high-purity LC-MS grade solvents and additives to minimize sources of metal ions. Adding a small amount of ammonium formate can sometimes help promote the formation of the desired [M+H]+ or [M+NH4]+ ions over sodium adducts.

Data and Protocols

Expected Signal Enhancement from Optimization

While exact signal-to-noise improvements are system and matrix-dependent, the following table summarizes the expected enhancements from key optimization steps for analyzing sugars.

Optimization StrategyTechniqueExpected S/N or Signal ImprovementRationale
Chemical Derivatization GC-MSHigh (often >10-fold)Increases volatility and thermal stability, leading to sharper peaks and much higher signal intensity.[1]
Intermediate Drying Step GC-MS (Derivatization)2 to 10-fold increase in signalRemoves residual moisture that consumes derivatization reagent, ensuring a more complete reaction.
Method Change to HILIC LC-MSSignificant vs. Reversed-PhaseHILIC is designed to retain highly polar analytes that would otherwise elute in the void volume of a C18 column, leading to much better peak shape and sensitivity.[6]
Mobile Phase Optimization LC-MS (HILIC)Moderate to HighProper pH and buffer selection enhances ionization efficiency in the ESI source, directly boosting signal.[13]
Injection Solvent Matching LC-MS (HILIC)Moderate to HighPrevents peak distortion and band broadening, which concentrates the analyte into a sharper peak, increasing the signal height.[10]

Experimental Protocols

Protocol 1: GC-MS Analysis via Methoximation and Silylation

This protocol is adapted for the analysis of sugars and is a robust method for targeted quantification of this compound.

  • Sample Preparation:

    • Take a known volume of your sample extract and place it in a GC vial insert.

    • Evaporate the solvent to complete dryness using a vacuum concentrator or a stream of nitrogen. This step is critical to remove all water.[2]

  • Step 1: Methoximation:

    • Prepare a solution of methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL).

    • Add 50 µL of this solution to the dried sample.

    • Seal the vial and incubate with shaking at 30-37°C for 90 minutes. This step protects the aldehyde and keto groups and prevents the formation of multiple sugar isomers.[2][10]

  • Step 2: Silylation:

    • Add 80 µL of a silylation reagent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to the vial.

    • Reseal the vial and incubate at 37°C for 30 minutes. This step replaces active hydrogens on the hydroxyl groups with a nonpolar TMS group, increasing volatility.[2][10]

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS.

    • GC Conditions (Example):

      • Column: DB-5ms or similar (30 m x 0.25 mm x 0.25 µm)

      • Injector Temp: 250°C

      • Oven Program: Start at 100°C, ramp to 280°C at 10°C/min, hold for 5 min.

    • MS Conditions (Example):

      • Ion Source: Electron Ionization (EI) at 70 eV

      • Source Temp: 230°C

      • Mode: Scan (e.g., m/z 50-600) for qualitative analysis or Selected Ion Monitoring (SIM) for targeted quantification. A predicted spectrum for 4x TMS D-Ribose shows prominent ions that can be used for SIM.[14]

Protocol 2: LC-MS Analysis using HILIC

This protocol is suitable for analyzing underivatized this compound and other polar metabolites.

  • Sample Preparation:

    • Extract metabolites using a solvent mixture compatible with HILIC analysis (e.g., 80% acetonitrile in water).

    • Centrifuge the sample to pellet any precipitates.

    • Transfer the supernatant to an autosampler vial. The final sample diluent should match the initial mobile phase conditions as closely as possible.[10]

  • LC Conditions (Example):

    • Column: A HILIC column (e.g., BEH Amide, ZIC-HILIC) suitable for polar separations.

    • Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in Water

    • Mobile Phase B: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid

    • Gradient:

      • 0-2 min: 95% B

      • 2-10 min: Linear gradient from 95% to 50% B

      • 10-12 min: Hold at 50% B

      • 12.1-15 min: Return to 95% B

      • 15-25 min: Re-equilibration at 95% B (This step is crucial)

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

  • MS Conditions (Example):

    • Ion Source: Electrospray Ionization (ESI), Positive or Negative mode.

    • Capillary Voltage: 3.5 kV

    • Gas Temp: 325°C

    • Mode: Scan mode for initial discovery, then targeted SIM or MRM/PRM for quantification.

      • Positive Mode Precursor: [M+H]+ or [M+NH4]+

      • Negative Mode Precursor: [M-H]- or [M+CH3COO]-

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Cell Extract) Dry Evaporate to Dryness (Lyophilize) Sample->Dry Mox Step 1: Methoximation (Methoxyamine HCl in Pyridine) Dry->Mox Anhydrous Conditions Silyl Step 2: Silylation (MSTFA) Mox->Silyl GCMS GC-MS Injection Silyl->GCMS Inject Volatile Derivative Data Data Acquisition (SIM or Scan Mode) GCMS->Data

Caption: Workflow for GC-MS analysis of this compound with derivatization.

HILIC_Troubleshooting Start Low S/N or Poor Peak Shape in HILIC-MS CheckSolvent 1. Check Injection Solvent Start->CheckSolvent CheckMobilePhase 2. Check Mobile Phase Start->CheckMobilePhase CheckEquilib 3. Check Equilibration Start->CheckEquilib CheckMS 4. Check MS Settings Start->CheckMS ResultSolvent Is sample solvent stronger than mobile phase? CheckSolvent->ResultSolvent ResultMP Is organic % high enough? Are additives appropriate? CheckMobilePhase->ResultMP ResultEquilib Is equilibration time sufficient (>10 column vol)? CheckEquilib->ResultEquilib ResultMS Is signal split across multiple adducts? CheckMS->ResultMS ResultSolvent->CheckMobilePhase No FixSolvent Re-dissolve sample in initial mobile phase ResultSolvent->FixSolvent Yes ResultMP->CheckEquilib Yes FixMP Increase initial ACN %. Optimize buffer/acid. ResultMP->FixMP No ResultEquilib->CheckMS Yes FixEquilib Increase equilibration time between injections. ResultEquilib->FixEquilib No FixMS Use LC-MS grade solvents. Optimize for [M+H]+. ResultMS->FixMS Yes

Caption: Troubleshooting logic for HILIC-MS analysis of polar compounds.

References

Technical Support Center: Addressing Metabolic Shunting with D-Ribose-d2 Tracers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals utilizing D-Ribose-d2 tracers to investigate metabolic shunting.

Frequently Asked Questions (FAQs)

Q1: What is metabolic shunting and why is it important to study?

A1: Metabolic shunting refers to the redirection of metabolic intermediates from one pathway to another. A common example is the shunting of glucose-6-phosphate from glycolysis into the Pentose Phosphate Pathway (PPP). This redirection is critical for generating NADPH, which is essential for antioxidant defense and reductive biosynthesis, and for producing ribose-5-phosphate, a precursor for nucleotide synthesis.[1][2][3] Understanding metabolic shunting is crucial in various research areas, including cancer biology, where altered glucose metabolism (the Warburg effect) is a hallmark, and in studying metabolic disorders.[4][5][6]

Q2: Why use this compound as a tracer for studying metabolic shunting?

A2: this compound is a stable isotope-labeled version of D-ribose, a five-carbon sugar that can directly enter the non-oxidative branch of the Pentose Phosphate Pathway (PPP).[7] Using a deuterated tracer allows for the tracking of the ribose backbone through various metabolic pathways. Its key advantages include:

  • Direct entry into the PPP: Unlike glucose tracers, D-ribose tracers can provide a more direct assessment of the non-oxidative PPP and its connections to other pathways.[7]

  • Stable Isotope Labeling: Deuterium (d or ²H) is a non-radioactive stable isotope, making it safer to handle than radioactive tracers.[8]

  • Mass Spectrometry Detection: The incorporation of deuterium into metabolites can be readily detected and quantified using mass spectrometry (MS), allowing for the measurement of isotopic enrichment and metabolic flux.[9][10]

Q3: What are the primary metabolic fates of this compound that can be traced?

A3: When this compound is introduced into a biological system, its labeled backbone can be traced into several key metabolic pathways:

  • Pentose Phosphate Pathway (PPP): Both the oxidative and non-oxidative branches.

  • Nucleotide Biosynthesis: The ribose moiety is a fundamental component of purine and pyrimidine nucleotides.[11][12]

  • Glycolysis/Gluconeogenesis: Through the interconversion of PPP intermediates with glycolytic intermediates like fructose-6-phosphate and glyceraldehyde-3-phosphate.[1][13]

Troubleshooting Guides

This section addresses common issues that may arise during experiments using this compound tracers.

Problem Potential Cause(s) Recommended Solution(s)
Low Isotopic Enrichment in Target Metabolites Insufficient tracer concentration or labeling duration.Optimize the concentration of this compound and the labeling time. For cultured cells, typical steady-state labeling for nucleotides can take up to 24 hours.[14]
Rapid cell proliferation diluting the label.Normalize the isotopic enrichment data to cell number or total protein content.
Poor uptake of the tracer by the cells.Verify cell viability and transporter expression. Ensure the culture medium does not contain high concentrations of unlabeled ribose that would compete with the tracer.
High Background Noise or Isotopic Overlap in Mass Spectrometry Data Natural abundance of isotopes (e.g., ¹³C) interfering with the detection of deuterated species.Use high-resolution mass spectrometry to distinguish between different isotopologues.[9] Software tools are available to correct for natural isotope abundances.[14]
Contamination during sample preparation.Use high-purity solvents and reagents. Include blank samples (no cells or no tracer) in the experimental workflow to identify sources of contamination.
Inconsistent or Irreproducible Results Variability in cell culture conditions (e.g., cell density, passage number, media composition).Standardize cell culture protocols meticulously. Ensure consistent cell density at the time of labeling.
Incomplete quenching of metabolism during sample harvesting.Use rapid quenching techniques, such as snap-freezing in liquid nitrogen, to halt metabolic activity instantly.
Instability of metabolites during sample storage or extraction.Store samples at -80°C and minimize freeze-thaw cycles. Use extraction methods optimized for the target metabolites.
Difficulty in Data Interpretation and Flux Calculation Complex metabolic network with multiple overlapping pathways.Utilize metabolic flux analysis (MFA) software to model the metabolic network and calculate flux rates from the isotopic labeling data.[15][16][17]
Isotopic scrambling or label loss.Be aware of potential hydrogen-deuterium exchange reactions. The stability of the deuterium label on the ribose backbone should be considered when interpreting the data.

Quantitative Data Presentation

The following table provides an example of how to present quantitative data from a this compound tracer experiment. The data shown here is illustrative and based on typical outcomes of stable isotope tracing studies.

Table 1: Isotopic Enrichment of Key Metabolites Following this compound Labeling in Cancer Cells

Metabolite Control (Unlabeled) % LabeledThis compound Labeled (24h) % Labeled (M+2)Fold Change in Labeling
Ribose-5-Phosphate< 1%85.2 ± 4.1%> 85
ATP< 1%65.7 ± 5.3%> 65
UTP< 1%62.1 ± 4.9%> 62
Fructose-6-Phosphate< 1%15.3 ± 2.8%> 15
3-Phosphoglycerate< 1%8.9 ± 1.5%> 8
Lactate< 1%4.2 ± 0.9%> 4

Data are presented as mean ± standard deviation (n=3). "M+2" refers to the isotopologue with two deuterium atoms.

Experimental Protocols

Protocol 1: this compound Labeling of Adherent Mammalian Cells for Metabolic Flux Analysis

1. Cell Culture and Seeding: a. Culture cells in appropriate growth medium supplemented with fetal bovine serum and antibiotics. b. Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of the experiment. c. Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

2. Preparation of Labeling Medium: a. Prepare a stock solution of this compound in sterile water. b. On the day of the experiment, prepare the labeling medium by supplementing ribose-free culture medium with this compound to the desired final concentration (e.g., 10 mM).

3. Isotopic Labeling: a. Aspirate the growth medium from the cell culture plates. b. Wash the cells once with pre-warmed phosphate-buffered saline (PBS). c. Add the pre-warmed this compound labeling medium to each well. d. Incubate the cells for the desired time course (e.g., 0, 1, 4, 8, 24 hours).

4. Metabolite Extraction: a. At each time point, rapidly aspirate the labeling medium. b. Immediately place the plate on dry ice to quench metabolism. c. Add 1 mL of ice-cold 80% methanol to each well. d. Scrape the cells and transfer the cell suspension to a microcentrifuge tube. e. Vortex the tubes vigorously and incubate at -20°C for 30 minutes to precipitate proteins. f. Centrifuge at 14,000 x g for 10 minutes at 4°C. g. Transfer the supernatant containing the polar metabolites to a new tube. h. Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

5. Sample Analysis by LC-MS: a. Reconstitute the dried metabolite extracts in a suitable solvent (e.g., 50% acetonitrile). b. Analyze the samples using a high-resolution liquid chromatography-mass spectrometry (LC-MS) system. c. Use a chromatographic method suitable for the separation of polar metabolites, such as hydrophilic interaction chromatography (HILIC).[18] d. Set the mass spectrometer to acquire data in full scan mode to detect all isotopologues of the target metabolites.

Protocol 2: Data Analysis Workflow for this compound Tracer Experiments

1. Peak Identification and Integration: a. Use vendor-specific software or open-source platforms like XCMS to identify and integrate chromatographic peaks corresponding to the target metabolites.

2. Isotopologue Distribution Analysis: a. For each identified metabolite, determine the abundance of each isotopologue (M+0, M+1, M+2, etc.). b. Correct the raw isotopologue distributions for the natural abundance of all relevant isotopes using established algorithms.[14]

3. Calculation of Fractional Enrichment: a. Calculate the fractional enrichment of the deuterium label in each metabolite at each time point.

4. Metabolic Flux Analysis (MFA): a. Use the corrected and normalized isotopic labeling data as input for MFA software (e.g., INCA, Metran).[16][17] b. Define a metabolic network model that includes the relevant pathways (PPP, glycolysis, nucleotide synthesis). c. The software will then estimate the metabolic flux rates that best fit the experimental data.

Visualizations

Caption: Metabolic shunting between Glycolysis and the Pentose Phosphate Pathway.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Data Analysis cell_culture 1. Cell Culture labeling 2. This compound Labeling cell_culture->labeling quenching 3. Metabolic Quenching labeling->quenching extraction 4. Metabolite Extraction quenching->extraction lcms 5. LC-MS Analysis extraction->lcms data_processing 6. Data Processing & Isotopologue Correction lcms->data_processing mfa 7. Metabolic Flux Analysis data_processing->mfa interpretation 8. Biological Interpretation mfa->interpretation

Caption: Experimental workflow for this compound tracer studies.

Troubleshooting_Logic cluster_solutions Troubleshooting Steps start Experiment Start data_acquisition Data Acquisition start->data_acquisition unexpected_results Unexpected Results? data_acquisition->unexpected_results low_enrichment Low Isotopic Enrichment unexpected_results->low_enrichment Yes high_background High Background Noise unexpected_results->high_background Yes poor_reproducibility Poor Reproducibility unexpected_results->poor_reproducibility Yes end Successful Experiment unexpected_results->end No optimize_labeling Optimize Labeling Conditions low_enrichment->optimize_labeling check_ms_settings Check MS Settings & Correct for Natural Abundance high_background->check_ms_settings standardize_protocols Standardize All Protocols poor_reproducibility->standardize_protocols optimize_labeling->data_acquisition Re-run check_ms_settings->data_acquisition Re-analyze/Re-run standardize_protocols->data_acquisition Re-run

Caption: Troubleshooting logic for this compound tracer experiments.

References

Technical Support Center: D-Ribose-d2 Tracer Dilution Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing D-Ribose-d2 as a tracer to study metabolic pool dilutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a metabolic tracer?

A1: this compound is a stable isotope-labeled form of D-ribose, a central sugar in cellular metabolism. In this compound, two hydrogen atoms on the ribose molecule are replaced with deuterium (²H or D), a heavy isotope of hydrogen. This labeling makes it distinguishable from the naturally abundant, unlabeled ribose by mass spectrometry.[1] It is used as a tracer to follow the metabolic fate of ribose through various pathways, most notably the pentose phosphate pathway (PPP) and into the biosynthesis of nucleotides (the building blocks of RNA and DNA).[2][3]

Q2: How does the this compound tracer get incorporated into metabolic pools?

A2: Once introduced into a biological system (e.g., cell culture or in vivo), this compound is taken up by cells and can enter metabolic pathways. A primary fate is its phosphorylation to ribose-5-phosphate. From there, it can be incorporated into purine and pyrimidine nucleotides through their respective de novo synthesis pathways.[2][4] The deuterium label is thus integrated into the ribose moiety of these newly synthesized nucleotides.

Q3: What is meant by "tracer dilution" and how is it measured?

A3: Tracer dilution refers to the decrease in the proportion of the labeled tracer (this compound) relative to the unlabeled endogenous metabolite (D-ribose) within a specific metabolic pool. This dilution occurs as the tracer mixes with the pre-existing unlabeled pool and as the organism continues to produce its own unlabeled ribose. The extent of dilution is measured by determining the isotopic enrichment of the tracer in downstream metabolites, such as nucleotides, using mass spectrometry.[5]

Q4: What is "isotopic steady state" and why is it important?

A4: Isotopic steady state is the point in a tracer experiment where the isotopic enrichment in the metabolites of interest becomes constant over time. Reaching this state indicates that the tracer is being incorporated and cleared from the pool at a consistent rate. For many metabolic flux analyses, achieving isotopic steady state is a key assumption for accurate calculations of metabolic rates. The time required to reach this state varies depending on the metabolic pathway and the turnover rate of the specific metabolite pool.[6]

Q5: What are the primary analytical techniques used to measure this compound incorporation?

A5: The primary analytical technique is mass spectrometry (MS), often coupled with a separation method like liquid chromatography (LC-MS) or gas chromatography (GC-MS).[1][7] These methods can separate individual metabolites and then measure the mass-to-charge ratio of the ions, which allows for the differentiation between the labeled (heavier) and unlabeled (lighter) forms of the metabolites. Tandem mass spectrometry (MS/MS) can provide further structural information and help pinpoint the location of the isotopic label within the molecule.[1]

Troubleshooting Guide

Problem Potential Causes Recommended Solutions
Low or no incorporation of this compound into target metabolites (e.g., nucleotides). 1. Inefficient cellular uptake of the tracer. 2. Slow metabolic activity of the cells. 3. Incorrect tracer concentration. 4. Issues with the this compound tracer stock (e.g., degradation). 1. Optimize tracer delivery method and concentration. Ensure cell viability.2. Ensure cells are in an active metabolic state (e.g., logarithmic growth phase for cultured cells).3. Perform a dose-response experiment to determine the optimal tracer concentration.4. Verify the purity and integrity of the this compound stock solution.
High variability in isotopic enrichment between replicate samples. 1. Inconsistent cell numbers or biomass between samples. 2. Variations in the timing of tracer addition or sample quenching. 3. Incomplete or inconsistent quenching of metabolism. 4. Inconsistent metabolite extraction. 1. Normalize samples by cell number or total protein/DNA content.2. Standardize all timing steps in the experimental protocol.3. Ensure rapid and complete quenching of metabolic activity.[8][9][10][11][12]4. Use a validated and consistent extraction protocol for all samples.
Unexpected labeling patterns in downstream metabolites. 1. Activity of alternative or unexpected metabolic pathways. 2. Contribution from other labeled or unlabeled nutrient sources. 3. Isotope scrambling or rearrangement during metabolism or sample processing. 1. Consult metabolic pathway databases to consider alternative routes of ribose metabolism.2. Carefully define the composition of the culture medium to account for all potential carbon sources.3. Review sample preparation and analytical methods for potential sources of artifactual isotope exchange.
Poor chromatographic peak shape or resolution for labeled metabolites. 1. Suboptimal chromatography conditions (e.g., mobile phase, gradient, column). 2. Matrix effects from the biological sample. 3. Co-elution with other metabolites. 1. Optimize the LC or GC method for the target analytes.2. Implement additional sample cleanup steps or use an internal standard to correct for matrix effects.3. Adjust the chromatographic method to improve the separation of co-eluting peaks.
Difficulty in quantifying low levels of isotopic enrichment. 1. Insufficient sensitivity of the mass spectrometer. 2. High background noise in the mass spectrum. 3. Low abundance of the target metabolite. 1. Use a more sensitive mass spectrometer or optimize instrument parameters for the target analyte.2. Improve sample purity and optimize MS acquisition parameters to reduce background noise.3. Increase the amount of starting material or use a more targeted analytical approach.

Quantitative Data Summary

The following table provides an illustrative example of how to present quantitative data from a this compound tracer experiment. The values are hypothetical and will vary based on the experimental system and conditions.

Metabolite Metabolic Pool Time Point (hours) Isotopic Enrichment (%) Fractional Contribution of Tracer (%)
Ribose-5-PhosphatePentose Phosphate Pathway285.2 ± 3.185.2
Ribose-5-PhosphatePentose Phosphate Pathway892.5 ± 2.592.5
Ribose-5-PhosphatePentose Phosphate Pathway2494.1 ± 1.994.1
ATPPurine Nucleotides215.7 ± 1.816.7
ATPPurine Nucleotides848.3 ± 4.251.4
ATPPurine Nucleotides2475.9 ± 5.580.7
UTPPyrimidine Nucleotides212.4 ± 1.513.2
UTPPyrimidine Nucleotides841.6 ± 3.944.2
UTPPyrimidine Nucleotides2468.2 ± 6.172.5
RNA RiboseRNA2435.8 ± 4.738.1

Note:

  • Isotopic Enrichment (%): The percentage of the metabolite pool that is labeled with deuterium.

  • Fractional Contribution of Tracer (%): The percentage of the metabolite pool that is derived from the this compound tracer, corrected for the natural abundance of isotopes.

Experimental Protocols

Protocol: this compound Labeling and Metabolite Extraction from Adherent Mammalian Cells

  • Cell Culture: Plate cells at a desired density and allow them to adhere and reach the desired confluency in standard culture medium.

  • Tracer Introduction:

    • Prepare labeling medium by supplementing base medium (lacking unlabeled ribose) with this compound to the desired final concentration (e.g., 100 µM).

    • Aspirate the standard culture medium from the cells.

    • Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the pre-warmed this compound labeling medium to the cells.

  • Incubation: Incubate the cells for the desired time points (e.g., 2, 8, 24 hours) under standard culture conditions (37°C, 5% CO₂).

  • Metabolism Quenching:

    • At each time point, rapidly aspirate the labeling medium.

    • Immediately wash the cells with ice-cold 0.9% saline solution to remove any remaining extracellular tracer.

    • Aspirate the saline and add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer. This step rapidly quenches enzymatic activity.[8][9][10][11][12]

  • Metabolite Extraction:

    • Place the culture dish on dry ice for 10 minutes to freeze the methanol-cell mixture.

    • Scrape the frozen cells and methanol into a pre-chilled microcentrifuge tube.

    • Vortex the tube thoroughly to ensure complete cell lysis and metabolite extraction.

    • Centrifuge at maximum speed (e.g., >14,000 x g) at 4°C for 10 minutes to pellet cell debris.

  • Sample Preparation for LC-MS:

    • Carefully transfer the supernatant, which contains the extracted metabolites, to a new pre-chilled tube.

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile in water).

    • Centrifuge the reconstituted sample to remove any remaining particulates before transferring to an autosampler vial for analysis.

Visualizations

Pentose_Phosphate_Pathway cluster_PPP Pentose Phosphate Pathway (PPP) cluster_Tracer Tracer Input cluster_Nucleotide_Synthesis Nucleotide Synthesis Glucose-6-Phosphate Glucose-6-Phosphate 6-Phosphoglucono-δ-lactone 6-Phosphoglucono-δ-lactone Glucose-6-Phosphate->6-Phosphoglucono-δ-lactone G6PD 6-Phosphogluconate 6-Phosphogluconate 6-Phosphoglucono-δ-lactone->6-Phosphogluconate 6PGL Ribulose-5-Phosphate Ribulose-5-Phosphate 6-Phosphogluconate->Ribulose-5-Phosphate 6PGD Xylulose-5-Phosphate Xylulose-5-Phosphate Ribulose-5-Phosphate->Xylulose-5-Phosphate RPE Ribose-5-Phosphate Ribose-5-Phosphate Ribulose-5-Phosphate->Ribose-5-Phosphate RPI Glyceraldehyde-3-Phosphate Glyceraldehyde-3-Phosphate Xylulose-5-Phosphate->Glyceraldehyde-3-Phosphate TKT Sedoheptulose-7-Phosphate Sedoheptulose-7-Phosphate Erythrose-4-Phosphate Erythrose-4-Phosphate Sedoheptulose-7-Phosphate->Erythrose-4-Phosphate TAL Fructose-6-Phosphate Fructose-6-Phosphate Glyceraldehyde-3-Phosphate->Fructose-6-Phosphate TAL Ribose-5-Phosphate->Sedoheptulose-7-Phosphate TKT PRPP PRPP Ribose-5-Phosphate->PRPP PRPS This compound This compound This compound->Ribose-5-Phosphate Ribokinase Purine_Nucleotides Purine Nucleotides (ATP, GTP) PRPP->Purine_Nucleotides Pyrimidine_Nucleotides Pyrimidine Nucleotides (UTP, CTP) PRPP->Pyrimidine_Nucleotides

Caption: this compound enters the Pentose Phosphate Pathway.

Experimental_Workflow cluster_Experiment Experimental Phase cluster_Analysis Analytical Phase A 1. Cell Culture (Establishment of biological system) B 2. Introduction of this compound Tracer (Incubation for defined time points) A->B C 3. Quenching of Metabolism (Rapid inactivation of enzymes) B->C D 4. Metabolite Extraction (Separation of intracellular metabolites) C->D E 5. LC-MS/MS Analysis (Separation and detection of labeled metabolites) D->E F 6. Data Processing (Peak integration and isotopologue distribution analysis) E->F G 7. Data Interpretation (Calculation of isotopic enrichment and tracer dilution) F->G

Caption: General workflow for a this compound tracer experiment.

References

Correcting for background deuterium levels in D-Ribose-d2 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Ribose-d2 stable isotope tracing experiments. The focus is on accurately correcting for natural background deuterium levels to ensure reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to correct for background deuterium levels in my this compound experiments?

A1: All naturally occurring organic molecules, including D-Ribose, contain a low level of the stable isotope deuterium (²H). This natural abundance contributes to the mass isotopologue distribution (MID) of the molecules being analyzed by mass spectrometry. When you introduce a this compound tracer, the instrument measures the total deuterium signal, which is a combination of the tracer-derived deuterium and the naturally present deuterium. Failing to correct for this natural background will lead to an overestimation of the tracer's incorporation into metabolites, resulting in inaccurate calculations of metabolic fluxes and pathway activities.

Q2: What is the natural abundance of deuterium, and does it vary?

A2: The natural abundance of deuterium (²H) is approximately 0.0115% of all hydrogen atoms. However, this abundance can vary slightly in different biological compartments and molecules due to isotopic fractionation during metabolic processes. For accurate correction, it is essential to either measure the natural abundance in unenriched biological samples or use established correction methods that account for the elemental composition of the analyte.

Q3: How do I correct for the natural abundance of deuterium in my mass spectrometry data?

A3: The correction for natural deuterium abundance is typically performed computationally using matrix-based methods. This involves constructing a correction matrix that accounts for the probability of finding natural isotopes (not just deuterium, but also ¹³C, ¹⁷O, ¹⁸O, etc.) in the metabolite of interest. This matrix is then used to deconvolute the measured mass isotopologue distribution (MID) to determine the true contribution from the this compound tracer. Several software packages, such as AccuCor and IsoCorrectoR, can perform these calculations.

Q4: Can the purity of the this compound tracer affect my results?

A4: Absolutely. The isotopic purity of your this compound tracer is a critical factor. Commercially available tracers are not 100% pure and contain a fraction of unlabeled (M+0) D-Ribose. This impurity will dilute the isotopic enrichment of your tracer and must be accounted for in your calculations to avoid underestimating metabolic fluxes. Always refer to the manufacturer's certificate of analysis for the isotopic purity of your tracer and incorporate this information into your correction calculations.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High M+1 signal in unlabeled control samples Natural abundance of stable isotopes (¹³C, ²H, ¹⁵N, ¹⁷O, ¹⁸O).This is expected. Use the mass isotopologue distribution of your unlabeled control to calculate and apply the natural abundance correction to your labeled samples.
Corrected data shows negative abundance for some isotopologues Overcorrection due to incorrect natural abundance values or issues with low signal intensity in the mass spectrometer.Verify the elemental composition of your metabolite used for correction. Ensure that your mass spectrometer has sufficient signal-to-noise for accurate measurements. Some correction algorithms offer options to handle negative values by setting them to zero and renormalizing the distribution.[1]
Inconsistent results between biological replicates Variability in cell culture conditions, sample preparation, or instrument performance.Standardize cell seeding density, growth conditions, and timing of tracer introduction and sample quenching. Ensure consistent extraction procedures. Regularly check the performance and calibration of your LC-MS system.
Shift in retention time between labeled and unlabeled standards Chromatographic deuterium effect (CDE), where deuterated compounds may elute slightly earlier or later than their non-deuterated counterparts.This can lead to misidentification or inaccurate peak integration. Develop a robust chromatographic method that minimizes this effect. If separation is unavoidable, ensure that the integration windows for both labeled and unlabeled compounds are correctly defined.
Low incorporation of the this compound tracer Slow metabolic flux, insufficient incubation time, or problems with tracer uptake by the cells.Optimize the incubation time with the tracer to allow for sufficient incorporation into the metabolites of interest. Verify that the cells are actively metabolizing the tracer by checking for enrichment in direct downstream metabolites. Ensure the tracer concentration in the medium is adequate.

Experimental Protocols & Data Correction

Experimental Protocol: this compound Labeling for LC-MS Analysis

This protocol provides a general workflow for a this compound stable isotope tracing experiment in cell culture.

  • Cell Culture: Plate cells at a consistent density and allow them to reach the desired confluency in standard culture medium.

  • Tracer Introduction: Replace the standard medium with a medium containing a known concentration of this compound. The concentration and incubation time should be optimized based on the specific cell type and metabolic pathway being investigated.

  • Metabolite Extraction:

    • Aspirate the labeling medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Quench metabolism by adding a pre-chilled extraction solvent (e.g., 80% methanol) to the culture plate.

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate to pellet protein and cell debris.

    • Collect the supernatant containing the metabolites.

  • Sample Preparation for LC-MS:

    • Dry the metabolite extract, typically under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.

  • LC-MS Analysis:

    • Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography.

    • Acquire data in full scan mode to capture the mass isotopologue distributions of the metabolites of interest.

Data Correction Workflow

The following diagram illustrates the computational workflow for correcting raw mass spectrometry data from a this compound tracing experiment.

CorrectionWorkflow cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Data Analysis RawData Raw LC-MS Data (Mass Isotopologue Distribution) PeakIntegration Peak Integration & Quantification RawData->PeakIntegration NACorrection Natural Abundance Correction PeakIntegration->NACorrection Uncorrected MIDs PurityCorrection Tracer Impurity Correction NACorrection->PurityCorrection NA-Corrected MIDs CorrectedMID Corrected Mass Isotopologue Distribution PurityCorrection->CorrectedMID FluxAnalysis Metabolic Flux Analysis CorrectedMID->FluxAnalysis

Data correction workflow for this compound experiments.
Signaling Pathway: D-Ribose Metabolism

This compound, once it enters the cell, is primarily phosphorylated to ribose-5-phosphate (R-5-P). From there, it can enter several key metabolic pathways, most notably the pentose phosphate pathway (PPP) and nucleotide synthesis. The deuterium label can be traced through these pathways to understand their relative activities.

RiboseMetabolism DRibosed2 This compound (extracellular) Ribokinase Ribokinase DRibosed2->Ribokinase R5P Ribose-5-Phosphate-d2 Ribokinase->R5P PPP Pentose Phosphate Pathway R5P->PPP PRPP PRPP Synthesis R5P->PRPP Glycolysis Glycolysis/ Gluconeogenesis PPP->Glycolysis NucleotideSynthesis Nucleotide Synthesis PRPP->NucleotideSynthesis

Metabolic fate of intracellular this compound.

Quantitative Data Summary

Table 1: Natural Abundance of Relevant Stable Isotopes

This table provides the average natural abundances of stable isotopes relevant for correcting mass spectrometry data in metabolomics.

ElementIsotopeMass (Da)Natural Abundance (%)
Hydrogen¹H1.00782599.9885
²H (Deuterium)2.0141020.0115
Carbon¹²C12.00000098.93
¹³C13.0033551.07
Nitrogen¹⁴N14.00307499.632
¹⁵N15.0001090.368
Oxygen¹⁶O15.99491599.757
¹⁷O16.9991320.038
¹⁸O17.9991600.205

Data sourced from the IUPAC Subcommittee for Isotopic Abundance Measurements.[2]

Table 2: Example of Mass Isotopologue Distribution (MID) Correction for a Hypothetical Metabolite Derived from Ribose

Let's consider a hypothetical metabolite 'Metabolite X' with the chemical formula C₅H₁₀O₅, derived directly from ribose. The table below illustrates how the measured MID is corrected for natural abundance to yield the true tracer-derived MID.

Mass IsotopologueMeasured Abundance (%) (Uncorrected)Contribution from Natural Abundance (%)Corrected Abundance (%) (Tracer-Derived)
M+060.05.554.5
M+125.06.118.9
M+2 (from this compound)15.01.513.5
M+30.00.2-0.2 (set to 0)

Note: The "Contribution from Natural Abundance" is calculated based on the probabilities of finding ¹³C, ²H, ¹⁷O, and ¹⁸O in a C₅H₁₀O₅ molecule. The "Corrected Abundance" is the Measured Abundance minus the Natural Abundance Contribution. Negative values in the corrected data are typically set to zero, and the distribution is renormalized. This is a simplified example; actual calculations should be performed using specialized software.

References

Overcoming matrix effects in D-Ribose-d2 sample analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of D-Ribose-d2 samples by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for an analyte of interest by the presence of co-eluting compounds in the sample matrix. In the analysis of this compound in biological samples such as plasma or serum, endogenous components like salts, proteins, and particularly phospholipids can interfere with the ionization process in the mass spectrometer's source. This can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity). Ion suppression is the more common issue and can result in reduced sensitivity, poor reproducibility, and inaccurate quantification of this compound.

Q2: Why is a stable isotope-labeled internal standard like this compound used, and can it completely eliminate matrix effects?

A2: A stable isotope-labeled internal standard (SIL-IS) such as this compound is the ideal internal standard for mass spectrometry-based quantification. Because it is chemically identical to the analyte (D-Ribose), it co-elutes chromatographically and experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the SIL-IS signal, the variability introduced by matrix effects can be effectively compensated for, leading to more accurate and precise quantification. However, a SIL-IS cannot overcome the loss of sensitivity due to ion suppression.[1] If the signal of both the analyte and the internal standard is suppressed below the limit of detection, quantification will not be possible. Therefore, it is crucial to minimize matrix effects through proper sample preparation.

Q3: How can I determine if my this compound analysis is affected by matrix effects?

A3: There are two primary methods to assess matrix effects:

  • Post-Column Infusion: A solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank, extracted sample matrix is then injected. Any dip or rise in the constant signal of this compound indicates regions of ion suppression or enhancement, respectively, as matrix components elute from the column.

  • Post-Extraction Spike: The response of this compound in a standard solution is compared to the response of this compound spiked into a blank matrix sample that has already undergone the extraction procedure. A lower response in the matrix sample indicates ion suppression, while a higher response suggests ion enhancement. This method provides a quantitative measure of the matrix effect.

Q4: Which sample preparation technique is best for minimizing matrix effects in this compound analysis?

A4: The optimal sample preparation technique depends on a balance of analyte recovery, matrix component removal, and throughput needs. For a polar molecule like D-Ribose, here is a general comparison:

  • Protein Precipitation (PPT): This is the simplest and fastest method, but it is the least effective at removing matrix components other than proteins, particularly phospholipids, which are a major source of ion suppression.[2]

  • Liquid-Liquid Extraction (LLE): LLE can be more effective than PPT at removing interfering substances. However, for a highly polar analyte like D-Ribose, it can be challenging to find an organic solvent that provides high extraction recovery without also extracting interfering polar matrix components.

  • Solid-Phase Extraction (SPE): SPE is the most selective and effective method for removing matrix interferences, offering the cleanest extracts. However, it is also the most time-consuming and requires careful method development to ensure good recovery of the polar D-Ribose analyte.

For a comprehensive analysis, it is recommended to evaluate both protein precipitation and a more rigorous method like SPE during method development.

Troubleshooting Guides

Issue 1: Poor Sensitivity or No Signal for this compound
Possible Cause Troubleshooting Step
Significant Ion Suppression 1. Perform a post-column infusion experiment to identify regions of ion suppression. 2. Adjust the chromatographic method to separate the elution of this compound from these regions. 3. Improve sample cleanup using a more effective technique (e.g., switch from PPT to SPE).
Low Analyte Recovery 1. Evaluate the recovery of your current sample preparation method. For PPT, ensure the correct solvent-to-sample ratio (at least 3:1) and sufficient vortexing. 2. For LLE, ensure the chosen solvent has an appropriate polarity for D-Ribose. Derivatization may be necessary to improve extraction into an organic phase. 3. For SPE, optimize the wash and elution steps to prevent analyte loss.
Instrumental Issues 1. Ensure the mass spectrometer is properly tuned and calibrated. 2. Check for clogs in the LC system or electrospray needle. 3. Confirm the stability of the this compound standard solution.
Issue 2: High Variability in Quantitative Results (Poor Precision)
Possible Cause Troubleshooting Step
Inconsistent Matrix Effects 1. Use a stable isotope-labeled internal standard (this compound) if not already doing so. 2. Improve the sample preparation method to more effectively remove interfering matrix components. SPE generally provides the most consistent results. 3. Ensure complete protein precipitation and centrifugation to avoid aspirating precipitated protein.
Sample Preparation Inconsistency 1. Ensure precise and consistent pipetting of sample, internal standard, and solvents. 2. Standardize vortexing and centrifugation times and speeds. 3. For SPE, ensure the sorbent bed does not dry out before sample loading and that elution volumes are consistent.
Carryover 1. Inject a blank solvent sample after a high concentration sample to check for carryover. 2. Optimize the needle wash procedure on the autosampler. 3. If carryover persists, a more rigorous column wash at the end of the gradient may be needed.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Polar Analytes in Biological Matrices

Technique Typical Analyte Recovery Matrix Effect Reduction Throughput Cost per Sample Notes
Protein Precipitation (PPT) Good to Excellent (>80%)Low to ModerateHighLowSimple and fast, but often leaves significant phospholipids, leading to ion suppression.[2]
Liquid-Liquid Extraction (LLE) Variable (can be low for polar analytes)Moderate to GoodModerateModerateEffectiveness is highly dependent on the choice of solvent. Emulsion formation can be an issue.
Solid-Phase Extraction (SPE) Good to Excellent (>80%)ExcellentLow to ModerateHighProvides the cleanest extracts and lowest matrix effects but requires significant method development.[3]

Note: Recovery and matrix effect values are analyte and matrix-dependent. The values presented are typical for polar small molecules in plasma/serum and should be experimentally verified for this compound.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) with Acetonitrile
  • Sample Preparation:

    • Pipette 100 µL of plasma/serum sample into a microcentrifuge tube.

    • Add 10 µL of this compound internal standard solution.

    • Vortex briefly to mix.

  • Precipitation:

    • Add 400 µL of ice-cold acetonitrile (a 4:1 solvent-to-sample ratio).

    • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation:

    • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube or a 96-well plate, avoiding disturbance of the protein pellet.

  • Evaporation and Reconstitution (Optional but Recommended):

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

    • Vortex briefly and centrifuge to pellet any remaining insoluble material.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) - Mixed-Mode Cation Exchange

This protocol is a starting point and should be optimized for this compound.

  • Sample Pre-treatment:

    • Pipette 200 µL of plasma/serum into a microcentrifuge tube.

    • Add 20 µL of this compound internal standard solution.

    • Add 200 µL of 4% phosphoric acid in water to acidify the sample.

    • Vortex to mix.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

    • Allow the sample to pass through the sorbent at a slow, steady rate (e.g., 1-2 drops per second).

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M formic acid in water to remove salts and some polar interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

  • Elution:

    • Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

    • Vortex briefly.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Visualizations

Troubleshooting_Workflow_for_Poor_Sensitivity start Start: Poor Sensitivity/ No Signal for this compound check_is Is a stable isotope-labeled internal standard (IS) signal present? start->check_is check_recovery Evaluate Analyte Recovery (Post-Extraction Spike) check_is->check_recovery Yes instrument_check Perform Instrument Check: - Tuning & Calibration - Check for clogs - Source cleaning check_is->instrument_check No recovery_low Recovery < 70%? check_recovery->recovery_low check_matrix_effect Assess Matrix Effects (Post-Column Infusion) matrix_effect_high Significant Ion Suppression? check_matrix_effect->matrix_effect_high recovery_low->check_matrix_effect No optimize_prep Optimize Sample Preparation: - Adjust solvent/sample ratio (PPT) - Optimize wash/elution (SPE) recovery_low->optimize_prep Yes optimize_chrom Optimize Chromatography: - Adjust gradient to separate analyte from suppression zone matrix_effect_high->optimize_chrom Yes solution Problem Resolved matrix_effect_high->solution No optimize_prep->check_recovery change_prep Change Sample Prep Method: (e.g., PPT to SPE) change_prep->solution optimize_chrom->change_prep instrument_check->solution

Caption: Troubleshooting logic for poor this compound signal.

Sample_Preparation_Workflow_Comparison cluster_0 Protein Precipitation (PPT) cluster_1 Solid-Phase Extraction (SPE) ppt1 Plasma/Serum + IS ppt2 Add Acetonitrile (≥3:1) ppt1->ppt2 ppt3 Vortex & Centrifuge ppt2->ppt3 ppt4 Collect Supernatant ppt3->ppt4 analysis LC-MS/MS Analysis ppt4->analysis spe1 Plasma/Serum + IS + Acid spe3 Load Sample spe1->spe3 spe2 Condition SPE Cartridge spe2->spe3 spe4 Wash Interferences spe3->spe4 spe5 Elute Analyte spe4->spe5 spe5->analysis start Biological Sample start->ppt1 start->spe1

Caption: Comparison of PPT and SPE sample preparation workflows.

References

Technical Support Center: D-Ribose-d2 High-Concentration Cell Viability Issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering cell viability issues with high concentrations of D-Ribose-d2 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind D-Ribose-induced cell viability issues at high concentrations?

High concentrations of D-Ribose can lead to decreased cell viability primarily through two interconnected mechanisms: the formation of Advanced Glycation End Products (AGEs) and the induction of oxidative stress.[1][2][3] D-Ribose, a reducing sugar, can react non-enzymatically with proteins in a process called glycation.[3][4][5] This reaction leads to the formation of AGEs, which can cause cellular dysfunction and trigger apoptosis (programmed cell death).[1][4][5] Furthermore, the glycation process and monosaccharide autoxidation can generate reactive oxygen species (ROS), leading to oxidative stress.[2] This oxidative stress depletes intracellular antioxidants like reduced glutathione (GSH), disrupts the cytoskeleton, and causes mitochondrial depolarization, ultimately culminating in apoptosis.

Q2: At what concentrations does D-Ribose typically become cytotoxic to cells in culture?

The cytotoxic effects of D-Ribose are dose-dependent. Studies have shown that D-Ribose concentrations as low as 10 mM can significantly decrease the viability of cell lines such as human neuroblastoma (SH-SY5Y) and human embryonic kidney 293T (HEK293T) cells after a 2-day treatment.[4][5] The cytotoxic effect is more pronounced at higher concentrations, for instance, 50 mM D-Ribose.[4] In contrast, D-glucose at similar concentrations does not produce the same level of cytotoxicity.[4][5]

Q3: Are there any reagents that can mitigate the cytotoxic effects of high D-Ribose concentrations?

Yes, several inhibitors and antioxidants have been shown to counteract D-Ribose-induced cytotoxicity. These include:

  • Aminoguanidine and Pyridoxamine: These are inhibitors of protein glycation that can significantly reduce cytotoxicity by preventing the formation of AGEs.[1][2]

  • N-acetyl-L-cysteine (NAC): As an antioxidant, NAC can block D-Ribose-induced apoptosis by preventing the depletion of reduced glutathione (GSH).[6]

  • Diethylenetriaminepentaacetic acid (DTPA): This metal chelator can inhibit monosaccharide autoxidation, thereby partially reversing D-Ribose-induced cytotoxicity.[1][2]

Troubleshooting Guide

Problem 1: I am observing a significant decrease in cell viability after treating my cells with this compound, even at concentrations I expected to be non-toxic.

  • Possible Cause 1: Cell-type specific sensitivity. Different cell lines can exhibit varying sensitivities to D-Ribose.

    • Suggested Solution: Perform a dose-response experiment to determine the specific IC50 (half-maximal inhibitory concentration) of this compound for your particular cell line. Start with a broad range of concentrations to identify the toxic threshold.

  • Possible Cause 2: Extended incubation time. The cytotoxic effects of D-Ribose are time-dependent.[7]

    • Suggested Solution: Consider reducing the incubation time of your experiment. A time-course experiment can help you determine the optimal duration to observe your desired effect without excessive cell death.

  • Possible Cause 3: Instability of D-Ribose in solution. Over time, D-Ribose in solution can lead to the generation of cytotoxic byproducts.

    • Suggested Solution: Prepare fresh this compound solutions for each experiment. Avoid using old or improperly stored stock solutions.

Problem 2: My experimental results with this compound are inconsistent between experiments.

  • Possible Cause 1: Inconsistent cell health and density. The initial state of the cells can significantly impact their response to this compound.

    • Suggested Solution: Ensure that you are using cells from a similar passage number and that they are in the logarithmic growth phase at the start of each experiment. Plate cells at a consistent density for all experiments.

  • Possible Cause 2: Variability in reagent preparation.

    • Suggested Solution: Standardize your protocol for preparing the this compound solution and any other reagents. Use the same source and lot of this compound for a series of related experiments if possible.

  • Possible Cause 3: Environmental factors in the incubator. Fluctuations in CO2, temperature, or humidity can stress the cells and affect their response to treatment.

    • Suggested Solution: Regularly monitor and calibrate your incubator to ensure a stable and optimal environment for your cell cultures.[8]

Quantitative Data Summary

Cell LineD-Ribose ConcentrationIncubation TimeEffect on Cell ViabilityReference
SH-SY5Y, HEK293T10 mM2 daysSignificant decrease[4][5]
SH-SY5Y, HEK293T50 mM2 daysPronounced decrease[4][5]
HIT-T1540 mM24 hoursCytotoxicity and apoptosis[1]
Human FibroblastsNot specifiedNot specifiedApoptosis[6]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is adapted from methodologies described in studies investigating D-Ribose cytotoxicity.[4][5]

Materials:

  • 96-well cell culture plates

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • The next day, remove the medium and add fresh medium containing various concentrations of this compound. Include untreated control wells.

  • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Following incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently pipette to ensure complete dissolution and leave the plate at room temperature in the dark for at least 2 hours.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Annexin V/PI Staining for Apoptosis Detection

This protocol is based on flow cytometry methods used to assess D-Ribose-induced apoptosis.[1]

Materials:

  • 6-well cell culture plates

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with the desired concentrations of this compound for the specified time.

  • Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.

  • Wash the cell pellet twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour of staining.

Visualizations

D_Ribose_Cytotoxicity_Pathway DRibose High Concentration This compound Glycation Non-enzymatic Glycation of Proteins DRibose->Glycation ROS Reactive Oxygen Species (ROS) Generation DRibose->ROS Autoxidation AGEs Advanced Glycation End Products (AGEs) Glycation->AGEs Glycation->ROS OxidativeStress Oxidative Stress AGEs->OxidativeStress ROS->OxidativeStress GSH_Depletion GSH Depletion OxidativeStress->GSH_Depletion Mitochondria Mitochondrial Depolarization OxidativeStress->Mitochondria Apoptosis Apoptosis GSH_Depletion->Apoptosis Mitochondria->Apoptosis

Caption: Signaling pathway of this compound induced cytotoxicity.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Seed Cells Treatment 2. Treat with this compound Cell_Culture->Treatment MTT 3a. MTT Assay Treatment->MTT AnnexinV 3b. Annexin V/PI Staining Treatment->AnnexinV Spectro 4a. Spectrophotometry (Viability) MTT->Spectro FlowCyto 4b. Flow Cytometry (Apoptosis) AnnexinV->FlowCyto

Caption: Experimental workflow for assessing cell viability.

Troubleshooting_Logic Start High Cell Death Observed Concentration Is this compound concentration too high? Yes No Start->Concentration Time Is incubation time too long? Yes No Concentration:no->Time Sol_Dose Action: Perform Dose-Response Concentration:yes->Sol_Dose Cell_Health Are cells healthy and at correct density? Yes No Time:no->Cell_Health Sol_Time Action: Perform Time-Course Time:yes->Sol_Time Reagents Are reagents freshly prepared? Yes No Cell_Health:yes->Reagents Sol_Culture Action: Standardize Cell Culture Protocol Cell_Health:no->Sol_Culture Sol_Reagents Action: Prepare Fresh Reagents Reagents:no->Sol_Reagents End Re-evaluate Experiment Reagents:yes->End Sol_Dose->End Sol_Time->End Sol_Culture->End Sol_Reagents->End

Caption: Troubleshooting logic for high cell death.

References

Validation & Comparative

D-Ribose-d2 vs. 13C-Glucose for Metabolic Flux Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of metabolic flux analysis (MFA), the choice of isotopic tracer is a critical determinant of experimental success. While 13C-labeled glucose is a well-established and versatile tool, the potential of other tracers, such as deuterated D-ribose (D-Ribose-d2), warrants consideration. This guide provides an objective comparison of this compound and 13C-glucose for MFA, summarizing the current state of knowledge, available experimental data, and key methodological considerations.

Introduction to Metabolic Flux Analysis with Stable Isotope Tracers

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. By introducing a substrate labeled with a stable isotope (e.g., ¹³C or ²H) and tracking its incorporation into downstream metabolites, researchers can elucidate the activity of metabolic pathways. This approach provides a dynamic view of cellular metabolism that is not achievable through static measurements of metabolite concentrations alone.

13C-Glucose: The Gold Standard in Metabolic Flux Analysis

13C-labeled glucose is the most widely used tracer in MFA for studying central carbon metabolism. Its central role in glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle makes it an ideal probe for a wide range of metabolic investigations.

Advantages of 13C-Glucose:
  • Versatility: Various isotopomers of 13C-glucose are commercially available (e.g., [1,2-¹³C₂]glucose, [U-¹³C₆]glucose), each offering unique advantages for probing specific pathways. For instance, [1,2-¹³C₂]glucose is particularly effective for resolving fluxes through the PPP.[1]

  • Rich Information: The fragmentation patterns of 13C-labeled metabolites, as determined by mass spectrometry (MS) or nuclear magnetic resonance (NMR), provide detailed information on carbon atom transitions, enabling the precise calculation of multiple metabolic fluxes.

  • Extensive Literature and Established Protocols: A vast body of literature supports the use of 13C-glucose for MFA, with well-established experimental protocols and data analysis pipelines.

Experimental Protocol: A Typical 13C-MFA Workflow

A standard MFA experiment using 13C-glucose involves the following key steps:

  • Cell Culture: Cells are cultured in a defined medium where a known fraction of the glucose is replaced with a 13C-labeled variant.

  • Isotopic Steady State: The cells are allowed to grow until they reach an isotopic steady state, where the labeling pattern of intracellular metabolites becomes constant over time.

  • Metabolite Extraction: Intracellular metabolites are rapidly extracted to quench enzymatic activity and preserve the in vivo labeling patterns.

  • Analytical Measurement: The isotopic labeling of key metabolites, often proteinogenic amino acids or intracellular intermediates, is measured using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

  • Flux Calculation: The measured labeling data, along with other physiological data (e.g., growth rate, substrate uptake, and product secretion rates), are used to constrain a metabolic model and calculate intracellular fluxes.

G cluster_0 Experimental Workflow cluster_1 Data Analysis Cell Culture with 13C-Glucose Cell Culture with 13C-Glucose Achieve Isotopic Steady State Achieve Isotopic Steady State Cell Culture with 13C-Glucose->Achieve Isotopic Steady State Incubation Metabolite Extraction Metabolite Extraction Achieve Isotopic Steady State->Metabolite Extraction Quenching LC-MS/GC-MS Analysis LC-MS/GC-MS Analysis Metabolite Extraction->LC-MS/GC-MS Analysis Measurement Flux Calculation Flux Calculation LC-MS/GC-MS Analysis->Flux Calculation Data Input Metabolic Model Metabolic Model Metabolic Model->Flux Calculation Physiological Data Physiological Data Physiological Data->Flux Calculation G Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P PPP Pentose Phosphate Pathway G6P->PPP Glycolysis Glycolysis F6P->Glycolysis F6P->PPP Pyruvate Pyruvate Glycolysis->Pyruvate Glycolysis->PPP Lactate Lactate Pyruvate->Lactate TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle Ribose5P Ribose-5-P PPP->Ribose5P NADPH NADPH PPP->NADPH Nucleotides Nucleotides Ribose5P->Nucleotides

References

A Head-to-Head Comparison: D-Ribose-d2 vs. D-Ribose-13C5 for Advanced Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of metabolic analysis, the choice of isotopic tracer is paramount. This guide provides an in-depth comparison of two key stable isotope-labeled versions of D-Ribose: D-Ribose-d2 (deuterated) and D-Ribose-13C5 (carbon-13). By examining their respective strengths and weaknesses, supported by experimental data and detailed protocols, this guide aims to equip researchers with the knowledge to select the optimal tracer for their specific metabolic investigations.

D-Ribose is a fundamental pentose sugar that plays a central role in cellular metabolism. It is a key component of adenosine triphosphate (ATP), the primary energy currency of the cell, and a precursor for the synthesis of nucleotides, nucleic acids (RNA and DNA), and the coenzyme nicotinamide adenine dinucleotide (NAD).[1][2] The Pentose Phosphate Pathway (PPP) is the primary metabolic route for the synthesis and interconversion of D-Ribose.[3][4] Stable isotope-labeled D-Ribose is an invaluable tool for tracing its metabolic fate and quantifying fluxes through these critical pathways.

Properties and Performance Comparison

The choice between this compound and D-Ribose-13C5 hinges on the specific research question, the analytical platform available, and the potential for isotopic effects to influence the biological system under investigation. While direct comparative studies are scarce, the known properties of deuterium and carbon-13 labeling provide a strong basis for comparison.

FeatureThis compoundD-Ribose-13C5
Isotopic Stability Can be prone to exchange or scrambling of deuterium atoms, especially if the label is at an exchangeable position.[5]Highly stable, with the 13C label being covalently bound within the carbon backbone.[6]
Physicochemical Properties The difference in mass between deuterium and hydrogen can lead to altered chromatographic retention times compared to the unlabeled analog.[5] This is known as the "isotope effect".Minimal difference in physicochemical properties compared to unlabeled D-Ribose, resulting in co-elution during chromatography.[6]
Kinetic Isotope Effect (KIE) The cleavage of a C-D bond is slower than a C-H bond, which can alter the rates of enzymatic reactions.[1] This can be a tool to study reaction mechanisms but may also perturb the system.The KIE for 13C is generally much smaller and often considered negligible in most biological systems.
Analytical Detection Typically analyzed by mass spectrometry (MS), where the mass shift is easily detected. NMR spectroscopy can also be used.Readily detected by both MS and Nuclear Magnetic Resonance (NMR) spectroscopy, providing rich positional information.[7]
Cost Generally less expensive to synthesize than fully labeled 13C compounds.Typically more expensive due to the higher cost of 13C-enriched starting materials.[6]

Experimental Data Summary

D-Ribose-13C5 for Pentose Phosphate Pathway (PPP) Flux Analysis:

Studies utilizing [1,2-¹³C₂]glucose, a precursor to ribose-5-phosphate in the PPP, have demonstrated the power of ¹³C labeling in dissecting this pathway. The distribution of ¹³C isotopologues in downstream metabolites like lactate and ribose moieties of nucleotides allows for the quantification of relative flux through the oxidative and non-oxidative branches of the PPP.[8]

MetaboliteIsotopologueRelative Abundance (%) in Hep G2 cells[8]Pathway Indication
Lactatem+11.9Pentose Phosphate Pathway
m+210Glycolysis
Ribose[1-¹³C]-PPP and Transketolase/Transaldolase activity
[5-¹³C]-PPP and Transketolase/Transaldolase activity
[1,2-¹³C₂]-Direct labeling from [1,2-¹³C₂]glucose
[4,5-¹³C₂]-PPP and Transketolase/Transaldolase activity

Note: Specific quantitative values for ribose isotopologues were not provided in the abstract but the presence of these isotopomers demonstrates the utility of the approach.

This compound and the Kinetic Isotope Effect:

While specific flux data for this compound is not available, the principle of the deuterium kinetic isotope effect (KIE) is well-established. The KIE can be exploited to investigate enzyme mechanisms. For instance, in reactions involving the cleavage of a C-H bond, substituting hydrogen with deuterium will slow down the reaction rate. This effect can be used to determine if a particular step is rate-limiting.[1] However, this alteration of reaction rates can also be a drawback if the goal is to trace the metabolic fate of the molecule without perturbing the system.

Signaling Pathways and Experimental Workflows

Pentose Phosphate Pathway (PPP)

The PPP is central to D-Ribose metabolism. It consists of an oxidative branch that produces NADPH and a non-oxidative branch that interconverts pentose phosphates.

Caption: The Pentose Phosphate Pathway.

Experimental Workflow for Stable Isotope Tracing

A typical workflow for a stable isotope tracing experiment in cell culture involves several key steps, from labeling the cells to analyzing the isotopic enrichment in metabolites.

Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis CellCulture 1. Cell Culture IsotopeLabeling 2. Isotope Labeling (this compound or D-Ribose-13C5) CellCulture->IsotopeLabeling Quenching 3. Quenching Metabolism IsotopeLabeling->Quenching Extraction 4. Metabolite Extraction Quenching->Extraction LCMS 5. LC-MS/MS or GC-MS Analysis Extraction->LCMS NMR NMR Analysis (optional) Extraction->NMR DataProcessing 6. Data Processing (Peak Integration, Isotopologue Distribution) LCMS->DataProcessing NMR->DataProcessing FluxAnalysis 7. Metabolic Flux Analysis DataProcessing->FluxAnalysis

Caption: Stable Isotope Tracing Workflow.

Experimental Protocols

Cell Culture and Isotope Labeling Protocol (Adapted for D-Ribose Tracers)

This protocol is a general guideline for labeling adherent mammalian cells with either this compound or D-Ribose-13C5.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • D-Ribose-free medium

  • Dialyzed Fetal Bovine Serum (dFBS)

  • This compound or D-Ribose-13C5

  • Phosphate-Buffered Saline (PBS)

  • 6-well plates

Procedure:

  • Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of harvesting. Culture cells in complete medium overnight.[9]

  • The next day, remove the complete medium and wash the cells once with PBS.

  • Replace the medium with D-Ribose-free medium supplemented with dFBS and the desired concentration of either this compound or D-Ribose-13C5. The concentration should be similar to that of glucose in standard media (e.g., 5-25 mM), depending on the experimental goals.[9]

  • Incubate the cells for a predetermined time course. The duration of labeling will depend on the pathway of interest, with rapid pathways like glycolysis and the PPP reaching isotopic steady-state within minutes to hours.[9]

Metabolite Quenching and Extraction Protocol

Rapidly halting metabolic activity is crucial for obtaining an accurate snapshot of the metabolome.

Materials:

  • Liquid nitrogen

  • Cold 80% Methanol (-80°C)

  • Cell scraper

  • Microcentrifuge tubes

Procedure:

  • Remove the culture plate from the incubator and aspirate the labeling medium.

  • Immediately place the plate on a bed of dry ice or in a liquid nitrogen bath to quench metabolism.

  • Add 1 mL of cold 80% methanol to each well.[9]

  • Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Vortex the tubes vigorously for 30 seconds.

  • Centrifuge at maximum speed for 10 minutes at 4°C.

  • Transfer the supernatant containing the metabolites to a new tube.

  • The metabolite extract can be stored at -80°C or dried down for analysis.

GC-MS Analysis of Labeled Ribose (from RNA)

This protocol provides a method for analyzing the isotopic enrichment of ribose derived from cellular RNA.[7]

Materials:

  • Cell pellet containing RNA

  • Hydrochloric acid (HCl)

  • Derivatization reagents (e.g., hydroxylamine, propionic anhydride)

  • GC-MS system

Procedure:

  • Hydrolysis: Hydrolyze the RNA in the cell pellet with HCl to release the constituent ribonucleosides.

  • Derivatization: Derivatize the released ribose using a method such as aldonitrile pentapropionate derivatization.[7]

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS. The gas chromatograph will separate the derivatized ribose from other components. The mass spectrometer will then fragment the ribose derivative, and the mass-to-charge ratio of the fragments can be used to determine the isotopic labeling pattern.[7]

  • Data Analysis: Analyze the mass spectra to determine the relative abundance of different isotopologues of ribose. This information can then be used to calculate metabolic fluxes.

Conclusion

Both this compound and D-Ribose-13C5 are powerful tools for investigating metabolic pathways.

  • D-Ribose-13C5 is the preferred tracer for most metabolic flux analysis studies due to its high isotopic stability and minimal isotope effect, which ensures that the metabolic system is not significantly perturbed. The ability to use both MS and NMR for analysis provides comprehensive data on isotopic enrichment and positional information.

  • This compound offers a more cost-effective option and can be a valuable tool for studying kinetic isotope effects and elucidating enzymatic mechanisms. However, researchers must be mindful of the potential for altered chromatographic behavior and the perturbation of metabolic reaction rates.

Ultimately, the selection between this compound and D-Ribose-13C5 should be guided by the specific scientific question, the analytical capabilities of the laboratory, and a thorough understanding of the potential impacts of the chosen isotope on the biological system.

References

A Researcher's Guide to Cross-Validating RNA Dynamics with Gene Expression Analysis: A Focus on D-Ribose-d2 Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance of gene expression is paramount. While steady-state mRNA levels provide a snapshot of cellular activity, they often mask the dynamic processes of RNA synthesis and degradation that truly govern cellular responses. Metabolic labeling techniques offer a window into these dynamics. This guide provides a comparative overview of D-Ribose-d2 labeling and other metabolic labeling methods, offering a framework for cross-validating these kinetic data with conventional gene expression profiles.

The Principle of Metabolic Labeling

Metabolic labeling of RNA is a powerful technique to measure the rates of RNA synthesis and decay.[1][2] The core principle involves introducing a non-radioactive, labeled precursor molecule (a nucleoside analog or a stable isotope) into cell culture or an organism. This label is incorporated into newly transcribed RNA molecules.[3] By tracking the labeled RNA over time, researchers can quantify the rates of transcription and turnover for specific genes or across the entire transcriptome.[4]

One common approach is to use nucleoside analogs like 4-thiouridine (4sU), which can be selectively isolated.[3][5][6] An alternative, and the focus of this guide, is the use of stable isotopes like Deuterium (²H or D). This compound, a deuterated form of ribose, is incorporated into the ribose backbone of newly synthesized RNA. The extent of this incorporation can be precisely measured using mass spectrometry.[7]

Experimental Workflow: From Labeling to Data Integration

The general workflow for a metabolic labeling experiment coupled with gene expression analysis involves several key steps. The goal is to compare the abundance of newly synthesized (labeled) RNA with the total cellular RNA population.[8]

experimental_workflow cluster_labeling Cell Culture & Labeling cluster_extraction RNA Processing cluster_analysis Analysis cell_culture 1. Cell Culture labeling 2. Introduce this compound cell_culture->labeling Incubate harvest 3. Harvest Cells at Time Points labeling->harvest rna_extraction 4. Total RNA Extraction harvest->rna_extraction gc_ms 5a. GC-MS Analysis (for this compound enrichment) rna_extraction->gc_ms Quantify Labeled RNA rna_seq 5b. RNA-Seq (for total gene expression) rna_extraction->rna_seq Profile Total RNA data_integration 6. Data Integration & Modeling gc_ms->data_integration rna_seq->data_integration

Caption: General experimental workflow for this compound labeling and gene expression analysis.

This workflow allows for the direct comparison of RNA synthesis rates with overall transcript abundance, providing a more complete picture of gene regulation.

Comparison of Metabolic Labeling Techniques

While this compound labeling is a powerful technique, several other methods are commonly used, each with its own advantages and disadvantages. The choice of method often depends on the specific biological question, the experimental system, and available resources. A systematic evaluation of different RNA labeling protocols has demonstrated high inter-method reliability, suggesting that the choice can be guided by practical considerations.[9]

Technique Label Detection Method Advantages Disadvantages
This compound Labeling Deuterated RiboseGas Chromatography-Mass Spectrometry (GC-MS)Can be used for long-term studies in vivo; minimal perturbation to cellular processes.[7]Requires specialized equipment (GC-MS); lower throughput for transcriptome-wide analysis compared to sequencing-based methods.
4sU-Labeling (e.g., SLAM-seq) 4-thiouridine (4sU)Thiol-specific biotinylation and purification, or T-to-C conversion during reverse transcription for sequencing.[5][10]High-throughput and compatible with standard RNA-seq workflows; provides single-nucleotide resolution.[10]Can be cytotoxic at high concentrations; may affect pre-mRNA splicing and stability.[11]
BrU-Labeling (e.g., BRIC-seq) 5-bromouridine (BrU)Immunoprecipitation with BrU-specific antibodies.[10]Allows for pulse-chase experiments to specifically measure RNA degradation.[10]Antibody-based enrichment can introduce bias; may not be as efficient as biotin-based purification.
Transcription Inhibition Actinomycin D, α-amanitinStandard gene expression analysis (e.g., qRT-PCR, RNA-seq) over time.Simple to implement; does not require specialized reagents for labeling.Indirectly measures decay by blocking synthesis; can have significant off-target effects on cellular physiology.[8]

Experimental Protocols

Protocol 1: this compound Labeling for RNA Synthesis Rate Measurement

This protocol is adapted from methodologies for stable isotope labeling to measure RNA turnover.[7]

  • Cell Culture and Labeling: Culture cells to the desired confluency. Replace the standard medium with a medium containing a known concentration of this compound. For in vivo studies, D₂O can be administered orally.[7]

  • Time-Course Harvesting: Harvest cells at various time points after the introduction of the label. The timing will depend on the expected turnover rate of the RNA population of interest.

  • RNA Extraction: Extract total RNA from the harvested cells using a standard protocol (e.g., TRIzol extraction followed by column purification).

  • RNA Hydrolysis and Derivatization: Hydrolyze the RNA to release the individual ribonucleosides. Derivatize the ribose to a form suitable for GC-MS analysis (e.g., by adding O-benzylhydroxylamine and acetyl groups).[7]

  • GC-MS Analysis: Analyze the derivatized ribose using GC-MS to determine the ratio of labeled (M+1) to unlabeled (M) ribose.

  • Calculation of Fractional Synthesis Rate (FSR): Calculate the FSR based on the enrichment of this compound in the RNA pool over time, corrected for the precursor enrichment.[7]

Protocol 2: 4sU-Labeling for Nascent RNA Sequencing

This protocol is a generalized procedure based on common 4sU-labeling techniques.[3]

  • Cell Culture and Labeling: Add 4sU to the cell culture medium at a final concentration typically between 40 µM and 200 µM and incubate for a defined period (the "pulse").[10][11]

  • RNA Extraction: Harvest cells and extract total RNA.

  • Thiol-Specific Biotinylation: Treat the total RNA with a biotinylating agent (e.g., MTSEA biotin-XX) that specifically reacts with the thiol group on the 4sU.

  • Purification of Labeled RNA: Use streptavidin-coated magnetic beads to capture the biotinylated, newly transcribed RNA. Wash the beads to remove unlabeled, pre-existing RNA.[6]

  • Elution and Library Preparation: Elute the captured RNA and prepare a library for next-generation sequencing.

  • Sequencing and Data Analysis: Sequence the library and align the reads to a reference genome. The resulting data represents the population of newly synthesized transcripts during the labeling period.

Cross-Validation and Data Integration

The true power of these methods comes from integrating the kinetic data from metabolic labeling with the steady-state data from total RNA sequencing. This allows for a deconvolution of the contributions of RNA synthesis and decay to the observed changes in gene expression.

data_integration cluster_data Input Data cluster_model Kinetic Modeling cluster_output Output Parameters labeled_rna Labeled RNA Abundance (from this compound or 4sU) model Mathematical Model of RNA Turnover labeled_rna->model total_rna Total RNA Abundance (from RNA-Seq) total_rna->model synthesis_rate RNA Synthesis Rate (ks) model->synthesis_rate decay_rate RNA Decay Rate (kd) model->decay_rate synthesis_rate->total_rna contributes to decay_rate->total_rna contributes to

Caption: Conceptual diagram of integrating kinetic and steady-state RNA data.

By comparing the fold-change in newly transcribed RNA to the fold-change in total mRNA under different conditions (e.g., before and after a stimulus), researchers can determine whether a change in gene expression is driven primarily by an increase in transcription, a decrease in degradation, or a combination of both.[8]

Application in Signaling Pathway Analysis: The mTOR Pathway

The mTOR (mechanistic target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism. It exerts significant control over gene expression, in part by regulating ribosome biogenesis and protein synthesis.[12] The expression of mTOR-related transcripts is associated with advancing age in humans.[12]

Metabolic labeling with this compound can be a powerful tool to dissect the effects of mTOR signaling on RNA dynamics. For example, by inhibiting mTOR with rapamycin and measuring RNA synthesis rates, researchers can identify genes whose transcription is directly regulated by the mTOR pathway.

mtor_pathway cluster_input Upstream Signals cluster_core mTOR Signaling Core cluster_output Downstream Effects growth_factors Growth Factors mtorc1 mTORC1 growth_factors->mtorc1 nutrients Nutrients nutrients->mtorc1 s6k1 S6K1 mtorc1->s6k1 four_ebp1 4E-BP1 mtorc1->four_ebp1 Inhibits transcription Gene Transcription mtorc1->transcription Regulates translation Protein Synthesis s6k1->translation Promotes four_ebp1->translation Represses

Caption: Simplified mTOR signaling pathway and its impact on gene expression.

By combining this compound labeling with gene expression profiling, one could, for instance, demonstrate that mTOR inhibition leads to a rapid decrease in the synthesis of ribosomal protein transcripts, which in turn contributes to the overall reduction in protein synthesis capacity. This level of detail is not achievable with steady-state gene expression analysis alone.

References

A Comparative Guide to the Quantification Accuracy of D-Ribose-d2 Versus 13C-Labeled Ribose Tracers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the quantification accuracy of D-Ribose-d2 against carbon-13 (¹³C)-labeled ribose isotopic tracers in metabolic studies. The selection of an appropriate tracer is critical for the precision and reliability of metabolic flux analysis and related quantitative methodologies. This document summarizes the key performance characteristics of each tracer type, supported by established principles in mass spectrometry and available experimental data. Detailed experimental protocols for the utilization of these tracers are also provided.

Principles of Isotopic Tracers in Quantification

Stable isotope-labeled internal standards are essential in quantitative mass spectrometry to correct for variability during sample preparation and ionization. Ideally, an internal standard should be chemically identical to the analyte of interest, co-elute chromatographically, and not suffer from isotopic exchange. Both deuterium (²H or D) and carbon-13 (¹³C) are widely used for labeling, but their intrinsic properties can influence the accuracy of quantification.

This compound is a deuterated form of D-Ribose, where one or more hydrogen atoms are replaced by deuterium. It is often used as an internal standard in quantitative analyses.

¹³C-Labeled Ribose (e.g., [U-¹³C₅]D-ribose) has carbon atoms replaced with the stable isotope ¹³C. It is a common tracer in metabolic flux analysis to track the fate of the ribose carbon skeleton.

Quantitative Performance Comparison

While direct head-to-head studies on the quantification accuracy of this compound versus ¹³C-Ribose are not extensively available in published literature, a comparison can be drawn from the well-documented behaviors of deuterium and ¹³C-labeled standards in mass spectrometry. The general consensus in the scientific community is that ¹³C-labeled standards offer superior performance in terms of accuracy and precision.

ParameterThis compound (Deuterium Labeled)¹³C-Labeled RiboseRationale & References
Chromatographic Co-elution May exhibit a slight retention time shift compared to the unlabeled analyte.Co-elutes perfectly with the unlabeled analyte.The larger relative mass difference between deuterium and hydrogen can lead to different physicochemical properties, affecting chromatographic separation. ¹³C isotopes have a much smaller relative mass difference, resulting in virtually identical chromatographic behavior.[1][2][3]
Isotopic Stability Risk of back-exchange of deuterium with hydrogen from the solvent, especially if the label is on an exchangeable position (e.g., hydroxyl groups).The ¹³C-C bond is stable, and there is no risk of isotopic exchange during sample processing and analysis.Deuterium atoms, particularly those bonded to heteroatoms, can be labile and exchange with protons in the surrounding environment, leading to a loss of the isotopic label and inaccurate quantification.[1][4]
Interference from Natural Isotopes Lower mass difference can sometimes lead to interference from the M+2 isotope peak of the unlabeled analyte, especially with low-resolution mass spectrometers.Higher mass difference (e.g., +5 for [U-¹³C₅]D-ribose) minimizes the risk of interference from the natural isotopic abundance of the unlabeled analyte.Naturally occurring heavy isotopes in the analyte can contribute to the signal of a low-mass labeled internal standard, leading to inaccuracies.[5]
Commercial Availability & Cost Generally more readily available and less expensive to synthesize.Can be more expensive and less readily available for specific labeling patterns.The synthesis of ¹³C-labeled compounds is often more complex and costly than deuteration.[6]

Experimental Protocols

Protocol 1: Quantification of Ribose using a ¹³C-Labeled Internal Standard

This protocol is adapted from established methods for ¹³C metabolic flux analysis where ribose is quantified from hydrolyzed RNA.

1. Cell Culture and Labeling:

  • Culture cells in a medium containing a ¹³C-labeled substrate (e.g., [U-¹³C₆]glucose) to achieve isotopic steady-state.

  • Harvest cells and quench metabolism rapidly, for example, with cold methanol.

2. RNA Extraction and Hydrolysis:

  • Extract total RNA from the cell pellet using a standard RNA extraction kit or protocol.

  • To the dried RNA pellet, add 50 µL of 6N HCl and incubate for 30 minutes at 30°C.

  • Add 250 µL of water to dilute the acid to 1N and incubate for 60 minutes at 110°C to hydrolyze the RNA into its constituent ribonucleosides.[1]

  • Neutralize the sample with 50 µL of 5N NaOH and dry the sample.

3. Derivatization for GC-MS Analysis:

  • To the dried hydrolysate, add 50 µL of 2 wt% hydroxylamine hydrochloride in pyridine and incubate for 60 minutes at 90°C.

  • Add 100 µL of propionic anhydride and incubate at 60°C for 30 minutes to form aldonitrile propionate derivatives of the released ribose.[1]

4. LC-MS/MS or GC-MS Analysis:

  • Reconstitute the derivatized sample in a suitable solvent.

  • Spike the sample with a known concentration of [U-¹³C₅]D-ribose as an internal standard if the experimental tracer is not fully labeled.

  • Analyze the sample using a validated LC-MS/MS or GC-MS method.

  • Create a calibration curve using known concentrations of unlabeled D-ribose and the ¹³C-labeled internal standard.

  • Quantify the amount of ribose in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 2: General Procedure for Quantification using this compound as an Internal Standard

This protocol outlines a general workflow for using this compound as an internal standard for the quantification of unlabeled D-Ribose.

1. Sample Preparation:

  • Prepare the biological sample (e.g., plasma, cell extract) containing the D-Ribose to be quantified.

  • Spike the sample with a known concentration of this compound at the earliest stage of sample preparation to account for extraction losses.

2. Chromatographic Separation:

  • Use a validated liquid chromatography method to separate D-Ribose from other components in the sample matrix. A common approach is Hydrophilic Interaction Liquid Chromatography (HILIC).

  • Optimize the mobile phase and gradient to achieve good peak shape and separation for both D-Ribose and this compound. Be aware of potential retention time shifts between the deuterated standard and the native analyte.

3. Mass Spectrometry Detection:

  • Use a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode for sensitive and selective detection.

  • Establish specific precursor-to-product ion transitions for both D-Ribose and this compound. For example, for unlabeled D-ribose, a transition of m/z 184.962 → m/z 35.167 has been reported in negative ion mode.[7]

  • Optimize MS parameters such as collision energy and ion source settings for both molecules.

4. Quantification:

  • Prepare a calibration curve by analyzing standards containing known concentrations of unlabeled D-Ribose and a constant concentration of this compound.

  • Plot the ratio of the peak area of the D-Ribose MRM transition to the peak area of the this compound MRM transition against the concentration of D-Ribose.

  • Determine the concentration of D-Ribose in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

PentosePhosphatePathway G6P Glucose-6-Phosphate Ru5P Ribulose-5-Phosphate G6P->Ru5P Oxidative Phase (NADPH production) F6P Fructose-6-Phosphate GAP Glyceraldehyde-3-Phosphate GAP->F6P X5P Xylulose-5-Phosphate GAP->X5P S7P Sedoheptulose-7-Phosphate S7P->F6P Transaldolase E4P Erythrose-4-Phosphate S7P->E4P Transaldolase E4P->F6P X5P->F6P X5P->GAP Transketolase Ru5P->X5P R5P Ribose-5-Phosphate Ru5P->R5P R5P->S7P Transketolase PRPP PRPP R5P->PRPP Nucleotides Nucleotides PRPP->Nucleotides

Caption: The Pentose Phosphate Pathway, a key metabolic route for ribose synthesis.

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Culture Cell Culture with Isotopic Tracer Harvest Harvest & Quench Culture->Harvest Spike Spike with Internal Standard Harvest->Spike Extract Extraction Spike->Extract Derivatization Derivatization (optional) Extract->Derivatization LCMS LC-MS/MS Analysis Derivatization->LCMS Quant Quantification (Peak Area Ratio) LCMS->Quant Flux Metabolic Flux Calculation Quant->Flux

Caption: General experimental workflow for isotopic tracer-based quantification.

Conclusion

For the highest accuracy and precision in quantitative metabolic studies involving D-Ribose, ¹³C-labeled ribose is the recommended isotopic tracer and internal standard . Its chemical stability and identical chromatographic behavior to the unlabeled analyte minimize potential sources of error that can be associated with deuterium-labeled standards. While this compound may be a more cost-effective option, researchers must carefully validate their methods to account for potential chromatographic shifts and isotopic instability to ensure reliable results. The choice of tracer will ultimately depend on the specific requirements of the study, the available instrumentation, and budgetary considerations.

References

Comparative Analysis of D-Ribose-d2 Metabolism in Wild-Type vs. Transketolase (TKT) Knockout Cells: A Predictive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-ribose is a central molecule in cellular metabolism, serving as a critical precursor for the synthesis of nucleotides (ATP, GTP, etc.), nucleic acids (RNA and DNA), and the coenzyme NAD(P)H. The metabolic fate of D-ribose is intricately linked to the pentose phosphate pathway (PPP), a fundamental route for generating reducing equivalents (NADPH) and synthesizing nucleotide precursors. Stable isotope tracers, such as D-Ribose-d2, are powerful tools for elucidating the flux through these pathways under various cellular conditions.

Predicted Quantitative Data from this compound Tracer Experiments

The following table summarizes the expected differential labeling patterns of key metabolites following the introduction of a this compound tracer in wild-type versus TKT knockout cells. These predictions are based on the known metabolic consequences of TKT deficiency, which include the accumulation of pentose phosphate pathway intermediates and a reduction in the flux towards glycolysis.[1][2][3]

MetaboliteExpected this compound Label Incorporation in Wild-Type CellsPredicted this compound Label Incorporation in TKT Knockout CellsRationale for Predicted Difference
Ribose-5-phosphate (R5P) HighSignificantly Higher In TKT knockout cells, the downstream conversion of R5P is blocked, leading to its accumulation.[2]
Sedoheptulose-7-phosphate (S7P) ModerateSignificantly Lower TKT is directly responsible for the synthesis of S7P from R5P and Xylulose-5-phosphate.
Erythrose-4-phosphate (E4P) ModerateSignificantly Lower TKT activity is required for the production of E4P in the non-oxidative PPP.
Fructose-6-phosphate (F6P) ModerateSignificantly Lower The flux from the PPP to glycolysis, which produces F6P, is impaired in the absence of TKT.[1]
Glyceraldehyde-3-phosphate (G3P) ModerateSignificantly Lower TKT deficiency reduces the conversion of pentose phosphates into the glycolytic intermediate G3P.[3]
Purine Nucleotides (e.g., ATP, GTP) HighHigh (Potentially similar or slightly lower) While R5P is a direct precursor, downstream effects on cellular energy and nucleotide salvage pathways may influence the overall labeling of the nucleotide pool.
Pyruvate Low to ModerateSignificantly Lower Reduced flux into glycolysis from the PPP in TKT knockout cells will decrease the pool of labeled pyruvate derived from this compound.[3]

Signaling Pathways and Experimental Workflows

Metabolic Fate of this compound

The diagram below illustrates the metabolic pathway of this compound in wild-type cells and the predicted disruption in TKT knockout cells. In wild-type cells, this compound is phosphorylated to Ribose-5-phosphate-d2, which can then be utilized for nucleotide synthesis or enter the non-oxidative PPP. TKT facilitates the conversion of pentose phosphates back into glycolytic intermediates. In TKT knockout cells, this latter pathway is blocked, leading to an accumulation of labeled Ribose-5-phosphate.

cluster_0 Wild-Type Cells cluster_1 TKT Knockout Cells This compound This compound R5P-d2 Ribose-5-Phosphate-d2 This compound->R5P-d2 Nucleotides-d2 Nucleotide Synthesis R5P-d2->Nucleotides-d2 TKT_WT Transketolase R5P-d2->TKT_WT Glycolysis-d2 Glycolysis Intermediates TKT_WT->Glycolysis-d2 D-Ribose-d2_KO This compound R5P-d2_KO Ribose-5-Phosphate-d2 (Accumulates) D-Ribose-d2_KO->R5P-d2_KO Nucleotides-d2_KO Nucleotide Synthesis R5P-d2_KO->Nucleotides-d2_KO TKT_KO Transketolase (Inactive) R5P-d2_KO->TKT_KO Glycolysis-d2_KO Glycolysis Intermediates TKT_KO->Glycolysis-d2_KO

Metabolic fate of this compound in wild-type vs. TKT knockout cells.
Experimental Workflow for this compound Tracer Analysis

The following diagram outlines the key steps in a typical stable isotope tracing experiment, from cell culture to data analysis.

start Culture Wild-Type and TKT Knockout Cells incubation Incubate with this compound Tracer start->incubation quenching Quench Metabolism and Harvest Cells incubation->quenching extraction Metabolite Extraction quenching->extraction analysis LC-MS/MS Analysis extraction->analysis data_processing Data Processing and Isotopologue Analysis analysis->data_processing interpretation Metabolic Flux Interpretation data_processing->interpretation

Experimental workflow for this compound tracer analysis.

Experimental Protocols

This section provides a representative protocol for a this compound stable isotope tracing experiment in cultured mammalian cells.

1. Cell Culture and Labeling

  • Cell Lines: Wild-type and TKT knockout cells of the same genetic background.

  • Culture Conditions: Culture cells in standard growth medium to ~75-80% confluency. For the experiment, switch to a labeling medium containing this compound. The standard glucose in the medium should be replaced with the labeled ribose to ensure tracer incorporation. Use dialyzed fetal bovine serum (FBS) to minimize the presence of unlabeled ribose.[4][5]

  • Labeling Duration: The duration of labeling depends on the metabolic pathway of interest. For nucleotide synthesis, a labeling time of 24 hours is often sufficient to approach isotopic steady-state.[6]

2. Metabolite Extraction

  • Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Extraction: Add a pre-chilled extraction solvent, typically 80% methanol, to the cell culture plate on dry ice. Scrape the cells and transfer the cell lysate/solvent mixture to a microcentrifuge tube.[7]

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris and proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the metabolites.

  • Drying: Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac). Store the dried extracts at -80°C until analysis.[4]

3. LC-MS/MS Analysis

  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS), often a mixture of water and an organic solvent like acetonitrile.

  • Chromatography: Separate the metabolites using a hydrophilic interaction liquid chromatography (HILIC) column, which is well-suited for polar metabolites like sugar phosphates.

  • Mass Spectrometry: Analyze the eluting metabolites using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to accurately measure the mass-to-charge ratio (m/z) of the parent ions and their fragments. This allows for the differentiation of deuterated (labeled) and non-deuterated (unlabeled) isotopologues of each metabolite.[8][9]

4. Data Analysis

  • Peak Integration: Integrate the chromatographic peaks for each metabolite and its isotopologues.

  • Isotopologue Distribution: Determine the relative abundance of each isotopologue (M+0, M+1, M+2, etc.) for every metabolite of interest. The 'M' represents the monoisotopic mass of the unlabeled metabolite.

  • Metabolic Flux Analysis: Use the isotopologue distribution data to calculate the relative contribution of the this compound tracer to each metabolite pool. This provides a quantitative measure of the metabolic flux through the pathways of interest.[10]

Disclaimer: This guide is intended for informational and planning purposes. The predicted outcomes are based on established biochemical pathways and may vary depending on the specific cell line, experimental conditions, and analytical methods used. Direct experimental validation is necessary to confirm these predictions.

References

Unveiling Enzymatic Mechanisms: A Comparative Guide to the Kinetic Isotope Effect of D-Ribose-d2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricacies of enzyme mechanisms is paramount. The kinetic isotope effect (KIE) is a powerful tool for elucidating these mechanisms, providing insights into transition states and rate-limiting steps. This guide offers a comparative analysis of the KIE of D-Ribose-d2 in enzymatic reactions, presenting supporting data and detailed experimental protocols to aid in the design and interpretation of such studies.

The substitution of a hydrogen atom with its heavier isotope, deuterium, can lead to a change in the rate of a chemical reaction. This phenomenon, known as the deuterium kinetic isotope effect (kH/kD), is a cornerstone of mechanistic enzymology.[1][2] A normal KIE (kH/kD > 1) suggests that the C-H bond is being broken in the rate-determining step of the reaction.[1][3] Conversely, an inverse KIE (kH/kD < 1) can indicate changes in hybridization or steric effects at the labeled position.[3] The magnitude of the KIE provides valuable information about the transition state of a reaction.[4][5]

This compound as a Mechanistic Probe

D-Ribose is a central molecule in various metabolic pathways, serving as a precursor for the synthesis of nucleotides and nucleic acids.[6] The use of D-Ribose labeled with deuterium at specific positions (e.g., this compound) allows researchers to probe the mechanisms of enzymes that process this sugar, such as ribokinases, isomerases, and ribosyltransferases.

While specific quantitative data for the KIE of this compound across a wide range of enzymes is not broadly published in comparative tables, the principles of KIE analysis can be applied to predict and interpret the outcomes of such experiments. The expected KIE will depend on the specific enzymatic reaction and the position of the deuterium label.

Comparison of Isotopic Labeling Strategies

The choice of isotopic label is critical for a successful KIE experiment. While this compound is a powerful tool, other labeled variants of D-Ribose or alternative substrates can provide complementary information.

Isotopic LabelInformation GainedPotential KIEConsiderations
D-Ribose-1-d Probes reactions involving the anomeric carbon, such as those catalyzed by mutarotases or some glycosyltransferases.Primary or secondary, depending on the mechanism.Synthesis can be complex.
D-Ribose-2-d2 Investigates reactions where the C2-H bond is cleaved or its environment is altered, common in isomerases and epimerases.Can be a significant primary KIE if the C-H bond is broken in the rate-limiting step.The specific stereochemistry of the deuterium label is important.
D-Ribose-5-d2 Useful for studying enzymes that act on the C5 position, such as kinases that phosphorylate the 5'-hydroxyl group.Likely a secondary KIE, reflecting changes in hybridization or steric environment.The effect may be small and require precise measurement techniques.[7]
¹³C-Ribose A heavy-atom isotope that can probe reactions involving carbon bond cleavage or formation.Typically smaller than deuterium KIEs (e.g., 1.02-1.10).[1]Requires sensitive analytical methods like isotope ratio mass spectrometry.[7]
¹⁸O-Ribose Used to investigate reactions at hydroxyl groups, such as phosphorylation or glycosidic bond formation.Can provide insights into the timing of bond formation and cleavage involving oxygen.Synthesis and analysis require specialized techniques.
Experimental Protocol: Measuring the Kinetic Isotope Effect

The competitive KIE experiment is a highly precise method for determining the effect of isotopic substitution on enzyme kinetics.[7] This method involves reacting a mixture of the unlabeled (light) and labeled (heavy) substrates and measuring the change in the isotopic ratio of the product over time.

Objective: To determine the KIE of this compound for a hypothetical ribokinase.

Materials:

  • Purified ribokinase

  • D-Ribose

  • This compound

  • ATP (Adenosine triphosphate)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)

  • Quenching solution (e.g., 1 M HCl)

  • Analytical instrument (e.g., LC-MS/MS or GC-MS)

Methodology:

  • Substrate Mixture Preparation: Prepare a solution containing a known ratio of D-Ribose and this compound (e.g., 1:1).

  • Enzyme Reaction:

    • Initiate the reaction by adding the ribokinase to a temperature-controlled reaction vessel containing the substrate mixture and ATP in the reaction buffer.

    • Allow the reaction to proceed, taking aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

    • Quench the reaction in each aliquot by adding the quenching solution.

  • Sample Analysis:

    • Separate the product (D-Ribose-5-phosphate) from the unreacted substrate and other reaction components using an appropriate chromatographic method (e.g., HPLC).

    • Analyze the isotopic ratio of the product (D-Ribose-5-phosphate vs. This compound-5-phosphate) using mass spectrometry.[7]

  • Data Analysis:

    • Calculate the KIE using the following equation: KIE = ln(1 - ƒ) / ln(1 - ƒ * R_p/R_o) where ƒ is the fraction of the reaction, R_p is the isotopic ratio of the product, and R_o is the initial isotopic ratio of the substrate.

    • It is crucial to report the experimental conditions, such as temperature and pH, as they can influence the observed KIE.[8]

Visualizing Experimental and Metabolic Pathways

To better understand the experimental workflow and the context of D-Ribose metabolism, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Substrate Prepare 1:1 Mixture D-Ribose & this compound Initiate Initiate Reaction (Add Enzyme) Substrate->Initiate Reagents Prepare Reaction Buffer (Enzyme, ATP, MgCl2) Reagents->Initiate Incubate Incubate at 37°C Initiate->Incubate Sample Take Aliquots (t = 0, 5, 15, 30, 60 min) Incubate->Sample Quench Quench Reaction (e.g., 1M HCl) Sample->Quench Separate Separate Product (HPLC) Quench->Separate Analyze Analyze Isotope Ratio (LC-MS/MS) Separate->Analyze Calculate Calculate KIE Analyze->Calculate

Caption: Experimental workflow for determining the kinetic isotope effect.

Ribose_Metabolism cluster_pathway Simplified Pentose Phosphate Pathway cluster_enzyme_action Action of Ribokinase on this compound Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P R5P Ribose-5-Phosphate G6P->R5P PRPP PRPP R5P->PRPP Nucleotides Nucleotide Synthesis PRPP->Nucleotides DRibose_d2 This compound Ribokinase Ribokinase DRibose_d2->Ribokinase ATP ATP ATP->Ribokinase R5P_d2 Ribose-5-Phosphate-d2 Ribokinase->R5P_d2 ADP ADP Ribokinase->ADP

Caption: Simplified metabolic context for D-Ribose and enzymatic action.

References

A Comparative Analysis of Ribose Metabolic Labeling in A549 and C2C12 Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the dynamics of RNA synthesis and turnover is crucial for elucidating cellular metabolism and identifying novel therapeutic targets. Stable isotope labeling of ribose, a fundamental component of RNA, offers a powerful tool to probe these processes. This guide provides an objective comparison of ribose metabolic labeling in two distinct mammalian cell lines, A549 human lung carcinoma cells and C2C12 mouse myoblast cells, based on published experimental data.

Quantitative Data Comparison

The following table summarizes the key quantitative findings from studies on ribose metabolic labeling in A549 and C2C12 cells. It is important to note that the experimental conditions and labeling precursors differ, which should be taken into consideration when comparing the absolute values.

ParameterA549 CellsC2C12 CellsCitation
Labeling Precursor [U-13C]-glucoseDeuterium Oxide (D2O)[1][2]
Analyzed Molecule 13C incorporation into total RNADeuterium incorporation into RNA-bound ribose[1][2]
Key Finding Virtually all carbons in nucleotide riboses were derived from glucose.Proliferating C2C12 cells exhibited a rise-to-plateau in ribose mole percent excess (r-MPE), indicating active RNA synthesis.[1][2]
RNA Synthesis Rate Not explicitly calculated as a rate in this study. The focus was on the source of ribose carbons.Proliferating cells showed a significant increase in r-MPE over time. IGF-1 treatment of myotubes increased r-MPE by 0.39 ± 0.1%.[1][2]

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon scientific findings. The following sections outline the key experimental protocols used for metabolic labeling in A549 and C2C12 cells.

A549 Cell Labeling with [U-13C]-glucose

This protocol is adapted from a study investigating ribonucleotide and RNA metabolism in human lung cancer cells[1].

  • Cell Culture: A549 cells were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.

  • Labeling Medium: For labeling experiments, cells were grown in glucose-free DMEM supplemented with 10% dialyzed fetal bovine serum, 1% penicillin/streptomycin, and 10 mM [U-13C]-glucose.

  • Incubation: Cells were incubated in the labeling medium for specified periods to allow for the incorporation of the stable isotope.

  • RNA Extraction: Total RNA was extracted from the cells using standard RNA isolation kits.

  • Analysis: The incorporation of 13C from glucose into total RNA was measured using Nuclear Magnetic Resonance (NMR) spectroscopy. This method allows for the determination of positional 13C labeling patterns in the ribose moiety of nucleotides without chemical degradation[1].

C2C12 Cell Labeling with D2O

This protocol is based on a study that developed a novel method to quantify RNA turnover[2].

  • Cell Culture: Proliferating C2C12 myoblasts were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin. For some experiments, myoblasts were differentiated into myotubes.

  • Labeling Medium: The culture medium was enriched with deuterium oxide (D2O) to a final concentration of 4% or 8%.

  • Incubation: Cells were incubated in the D2O-enriched medium for various durations. For myotubes, some conditions included treatment with IGF-1 to stimulate growth.

  • RNA Extraction and Hydrolysis: Total RNA was extracted, and subsequent hydrolysis was performed to release ribonucleosides.

  • Derivatization and Analysis: The ribose from purine nucleotides was chemically derivatized to aldonitrile acetate. The deuterium incorporation into the ribose was then quantified using gas chromatography-mass spectrometry (GC-MS) to determine the ribose mole percent excess (r-MPE)[2].

Visualizing the Pathways and Workflows

Diagrams created using the DOT language provide a clear visual representation of the complex processes involved in metabolic labeling experiments.

Ribose_Metabolism_and_Labeling cluster_PentosePhosphatePathway Pentose Phosphate Pathway (PPP) cluster_Nucleotide_Synthesis De Novo Nucleotide Synthesis cluster_RNA_Synthesis RNA Synthesis Glucose Glucose Glucose_6_P Glucose-6-phosphate Glucose->Glucose_6_P 6_P_Gluconolactone 6-Phosphoglucono- lactone Glucose_6_P->6_P_Gluconolactone 6_P_Gluconate 6-Phosphogluconate 6_P_Gluconolactone->6_P_Gluconate Ribulose_5_P Ribulose-5-phosphate 6_P_Gluconate->Ribulose_5_P Ribose_5_P Ribose-5-phosphate Ribulose_5_P->Ribose_5_P PRPP PRPP Ribose_5_P->PRPP Purine_Pyrimidines Purine & Pyrimidine Biosynthesis PRPP->Purine_Pyrimidines Ribonucleotides Ribonucleotides Purine_Pyrimidines->Ribonucleotides RNA RNA Ribonucleotides->RNA [U-13C]-Glucose [U-13C]-Glucose [U-13C]-Glucose->Glucose A549 Labeling D2O D2O D2O->Ribose_5_P C2C12 Labeling (incorporation during synthesis)

Caption: Metabolic pathway for ribose synthesis and incorporation into RNA.

Experimental_Workflow cluster_A549 A549 Workflow cluster_C2C12 C2C12 Workflow A549_Culture Culture A549 Cells A549_Label Label with [U-13C]-glucose A549_Culture->A549_Label A549_Extract Extract Total RNA A549_Label->A549_Extract A549_Analyze Analyze by NMR A549_Extract->A549_Analyze C2C12_Culture Culture C2C12 Cells C2C12_Label Label with D2O C2C12_Culture->C2C12_Label C2C12_Extract Extract & Hydrolyze RNA C2C12_Label->C2C12_Extract C2C12_Derivatize Derivatize Ribose C2C12_Extract->C2C12_Derivatize C2C12_Analyze Analyze by GC-MS C2C12_Derivatize->C2C12_Analyze

Caption: Experimental workflows for ribose metabolic labeling.

References

A Researcher's Guide to Statistical Analysis of D-Ribose-d2 Stable Isotope Labeling Data

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of metabolic flux analysis, this guide provides a comprehensive comparison of statistical methodologies and software for D-Ribose-d2 stable isotope labeling experiments. It offers detailed experimental protocols, data presentation standards, and an objective look at the tools available to decipher intricate metabolic pathways.

Stable isotope labeling with deuterated ribose (this compound) has emerged as a powerful technique to trace the flow of ribose through various metabolic pathways, providing critical insights into nucleotide synthesis, the pentose phosphate pathway (PPP), and cellular proliferation. The analysis of the resulting mass spectrometry data, however, presents significant statistical challenges. This guide aims to demystify the process, offering a clear path from experimental design to data interpretation.

Experimental Protocol: this compound Labeling in Mammalian Cells

A typical this compound labeling experiment in mammalian cells involves the substitution of standard glucose in the culture medium with a medium containing a known concentration of this compound. The following protocol provides a general framework that can be adapted to specific cell lines and experimental goals.

Objective: To measure the incorporation of deuterium from this compound into intracellular metabolites, particularly those involved in nucleotide synthesis.

Materials:

  • Mammalian cell line of interest

  • Standard cell culture medium (e.g., DMEM, RPMI-1640)

  • This compound

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS)

  • Methanol, Chloroform, and Water (for metabolite extraction)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Cell Culture: Culture mammalian cells to the desired confluency in standard culture medium.

  • Medium Preparation: Prepare the labeling medium by dissolving this compound in the base medium to the desired final concentration. Supplement with dFBS and other necessary components.

  • Labeling: Aspirate the standard medium from the cells, wash once with PBS, and then add the pre-warmed this compound labeling medium.

  • Time-Course Sampling: At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), harvest the cells for metabolite extraction.

  • Metabolite Extraction:

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Add a cold extraction solvent mixture (e.g., 80% methanol) to the cells.

    • Scrape the cells and collect the cell lysate.

    • Perform a phase separation by adding chloroform and water. The polar metabolites will be in the aqueous phase.

  • LC-MS Analysis: Analyze the polar metabolite extracts using an LC-MS system to determine the mass isotopomer distributions of key metabolites.

Data Presentation: Mass Isotopomer Distributions

The primary quantitative data obtained from a this compound labeling experiment is the mass isotopomer distribution (MID) for various metabolites. MIDs represent the relative abundance of each isotopologue of a metabolite, denoted as M+0, M+1, M+2, etc., where M is the monoisotopic mass of the unlabeled metabolite. This data should be summarized in clear, structured tables for comparative analysis.

Table 1: Hypothetical Mass Isotopomer Distribution Data for a Key Metabolite

Time Point (hours)M+0 Abundance (%)M+1 Abundance (%)M+2 Abundance (%)
099.50.40.1
285.212.32.5
470.125.44.5
855.835.19.1
1240.342.617.1
2425.745.828.5

Statistical Analysis and Software Alternatives

The statistical analysis of this compound labeling data primarily involves metabolic flux analysis (MFA). MFA uses the measured MIDs, along with a stoichiometric model of cellular metabolism, to estimate the rates (fluxes) of intracellular reactions. Several software packages are available for this purpose, each employing different statistical algorithms.

Comparison of Metabolic Flux Analysis Software

SoftwareCore AlgorithmKey FeaturesBest For
INCA (Isotopomer Network Compartmental Analysis) Elementary Metabolite Unit (EMU) framework, Nonlinear regressionComprehensive modeling capabilities, statistical analysis of flux uncertainties.Academic research, detailed flux analysis.
OpenFLUX Elementary Metabolite Unit (EMU) framework, Nonlinear optimizationOpen-source, customizable, integrates with other modeling tools.Users comfortable with scripting, custom model development.
METRAN Cumomer-based approach, Nonlinear programmingHandles large-scale metabolic networks, efficient for complex models.Systems biology applications, large network analysis.

Statistical Approaches:

The core of MFA lies in fitting the experimentally measured MIDs to the MIDs predicted by a metabolic model for a given set of fluxes. This is typically achieved through a least-squares minimization approach, where the objective is to minimize the sum of squared residuals between the measured and simulated data.

The statistical robustness of the estimated fluxes is evaluated using methods such as:

  • Chi-square goodness-of-fit test: To assess how well the model fits the experimental data.

  • Flux confidence intervals: Calculated using methods like parameter continuation or Monte Carlo simulations to determine the precision of the estimated fluxes.

Visualizing Metabolic Pathways and Workflows

Visual representations are crucial for understanding the complex relationships in metabolic networks and the flow of a stable isotope labeling experiment.

Experimental_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase cell_culture Cell Culture labeling This compound Labeling cell_culture->labeling sampling Time-Course Sampling labeling->sampling extraction Metabolite Extraction sampling->extraction lcms LC-MS Analysis extraction->lcms mid_analysis MID Analysis lcms->mid_analysis mfa Metabolic Flux Analysis mid_analysis->mfa interpretation Biological Interpretation mfa->interpretation

Caption: Experimental workflow for this compound stable isotope labeling.

Pentose_Phosphate_Pathway cluster_nucleotide_synthesis Nucleotide Synthesis Glucose-6-P Glucose-6-P 6-P-Glucono-δ-lactone 6-P-Glucono-δ-lactone Glucose-6-P->6-P-Glucono-δ-lactone G6PD 6-P-Gluconate 6-P-Gluconate 6-P-Glucono-δ-lactone->6-P-Gluconate Ribulose-5-P Ribulose-5-P 6-P-Gluconate->Ribulose-5-P 6PGD Ribose-5-P Ribose-5-P Ribulose-5-P->Ribose-5-P RPI Xylulose-5-P Xylulose-5-P Ribulose-5-P->Xylulose-5-P RPE PRPP PRPP Ribose-5-P->PRPP Sedoheptulose-7-P Sedoheptulose-7-P Ribose-5-P->Sedoheptulose-7-P Transketolase Glyceraldehyde-3-P Glyceraldehyde-3-P Xylulose-5-P->Glyceraldehyde-3-P Transketolase Nucleotides Nucleotides PRPP->Nucleotides Fructose-6-P Fructose-6-P Glyceraldehyde-3-P->Fructose-6-P Transaldolase Glycolysis Glycolysis Glyceraldehyde-3-P->Glycolysis Sedoheptulose-7-P->Fructose-6-P Transaldolase Fructose-6-P->Glycolysis

Caption: Simplified Pentose Phosphate Pathway and its connection to nucleotide synthesis.

Conclusion

The statistical analysis of this compound stable isotope labeling data is a multifaceted process that requires careful experimental design, robust data acquisition, and sophisticated computational analysis. By understanding the available tools and the statistical principles that underpin them, researchers can effectively leverage this powerful technique to gain deeper insights into cellular metabolism. The choice of software will depend on the complexity of the metabolic model, the desired level of statistical detail, and the user's computational expertise. As the field of metabolomics continues to evolve, so too will the statistical methods and software for analyzing stable isotope labeling data, promising even greater resolution into the dynamic nature of life.

Safety Operating Guide

Navigating the Disposal of D-Ribose-d2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential safety and logistical information for the proper disposal of D-Ribose-d2, a deuterated form of D-Ribose. While D-Ribose and its deuterated counterparts are not classified as hazardous substances, adherence to established laboratory waste management protocols is imperative.

Chemical and Safety Data Overview

This compound is a stable, non-radioactive isotopic form of D-Ribose.[1] Its chemical properties are nearly identical to those of D-Ribose. Safety Data Sheets (SDS) for D-Ribose indicate that it is not a hazardous substance or mixture.[2][3][4] Consequently, this compound is also considered non-hazardous.

The primary safety considerations involve handling the material in its solid, powdered form. As with many non-hazardous powders, it is advisable to avoid dust formation and inhalation.[1] In case of a spill, it should be swept up and placed into a suitable container for disposal.

PropertyValueSource
Hazard Classification Not a hazardous substance or mixture[2][3][4]
Primary Route of Exposure Inhalation of dust[1]
Personal Protective Equipment Standard laboratory attire (lab coat, gloves, safety glasses)General Lab Practice
Spill Cleanup Sweep up, avoid generating dust, and place in a sealed container for disposalGeneral Lab Practice

Step-by-Step Disposal Procedures

The disposal of this compound should align with general laboratory best practices for non-hazardous chemical waste. Always consult your institution's specific environmental health and safety (EHS) guidelines and local regulations before proceeding with any disposal method.

  • Waste Identification and Segregation :

    • Clearly label a dedicated waste container for "this compound".

    • Do not mix this compound waste with other chemical waste streams, especially hazardous materials.[5] This prevents cross-contamination and ensures proper disposal of all waste.

  • Containerization :

    • Use a well-sealed, appropriate container for collecting the this compound waste.

    • Ensure the container is clearly labeled with the chemical name and is in good condition.

  • Disposal as Non-Hazardous Waste :

    • For small quantities of unused this compound, the recommended method of disposal is to treat it as a non-hazardous solid waste.

    • Place the sealed container in the designated area for non-hazardous laboratory waste collection, as directed by your institution's EHS department.

  • Decontamination of Empty Containers :

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent (such as water) before being discarded as regular laboratory glass or plastic waste.[6]

    • The first rinseate should be collected and disposed of as chemical waste if there are concerns about residual amounts. Subsequent rinseates can typically be disposed of down the drain.[7]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

D_Ribose_d2_Disposal start Start: this compound Waste consult_sds Consult SDS and Institutional Guidelines start->consult_sds is_hazardous Is it classified as hazardous? consult_sds->is_hazardous hazardous_waste Dispose as Hazardous Waste via EHS is_hazardous->hazardous_waste Yes is_mixed Is it mixed with other chemicals? is_hazardous->is_mixed No end End: Proper Disposal hazardous_waste->end non_hazardous_waste Dispose as Non-Hazardous Solid Waste non_hazardous_waste->end mixed_waste Follow disposal procedure for the mixed waste stream is_mixed->mixed_waste Yes pure_waste Collect in a labeled, sealed container is_mixed->pure_waste No mixed_waste->end pure_waste->non_hazardous_waste

This compound Disposal Workflow

General Laboratory Waste Management Principles

The disposal of any laboratory chemical, including non-hazardous substances like this compound, must adhere to fundamental safety and environmental principles.

  • Waste Minimization : Only prepare the amount of this compound solution needed for your experiment to reduce excess waste.

  • Labeling : All waste containers must be clearly and accurately labeled with their contents.

  • Segregation : Keep different waste streams separate. Do not mix hazardous and non-hazardous waste.

  • Consult Local Regulations : Disposal regulations can vary by location. Always follow the specific guidelines provided by your institution's Environmental Health and Safety (EHS) department and local authorities.[5][8]

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment.

References

Safeguarding Your Research: A Guide to Handling D-Ribose-d2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of D-Ribose-d2, a deuterated form of D-Ribose. While this compound is not classified as a hazardous substance, adhering to proper safety protocols is crucial to minimize any potential risks and ensure a safe laboratory environment.[1] The health and safety information for this compound is generally considered to be similar to its unlabeled counterpart, D-Ribose.[2]

Personal Protective Equipment (PPE) and Handling

When working with this compound, standard laboratory practices and appropriate personal protective equipment are necessary to prevent potential irritation and ensure safe handling. Although not considered hazardous, direct contact with the compound in its solid form or as a solution should be avoided.

Recommended Personal Protective Equipment:

  • Eye Protection: Safety glasses with side shields or chemical safety goggles are mandatory to protect against accidental splashes or airborne particles.[2][3]

  • Hand Protection: Disposable nitrile gloves are the minimum requirement for handling this compound to prevent skin contact.[3] If prolonged contact is anticipated, consider wearing more robust gloves.

  • Body Protection: A standard laboratory coat should be worn to protect clothing and skin from potential spills.[4]

  • Respiratory Protection: In situations where dust may be generated, such as when weighing or transferring the solid compound, a NIOSH-approved particulate respirator is recommended to prevent inhalation.[2][5]

General Handling Procedures:

  • Ventilation: Work in a well-ventilated area. If dust is likely to be generated, use a chemical fume hood.[6]

  • Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory. Avoid breathing in dust from the compound.[6][7]

  • Minimize Contact: Limit all unnecessary personal contact with the chemical.[1]

  • Hygiene: Wash hands thoroughly with soap and water after handling this compound, before breaks, and at the end of the workday.[2]

Hazard and Protection Summary

HazardPersonal Protective Equipment (PPE)First Aid Measures
Eye Contact Safety glasses with side shields or chemical safety goggles.[2]May cause eye irritation.[2] Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[6][7]
Skin Contact Nitrile gloves and a laboratory coat.[2][4]May cause skin irritation.[2] Wash the affected area with soap and plenty of water. Remove contaminated clothing and wash it before reuse.[2][6]
Inhalation Work in a well-ventilated area. Use a NIOSH-approved respirator if dust is generated.[2][5]May cause respiratory tract irritation.[2] Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[6][7]
Ingestion Do not eat, drink, or smoke in the laboratory.[6]May be harmful if swallowed.[2] Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[6][7]

Experimental Workflow for Handling this compound

The following diagram outlines the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_area Prepare Well-Ventilated Work Area prep_ppe->prep_area prep_weigh Weigh this compound (in fume hood if dusty) prep_area->prep_weigh handle_dissolve Dissolve in Appropriate Solvent prep_weigh->handle_dissolve handle_reaction Perform Experimental Procedure handle_dissolve->handle_reaction handle_observe Record Observations handle_reaction->handle_observe cleanup_decontaminate Decontaminate Glassware & Surfaces handle_observe->cleanup_decontaminate cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste per Institutional Guidelines cleanup_waste->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Caption: Standard laboratory workflow for handling this compound.

Disposal Plan

Proper disposal of this compound and any associated waste is critical to maintaining a safe laboratory and protecting the environment.

Operational Disposal Plan:

  • Waste Segregation: All materials contaminated with this compound, including unused product, solutions, and contaminated consumables (e.g., gloves, weighing paper), should be collected in a designated and clearly labeled waste container.

  • Container Labeling: The waste container must be labeled in accordance with your institution's and local regulations for non-hazardous chemical waste.

  • Storage of Waste: Store the sealed waste container in a designated, well-ventilated area, away from incompatible materials.

  • Final Disposal: Dispose of the chemical waste through your institution's environmental health and safety (EHS) office or a licensed professional waste disposal service.[2] Adhere to all federal, state, and local environmental regulations.[1][2] Do not dispose of this compound down the drain.[2]

By following these guidelines, researchers can safely handle this compound, ensuring the integrity of their experiments and the safety of all laboratory personnel.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.